Product packaging for Folcepri(Cat. No.:CAS No. 479578-27-3)

Folcepri

Cat. No.: B15179267
CAS No.: 479578-27-3
M. Wt: 745.7 g/mol
InChI Key: RKGPQAGUQDVJHG-MHORFTMASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Folcepri (etarfolatide) is an investigational companion diagnostic imaging agent designed for the selective detection of folate receptor-positive cancers . It is used in preclinical and clinical research to identify tumors that overexpress the folate receptor, a characteristic feature of many cancer types, including ovarian, lung, and endometrial cancers . In research applications, etarfolatide is radiolabeled with technetium-99m (99mTc) and used for Single Photon Emission Computed Tomography (SPECT) imaging, often in combination with CT or MRI . This non-invasive imaging technique allows researchers to visualize and quantify folate receptor expression on all target lesions, facilitating patient selection for targeted therapies in a research setting . The mechanism of action is based on the high affinity of the etarfolatide molecule for the folate receptor. Since many cancer cells consume large amounts of folate to support their rapid growth, they frequently have a high concentration of this receptor on their surface . Etarfolatide acts as a targeted radiodiagnostic that binds to these receptors, enabling the imaging of cancerous tissues . This product is designated "For Research Use Only" and is not for diagnostic, therapeutic, or any other human use. All research must be conducted in compliance with relevant regulations and institutional guidelines.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C29H35N11O11S B15179267 Folcepri CAS No. 479578-27-3

Properties

CAS No.

479578-27-3

Molecular Formula

C29H35N11O11S

Molecular Weight

745.7 g/mol

IUPAC Name

(2R)-5-[[(2S)-2-amino-3-[[(2S)-3-carboxy-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-1-oxopropan-2-yl]amino]-3-oxopropyl]amino]-2-[[4-[(2-amino-4-oxo-3H-pteridin-6-yl)methylamino]benzoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C29H35N11O11S/c30-15(24(45)37-17(7-20(42)43)25(46)38-18(11-52)28(50)51)10-33-19(41)6-5-16(27(48)49)36-23(44)12-1-3-13(4-2-12)32-8-14-9-34-22-21(35-14)26(47)40-29(31)39-22/h1-4,9,15-18,32,52H,5-8,10-11,30H2,(H,33,41)(H,36,44)(H,37,45)(H,38,46)(H,42,43)(H,48,49)(H,50,51)(H3,31,34,39,40,47)/t15-,16+,17-,18-/m0/s1

InChI Key

RKGPQAGUQDVJHG-MHORFTMASA-N

Isomeric SMILES

C1=CC(=CC=C1C(=O)N[C@H](CCC(=O)NC[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Canonical SMILES

C1=CC(=CC=C1C(=O)NC(CCC(=O)NCC(C(=O)NC(CC(=O)O)C(=O)NC(CS)C(=O)O)N)C(=O)O)NCC2=CN=C3C(=N2)C(=O)NC(=N3)N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Folate Receptor Targeting Mechanism of Folcepri (etarfolatide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folcepri (etarfolatide) is a diagnostic imaging agent designed to identify cancer patients whose tumors overexpress the folate receptor (FR), making them potential candidates for folate-targeted therapies. This document provides a comprehensive overview of the mechanism of action of this compound, its role in folate receptor targeting, and the associated experimental protocols. While the clinical development of this compound and its companion therapeutic, Vynfinit (vintafolide), was discontinued, the underlying scientific principles of folate receptor targeting remain a significant area of research in oncology.

The Biology of Folate Receptors in Oncology

Folate (vitamin B9) is essential for cellular metabolic activities, including DNA synthesis and repair, and is crucial for rapidly dividing cells, such as cancer cells.[1] Cells utilize two primary mechanisms for folate internalization:

  • Reduced Folate Carrier (RFC): A low-affinity transporter present on nearly all normal cells.[1]

  • Folate Receptor (FR): A high-affinity membrane protein often overexpressed on the surface of various cancer cells, including ovarian, lung, breast, and renal carcinomas, while having limited expression on normal tissues.[1][2][3]

This differential expression of the folate receptor makes it an attractive target for the selective delivery of diagnostic and therapeutic agents to malignant cells.[4][5] The most studied isoform in cancer is the folate receptor alpha (FRα).[4] Upon binding to folate or a folate-conjugate, the FRα is internalized via receptor-mediated endocytosis.[1][5]

Mechanism of Action of this compound (etarfolatide)

The active substance in this compound, etarfolatide, is a folate-targeted diagnostic imaging agent.[6] Its mechanism of action is centered on its high affinity for the folate receptor.

  • Binding: Etarfolatide, when introduced into the bloodstream, selectively binds to folate receptors present on the surface of cells.[6] Due to the overexpression of these receptors on certain cancer cells, etarfolatide preferentially accumulates at the tumor sites.

  • Radiolabeling: For imaging purposes, this compound is radiolabeled with technetium-99m (99mTc), a gamma-emitting radionuclide.[1][6]

  • Imaging: The gamma radiation emitted by the 99mTc-etarfolatide complex allows for the visualization of tumor lesions using Single Photon Emission Computed Tomography (SPECT).[1][6] This enables a non-invasive assessment of folate receptor expression across all tumor sites in a patient.

The Role of Neocepri (folic acid)

To enhance the clarity of the SPECT images, a pre-dosing agent, Neocepri (folic acid), was co-developed.[7][8] Folate receptors are also present on some normal tissues, which can lead to background signal from this compound.[7] The administration of Neocepri prior to this compound saturates the folate receptors on normal cells, thereby reducing the background uptake of the radiolabeled etarfolatide and improving the tumor-to-background signal ratio.[7][8]

Signaling and Internalization Pathway

The binding of a folate conjugate like etarfolatide to the folate receptor initiates a process of receptor-mediated endocytosis.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Etarfolatide-99mTc) FR Folate Receptor (FR) This compound->FR Binding Endosome Early Endosome (Low pH) FR->Endosome Internalization Recycling Receptor Recycling Endosome->Recycling Dissociation Lysosome Lysosome/Late Endosome Endosome->Lysosome Fusion Recycling->FR Return to surface Release Drug/Agent Release Lysosome->Release

Caption: Folate receptor-mediated endocytosis pathway.

Quantitative Data Summary

The clinical development program for this compound and Vynfinit generated quantitative data to assess their efficacy and utility.

Study Phase/TypePopulationKey FindingReference
Diagnostic EfficacyWomen with ovarian cancer94 images were evaluated by expert assessors and scored from 0-100% based on the percentage of tumors with folate receptors.[6]
Image Enhancement28 participantsStudies demonstrated that pre-administration of Neocepri led to clearer SPECT scan images.[7]
Phase II (PRECEDENT)Platinum-resistant ovarian cancer patientsVynfinit in combination with pegylated liposomal doxorubicin (PLD) improved progression-free survival to 5.0 months compared to 2.7 months for PLD alone.[9]

Experimental Protocols

The following outlines the methodology for the clinical use of this compound for SPECT imaging.

Patient Preparation and Dosing Regimen
  • Pre-medication: Administer a slow intravenous injection of 0.5 mg of folic acid (Neocepri).[1]

  • Saline Flush: Follow the folic acid injection with a 5-10 ml normal saline flush.[1]

  • This compound Administration: Within 1-3 minutes of the folic acid injection, administer a 1-2 ml injection of 0.1 mg of etarfolatide labeled with 20-25 mCi of technetium-99m (99mTc-EC20).[1] The injection should be given over approximately 30 seconds.

  • Saline Flush: Follow the 99mTc-EC20 injection with a 5-10 ml normal saline flush.[1]

Imaging Protocol
  • Imaging Modality: Single Photon Emission Computed Tomography (SPECT), often in combination with CT or MRI for anatomical reference.[1][10]

  • Image Acquisition: Perform SPECT imaging at a designated time point post-injection to allow for optimal biodistribution and tumor accumulation of the radiotracer.

  • Image Analysis: Expert assessors evaluate the SPECT images to determine the percentage of tumor lesions that are folate receptor-positive, assigning a score from 0 to 100%.[6]

Experimental Workflow Diagram

Experimental_Workflow Start Patient Selection Step1 IV Injection of Neocepri (0.5mg Folic Acid) Start->Step1 Step2 IV Injection of 99mTc-Folcepri (0.1mg Etarfolatide) Step1->Step2 1-3 minutes Step3 SPECT/CT Imaging Step2->Step3 Step4 Image Analysis (FR% Score) Step3->Step4 Decision Patient eligible for FR-targeted therapy? Step4->Decision End1 Proceed with Therapy Decision->End1 Yes End2 Consider Alternative Therapy Decision->End2 No

Caption: Clinical workflow for this compound imaging.

Conclusion and Future Perspectives

This compound was a pioneering agent in the field of companion diagnostics for folate receptor-targeted therapies. Although its clinical development was halted, the principles of using a folate-targeted imaging agent to select patients for specific treatments remain highly relevant.[3] The experience with this compound has provided valuable insights for the ongoing development of other folate receptor-targeting modalities, including antibody-drug conjugates (ADCs), small molecule-drug conjugates, and CAR-T cell therapies.[4] The refinement of patient selection through advanced imaging and biomarker analysis will be critical for the success of future personalized cancer therapies targeting the folate receptor.

References

Etarfolatide: A Technical Guide to Folate Receptor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Etarfolatide (99mTc-EC20) is a radiopharmaceutical imaging agent designed for the non-invasive, whole-body visualization of folate receptor (FR) expression.[1] It serves as a companion diagnostic to identify patients whose tumors overexpress the folate receptor, making them potential candidates for FR-targeted therapies, such as vintafolide.[2][3] Comprised of folic acid linked to a technetium-99m (99mTc) radiolabel, etarfolatide binds with high affinity to FR-positive cells, enabling their detection via Single-Photon Emission Computed Tomography (SPECT), often combined with CT (SPECT/CT) for improved anatomical localization.[4][5] This guide provides a comprehensive overview of etarfolatide's mechanism, physicochemical properties, experimental protocols, and clinical application data.

Core Principles and Mechanism of Action

The folate receptor is a high-affinity, glycosylphosphatidylinositol-anchored cell surface protein.[6][7] While its expression is restricted in most normal tissues, the alpha isoform (FRα) is frequently overexpressed in a variety of epithelial cancers, including ovarian, lung, breast, and endometrial cancers, where it is often associated with tumor progression.[4][8][9]

Etarfolatide leverages this differential expression. The folic acid component of the molecule acts as a high-affinity targeting ligand for the folate receptor.[5] Upon intravenous administration, etarfolatide circulates and binds specifically to FR-expressing cells. The binding affinity of the folate ligand for the FR is very high, with a dissociation constant (Kd) in the nanomolar range.[1][10] Following binding, the entire etarfolatide-receptor complex is internalized into the cell via receptor-mediated endocytosis.[5][6] The non-cleavable linker ensures the 99mTc payload is retained within the cell, allowing for accumulation of the radioactive signal in FR-positive tissues.[5][11] This accumulation can then be visualized using SPECT imaging.

Etarfolatide Mechanism of Action Mechanism of Etarfolatide Uptake cluster_2 Intracellular Space Etarfolatide Etarfolatide (Folate-99mTc) FR Folate Receptor (FR) Etarfolatide->FR High-Affinity Binding (Kd = 3.2 nM) Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis FR_Etarfolatide_Internalized Internalized Etarfolatide-FR Complex Endosome->FR_Etarfolatide_Internalized Signal Accumulation for SPECT Imaging

Mechanism of Etarfolatide binding and internalization.

Physicochemical and Binding Properties

Etarfolatide is a complex consisting of folic acid covalently attached through a peptide spacer to a chelator that securely binds the radioisotope 99mTc.[11] The non-radiolabeled precursor has a defined chemical structure and molecular weight.

PropertyValueReference
Chemical Formula (Precursor) C₂₉H₃₅N₁₁O₁₁S[12]
Molecular Weight (Precursor) 745.72 g/mol [12]
Radionuclide Technetium-99m (99mTc)[2]
Photon Energy 140 keV[1]
Physical Half-life 6 hours[1]
Binding Affinity (Kd) 3.2 nM[1]

Experimental and Clinical Protocols

In Vitro Cell Binding Assay (Protocol Example)

Determining the binding affinity of etarfolatide is critical. A competitive binding assay using FR-positive cells (e.g., KB cells) is a standard method.

  • Cell Culture: Culture FR-positive cells in folate-free medium to ensure unoccupied receptors.

  • Assay Setup: Seed cells in multi-well plates. Once adherent, wash with a binding buffer.

  • Competition: Incubate cells with a constant, low concentration of radiolabeled folate (e.g., ³H-folic acid) and increasing concentrations of non-radiolabeled etarfolatide.

  • Incubation: Allow incubation for a set period (e.g., 1-2 hours) at 4°C to prevent internalization and reach equilibrium.

  • Washing: Wash cells rapidly with ice-cold buffer to remove unbound radioligand.

  • Lysis and Counting: Lyse the cells and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC₅₀ (concentration of etarfolatide that inhibits 50% of specific radioligand binding). The Kd can be derived from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Animal Imaging (General Protocol)

Preclinical evaluation in animal models is essential to determine biodistribution, tumor targeting, and pharmacokinetics.[9]

  • Animal Model: Use immunodeficient mice (e.g., SCID or nude mice) bearing FR-positive tumor xenografts (e.g., KB, RT16).[13]

  • Diet: House animals on a folate-deficient diet for at least one week prior to the study to maximize FR expression and radiotracer uptake.[13]

  • Radiotracer Administration: Administer a defined dose of 99mTc-etarfolatide (e.g., 5-10 MBq) via intravenous (tail vein) injection.[13]

  • Imaging: At various time points post-injection (e.g., 1, 4, 24 hours), anesthetize the mice and perform whole-body planar or SPECT/CT imaging.[13]

  • Biodistribution (Ex Vivo): After the final imaging session, euthanize the animals. Harvest tumors, blood, and major organs. Weigh the tissues and measure radioactivity using a gamma counter.

  • Data Analysis: Calculate the percentage of injected activity per gram of tissue (%IA/g) for each organ to quantify uptake and clearance.[14]

Human Clinical Imaging Protocol (Phase 1/2 Example)

The clinical protocol is designed to ensure patient safety and optimize image quality for accurate diagnosis.[15][16]

  • Patient Selection: Enroll patients with confirmed or suspected cancers known to express FR (e.g., platinum-resistant ovarian cancer).[17]

  • Patient Preparation:

    • Ensure adequate hydration.

    • Administer a pre-injection of folic acid (e.g., 0.5-1.0 mg IV) approximately 1-3 minutes before the radiotracer.[15][16] This step partially saturates FRs in healthy tissues like the kidneys, reducing background signal and improving the tumor-to-background ratio.[1][16]

  • Radiopharmaceutical Administration: Administer a single intravenous injection of 99mTc-etarfolatide (e.g., 740-925 MBq / 20-25 mCi).[15][16]

  • Imaging Acquisition:

    • Perform whole-body planar and SPECT/CT imaging of the chest, abdomen, and pelvis.[16]

    • Acquisition typically begins 1-2 hours post-injection.[16] Additional imaging points may be included depending on the study design.[16]

  • Image Analysis and Interpretation:

    • SPECT/CT images are reviewed by qualified nuclear medicine physicians.[17]

    • Tumor lesions identified on the co-registered CT scan are assessed for 99mTc-etarfolatide uptake.

    • A lesion is typically classified as FR-positive if its activity is greater than the surrounding background tissue.[18]

    • Patients can be categorized based on the percentage of their lesions that are FR-positive (e.g., FR(100%) if all lesions are positive, FR(10-90%) if some are positive, and FR(0%) if none are positive).[1][18]

Clinical Imaging Workflow Etarfolatide Clinical Imaging Workflow Patient Patient Selection (e.g., Ovarian Cancer) Prep Patient Preparation (Hydration, Folic Acid IV) Patient->Prep Admin 99mTc-Etarfolatide Administration (IV) Prep->Admin Wait Uptake Period (1-2 hours) Admin->Wait Scan SPECT/CT Imaging (Whole Body / Regional) Wait->Scan Analysis Image Reconstruction & Analysis Scan->Analysis Report Diagnostic Report (FR Status Classification) Analysis->Report

Workflow for clinical imaging with Etarfolatide.

Quantitative Biodistribution and Dosimetry Data

Data from Phase 1 clinical trials in healthy volunteers provide essential information on the safety, biodistribution, and radiation dosimetry of etarfolatide.

Biodistribution in Healthy Volunteers
ParameterFindingReference
Primary Uptake Organs Liver (17%), Red Marrow (16%), Kidneys[16]
Major Elimination Route Kidneys[15][16]
Urinary Recovery 41% of injected dose in 24 hours[16]
Clearance Half-life (α phase) 26.9 minutes[16]
Radiation Dosimetry
ParameterValue (mSv/MBq)Reference
Mean Effective Dose 0.0076[16]
Urinary Bladder Wall 0.026[16]
Kidneys 0.025[16]

Clinical Performance and Application

Etarfolatide imaging is used to stratify patients for FR-targeted therapies. The reliability of image interpretation is crucial for its clinical utility.

ParameterStudy PopulationFindingReference
Inter-Reader Agreement Platinum-resistant ovarian cancer (n=60)87% agreement for FR(10-100%) vs FR(0%) classification[17]
Inter-Reader Agreement Platinum-resistant ovarian cancer (n=60)85% agreement for FR(100%) vs FR(0-90%) classification[17]
Correlation with Therapy Advanced ovarian cancerResponse to vintafolide correlates with FR positivity as determined by etarfolatide imaging[18]

digraph "Patient Selection Logic" {
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node [fontname="Arial", fontsize=10, shape=box, style="rounded,filled"];
edge [fontname="Arial", fontsize=9];

Population [label="Patient Population\n(e.g., NSCLC, Ovarian Cancer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Imaging [label="Etarfolatide\nSPECT/CT Scan", fillcolor="#FBBC05", fontcolor="#202124"]; Decision [label="All Lesions FR-Positive?", shape=diamond, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Therapy [label="Candidate for\nFR-Targeted Therapy\n(e.g., Vintafolide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; NoTherapy [label="Not a Candidate for\nFR-Targeted Therapy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

Population -> Imaging [color="#202124"]; Imaging -> Decision [color="#202124"]; Decision -> Therapy [label="Yes", color="#34A853", arrowhead=normal]; Decision -> NoTherapy [label="No / Mixed", color="#EA4335", arrowhead=normal]; }

Logical flow for using Etarfolatide as a companion diagnostic.

Conclusion

Etarfolatide is a well-characterized folate receptor imaging agent with a clear mechanism of action and established protocols for preclinical and clinical use. Its ability to non-invasively assess whole-body FR status provides critical information for patient stratification in the context of FR-targeted therapies. The quantitative data on its binding affinity, biodistribution, and clinical reader agreement support its role as a robust and reproducible companion diagnostic tool in oncology drug development and personalized medicine.

References

The Role of Folate Receptor-Targeted Imaging Agents in the Identification of Folate Receptor-Positive Tumors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The folate receptor (FR), particularly the alpha isoform (FRα), is a promising molecular target in oncology due to its overexpression in a variety of solid tumors, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. This differential expression provides a therapeutic window for targeted drug delivery and diagnostics. This technical guide provides an in-depth overview of two folate receptor-targeted imaging agents: etarfolatide (Folcepri), an investigational SPECT imaging agent, and pafolacianine (Cytalux®), an FDA-approved near-infrared (NIR) fluorescent imaging agent. The guide details their mechanisms of action, summarizes key clinical trial data, outlines experimental protocols, and visualizes associated biological pathways and workflows. While etarfolatide's development was halted due to the failure of its companion therapy, its story provides valuable insights into the development of targeted diagnostics. In contrast, pafolacianine represents a successful clinical translation of this technology, aiding surgeons in the intraoperative identification of malignant lesions.

Introduction: The Folate Receptor as a Cancer Biomarker

Folate, a B vitamin, is essential for cellular proliferation through its role in DNA synthesis and repair. Cancer cells, with their high proliferation rates, often upregulate mechanisms for folate uptake. One such mechanism is the overexpression of the folate receptor (FR), a high-affinity, membrane-bound protein.[1] The alpha isoform of the folate receptor (FRα) is of particular interest as it is highly overexpressed in many epithelial malignancies, including over 90% of non-mucinous ovarian cancers, while its expression in normal tissues is largely restricted to the apical surfaces of some polarized epithelial cells, making it an attractive target for cancer-specific agents.[2]

The overexpression of FRα has been correlated with advanced tumor stage and poorer prognosis in some cancers.[3] This has driven the development of FR-targeted therapies and companion diagnostics designed to identify patients who are most likely to benefit from these treatments.

Mechanism of Action of Folate Receptor-Targeted Imaging Agents

The fundamental principle behind folate receptor-targeted imaging agents is the conjugation of a folate analog to an imaging moiety. This conjugate retains a high affinity for the folate receptor, allowing for the selective delivery of the imaging agent to FR-positive tumor cells.

Etarfolatide (this compound): A SPECT Imaging Agent

Etarfolatide (formerly known as EC20) is a conjugate of a folate analog and a technetium-99m (99mTc) chelator.[4] After radiolabeling with 99mTc, etarfolatide binds with high affinity to FR-positive cells. The gamma radiation emitted by 99mTc can then be detected by a Single Photon Emission Computed Tomography (SPECT) camera, enabling non-invasive, whole-body imaging of FR-positive tumors.[1][4] Etarfolatide was developed as a companion diagnostic to select patients for treatment with vintafolide, a folate-targeted chemotherapeutic.[2] However, the marketing authorization for both was withdrawn after vintafolide failed to show a significant benefit in a Phase 3 trial.[5]

Pafolacianine (Cytalux®): A Near-Infrared (NIR) Fluorescent Imaging Agent

Pafolacianine is a conjugate of a folate analog and the near-infrared (NIR) fluorescent dye, S0456.[6] Administered intravenously prior to surgery, pafolacianine circulates throughout the body and binds to FR-positive cancer cells.[7] During surgery, a NIR imaging system is used to illuminate the surgical field. The NIR light excites the S0456 dye, causing the FR-positive lesions to fluoresce, thereby providing real-time visual guidance to the surgeon for the identification and removal of malignant tissue that may not be visible to the naked eye or palpable.[6][7]

Quantitative Data from Clinical Studies

The following tables summarize key quantitative data from clinical trials of etarfolatide and pafolacianine in ovarian cancer.

Table 1: Etarfolatide (this compound) Phase 2 Clinical Trial Data in Platinum-Resistant Ovarian Cancer
ParameterFR(100%) Patients (n=14)FR(10%-90%) Patients (n=22)FR(0%) Patients (n=3)p-value
Disease Control Rate (DCR) 57%36%33%-
Lesion DCR (FR-positive vs FR-negative) 56.4%-20.7%<0.001
Median Overall Survival (months) 14.69.63.0-

Data from a Phase 2 trial of vintafolide with etarfolatide as the imaging agent. FR(100%) indicates all target lesions were FR-positive, FR(10%-90%) indicates at least one but not all lesions were FR-positive, and FR(0%) indicates no lesions were FR-positive.[3][5]

Table 2: Pafolacianine (Cytalux®) Phase 3 Clinical Trial Data in Ovarian Cancer
ParameterValue95% Confidence Interval
Patients with at least one additional malignant lesion detected with pafolacianine 33.0%24.3% - 42.7%
Patient-level false positive rate 20.2%13.7% - 28.0%
Sensitivity for detecting ovarian cancer 83%-
Achievement of complete R0 resection 62.4%-

Data from the Phase 3 study of pafolacianine for intraoperative imaging of folate receptor-positive ovarian cancer.[8]

Experimental Protocols

Etarfolatide SPECT Imaging Protocol

The following is a generalized protocol based on clinical trial descriptions for etarfolatide SPECT imaging:

  • Patient Preparation: Patients are instructed to avoid folate-containing supplements for a specified period before imaging.

  • Folic Acid Pre-injection (Optional): In some protocols, a pre-injection of folic acid is administered to reduce the background uptake of etarfolatide in normal tissues that express low levels of the folate receptor, such as the kidneys.[9][10]

  • Radiolabeling: Etarfolatide is radiolabeled with 99mTc according to the manufacturer's instructions.

  • Administration: The radiolabeled 99mTc-etarfolatide is administered intravenously to the patient.

  • Imaging: Whole-body planar and SPECT/CT imaging are performed at specified time points post-injection (e.g., 1-2 hours).[9] SPECT/CT allows for the precise anatomical localization of areas of etarfolatide uptake.

  • Image Analysis: Images are reviewed by a qualified nuclear medicine physician to identify and characterize lesions with increased radiotracer uptake, indicative of folate receptor positivity.

Pafolacianine Intraoperative Imaging Protocol

The following protocol outlines the key steps for the use of pafolacianine in fluorescence-guided surgery:

  • Patient Preparation: Patients should avoid folate, folic acid, or folate-containing supplements for 48 hours before the administration of pafolacianine.

  • Administration: Pafolacianine is administered as an intravenous infusion over 60 minutes, 1 to 9 hours before surgery.

  • Surgical Procedure: The surgeon performs the standard surgical procedure for tumor debulking under normal white light.

  • Intraoperative Fluorescence Imaging: At any point during the surgery, the surgeon can switch the imaging system to NIR mode. A dedicated NIR camera system is used to illuminate the surgical field with light in the excitation spectrum of pafolacianine (approximately 760-785 nm).[7]

  • Tumor Identification: Tissues that have taken up pafolacianine will fluoresce in the NIR spectrum (approximately 790-815 nm) and appear bright on the monitor, allowing the surgeon to identify and resect lesions that may not have been detected under normal light.[6][7]

  • Pathological Confirmation: All resected tissues, both fluorescent and non-fluorescent, are sent for pathological analysis to confirm the presence or absence of malignancy.

Visualizations: Signaling Pathways and Experimental Workflows

Folate Receptor-Mediated Signaling Pathway

The folate receptor not only facilitates the cellular uptake of folate but is also implicated in intracellular signaling pathways that can promote cancer cell proliferation and survival.

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FR Folate Receptor (FRα) Endosome Endosome FR->Endosome Receptor-mediated endocytosis JAK JAK FR->JAK Activation Folate Folate/Pteroylglutamic Acid Folate->FR Binding Endosome->Folate Folate Release (low pH) STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Translocation Proliferation Cell Proliferation & Survival Nucleus->Proliferation Gene Transcription Etarfolatide_Workflow Patient Patient with Suspected FR-Positive Cancer Premed Folic Acid Pre-injection (Optional) Patient->Premed Injection Intravenous Injection of 99mTc-Etarfolatide Premed->Injection Imaging SPECT/CT Imaging Injection->Imaging Analysis Image Analysis for FR-Positivity Imaging->Analysis Decision Treatment Decision (e.g., Vynfinit) Analysis->Decision Pafolacianine_Workflow cluster_preop Pre-Operative cluster_intraop Intra-Operative cluster_postop Post-Operative Patient Patient Scheduled for Cancer Surgery Infusion Pafolacianine Infusion (1-9 hours pre-op) Patient->Infusion Surgery Standard Surgical Procedure (White Light) Infusion->Surgery NIR_Imaging Switch to NIR Imaging Mode Surgery->NIR_Imaging Pathology Pathological Confirmation of Malignancy Surgery->Pathology Fluorescence Identification of Fluorescent Lesions NIR_Imaging->Fluorescence Resection Resection of Additional Lesions Fluorescence->Resection Resection->Pathology

References

The Discovery and Development of Etarfolatide (Folcepri): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Etarfolatide (99mTc-EC20), also known as Folcepri, is a technetium-99m labeled folate-based radiopharmaceutical developed as a companion diagnostic imaging agent. Its primary function is to non-invasively identify tumors overexpressing the folate receptor (FR), thereby selecting patients who are most likely to benefit from folate-targeted therapies. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of etarfolatide. It includes a compilation of quantitative data, detailed experimental methodologies, and visualizations of key biological and experimental processes to serve as a comprehensive resource for researchers and professionals in the field of oncology and drug development.

Introduction: The Rationale for Folate Receptor Targeting

The folate receptor (FR) has emerged as a promising target in oncology due to its limited expression in normal tissues and significant overexpression in a variety of solid tumors, including ovarian, non-small cell lung, breast, and renal cancers.[1] This differential expression provides a therapeutic window for targeted drug delivery. The FRα isoform, in particular, is a high-affinity receptor that, upon binding to its ligand, folic acid, internalizes via endocytosis.[2] This natural internalization pathway can be exploited to deliver imaging agents or cytotoxic drugs directly to cancer cells, minimizing off-target toxicity.[2]

Etarfolatide was developed in conjunction with vintafolide (EC145), a folate-vinca alkaloid conjugate, to serve as a companion diagnostic.[3] The underlying principle is that by visualizing the presence and extent of FR-positive tumors with etarfolatide, clinicians can predict the potential efficacy of vintafolide, which selectively targets and kills these cells.[3]

Discovery and Physicochemical Properties

Etarfolatide is a small molecule drug conjugate consisting of folic acid linked to a chelating agent capable of binding the radioisotope technetium-99m (99mTc).[3] The 99mTc radioisotope is a gamma emitter with a half-life of 6 hours and an emission energy of 140 keV, making it ideal for Single Photon Emission Computed Tomography (SPECT) imaging.[4]

Chemical Structure and Synthesis

The chemical structure of etarfolatide is designed for high affinity to the folate receptor and stable chelation of 99mTc.[5] The synthesis of folate conjugates like etarfolatide is a multi-step process. While the precise, proprietary synthesis of etarfolatide is not publicly detailed, the general approach involves the covalent linkage of a folic acid derivative to a chelator.

General Synthesis Workflow:

G cluster_synthesis Etarfolatide Synthesis Overview Folic_Acid_Derivative Folic Acid Derivative Chelator_Moiety Chelator Moiety Coupling_Reaction Coupling Reaction Purification Purification (HPLC) Lyophilized_Kit Lyophilized Kit

A high-level overview of the synthesis process for a folate-chelator conjugate.

The final product is typically a lyophilized kit containing the folate conjugate, a reducing agent (e.g., stannous chloride), and stabilizing agents. The addition of 99mTc-pertechnetate to the kit results in the formation of 99mTc-etarfolatide.

Mechanism of Action and Pharmacology

Etarfolatide's mechanism of action is predicated on its high affinity for the folate receptor. Following intravenous administration, etarfolatide circulates in the bloodstream and binds to FR-expressing cells.[3] The etarfolatide-FR complex is then internalized through endocytosis.[2] The accumulation of 99mTc at the tumor site allows for visualization by SPECT imaging.

Folate Receptor Binding and Internalization

G

Cellular uptake and imaging mechanism of etarfolatide.
Pharmacokinetics and Biodistribution

Pharmacokinetic studies in healthy volunteers have shown that etarfolatide is rapidly cleared from the blood, primarily through renal excretion.[6][7] Pre-administration of folic acid has been shown to reduce the background uptake in non-target tissues, thereby enhancing the tumor-to-background ratio and improving image quality.[4][6]

ParameterValueReference
Binding Affinity (Kd) 3.2 nM[4]
Relative Affinity to Folate 0.92[4]
Primary Route of Elimination Renal[6][7]
α Clearance Half-life 26.9 min[7]

Table 1: Pharmacokinetic and Binding Properties of Etarfolatide

Experimental Protocols

Radiolabeling of Etarfolatide with Technetium-99m

Objective: To prepare 99mTc-etarfolatide for administration.

Materials:

  • Lyophilized etarfolatide kit (containing the folate conjugate, a reducing agent, and stabilizers).

  • Sterile, non-pyrogenic 99mTc-pertechnetate solution.

  • Lead-shielded vial.

  • Syringes and needles.

Protocol:

  • Allow the lyophilized etarfolatide kit to reach room temperature.

  • Aseptically add the required amount of 99mTc-pertechnetate solution to the shielded vial containing the lyophilized powder.

  • Gently swirl the vial to ensure complete dissolution of the powder.

  • Incubate at room temperature for the time specified in the kit instructions (typically 15-20 minutes).

  • Perform quality control to determine the radiochemical purity using methods such as instant thin-layer chromatography (ITLC). A radiochemical purity of >90% is generally considered acceptable for clinical use.

Folate Receptor Competitive Binding Assay

Objective: To determine the binding affinity of etarfolatide for the folate receptor.

Materials:

  • FR-positive cells (e.g., KB cells).

  • 3H-folic acid.

  • Unlabeled etarfolatide (or its non-radioactive analog).

  • Cell culture medium.

  • Scintillation counter.

Protocol:

  • Plate FR-positive cells in a multi-well plate and allow them to adhere overnight.

  • Wash the cells with binding buffer.

  • Add a constant concentration of 3H-folic acid to each well.

  • Add increasing concentrations of unlabeled etarfolatide to the wells.

  • Incubate at 37°C for 1-2 hours.

  • Wash the cells to remove unbound radioligand.

  • Lyse the cells and measure the radioactivity in each well using a scintillation counter.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value.

SPECT Imaging Protocol

Objective: To visualize the biodistribution of etarfolatide in vivo.

Protocol:

  • Administer a folic acid supplement intravenously 1-3 minutes prior to etarfolatide injection to reduce background uptake.[6]

  • Administer a bolus intravenous injection of 99mTc-etarfolatide (typically 740-925 MBq).[6]

  • Acquire whole-body planar and SPECT images at specified time points post-injection (e.g., 1-2 hours).[7]

  • For SPECT imaging, acquire images over 360° with a dual-head gamma camera equipped with low-energy, high-resolution collimators.

  • Reconstruct the images using an appropriate algorithm (e.g., ordered subset expectation maximization).

  • Co-register SPECT images with anatomical imaging (CT or MRI) for accurate localization of etarfolatide uptake.

Clinical Development and Efficacy

Etarfolatide has been evaluated in multiple clinical trials, primarily in patients with ovarian and non-small cell lung cancer, as a tool to select patients for vintafolide therapy.[3]

Phase I and II Clinical Trials

Phase I studies in healthy volunteers established the safety, biodistribution, and optimal imaging parameters for etarfolatide.[6][7] Phase II studies demonstrated a correlation between the percentage of FR-positive lesions identified by etarfolatide imaging and clinical outcomes in patients treated with vintafolide.[8]

Clinical Trial PhasePrimary ObjectiveKey FindingsReference
Phase I Safety, pharmacokinetics, and dosimetryWell-tolerated, rapid renal clearance. Folic acid pre-administration improves image quality.[6][7]
Phase II (Ovarian Cancer) Correlate FR positivity with vintafolide efficacyHigher disease control rate and overall survival in patients with 100% FR-positive lesions.[8]

Table 2: Summary of Key Clinical Trial Findings for Etarfolatide

Correlation of FR Positivity with Clinical Outcomes

A key finding from the clinical development of etarfolatide was the strong correlation between the degree of FR positivity as determined by SPECT imaging and patient response to vintafolide.

Logical Relationship of Etarfolatide Use:

G

Decision-making workflow for using etarfolatide in patient selection.

Folate Receptor Signaling

While etarfolatide is primarily an imaging agent, the binding of ligands to the folate receptor can initiate intracellular signaling cascades. Studies have shown that folate receptor activation can lead to the phosphorylation of Janus kinase (JAK) and Signal Transducer and Activator of Transcription 3 (STAT3), as well as the activation of the ERK1/2 pathway.[9][10] It is important to note that as an imaging agent administered at microdoses, the extent to which etarfolatide activates these pathways is likely minimal and not its primary function.

Folate Receptor Signaling Pathway:

G

Simplified overview of potential signaling pathways activated by folate receptor binding.

Conclusion and Future Directions

Etarfolatide represents a significant advancement in the field of personalized medicine, providing a non-invasive method to assess the folate receptor status of tumors. Its co-development with vintafolide exemplifies the successful integration of a companion diagnostic with a targeted therapeutic agent. Although the clinical development of vintafolide faced challenges, the utility of etarfolatide as a biomarker for FR expression remains valuable. Future research may explore the use of etarfolatide to select patients for other folate-targeted therapies or to investigate the role of folate receptor expression in various diseases. The detailed methodologies and data presented in this guide provide a foundation for further research and development in this promising area of oncology.

References

The Molecular Architecture and High-Affinity Targeting of Folcepri (Etarfolatide) for Folate Receptor-Positive Cancers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Folcepri, with the active substance etarfolatide, is a folate receptor-targeted diagnostic imaging agent. This document provides a comprehensive overview of its molecular structure, binding affinity to the folate receptor, and the associated signaling pathways. Detailed experimental methodologies for assessing binding affinity and the clinical imaging workflow are presented. This guide is intended for researchers, scientists, and professionals in the field of drug development to facilitate a deeper understanding of etarfolatide's mechanism of action and its application in precision oncology.

Introduction

Folate receptors (FRs) are overexpressed in a variety of epithelial cancers, including ovarian, non-small cell lung, endometrial, and breast cancer, while their expression in normal tissues is highly restricted. This differential expression makes the folate receptor an attractive target for cancer-specific therapies and diagnostics. Etarfolatide (formerly known as EC20) is a conjugate of the vitamin folic acid and a technetium-99m chelator, designed to non-invasively identify folate receptor-positive tumors through Single Photon Emission Computed Tomography (SPECT) imaging. The ability to visualize FR expression in vivo allows for the selection of patients who are most likely to benefit from folate receptor-targeted therapies.

Molecular Structure of Etarfolatide

Etarfolatide is a complex molecule designed for high-affinity binding to the folate receptor. It consists of a folate moiety for targeting, a peptide-based spacer, and a chelating agent for radiolabeling with technetium-99m.

The chemical structure of etarfolatide is provided by PubChem and other chemical databases.

  • Molecular Formula: C29H35N11O11S[1]

  • Molecular Weight: 745.7 g/mol [1]

  • Synonyms: this compound, EC 20[1]

The structure is comprised of:

  • A pteridine ring system and a p-aminobenzoyl glutamate moiety , which are the key components of folic acid responsible for high-affinity binding to the folate receptor.

  • A peptide linker that connects the folate moiety to the chelator.

  • A chelating group that stably incorporates the radioisotope technetium-99m for SPECT imaging.

Binding Affinity of Etarfolatide

Etarfolatide exhibits a high binding affinity for the human folate receptor, which is crucial for its function as a diagnostic imaging agent. The affinity is comparable to that of natural folic acid, ensuring effective targeting of FR-positive tumors.

Quantitative Binding Affinity Data

The binding affinity of a ligand to its receptor is typically quantified by the equilibrium dissociation constant (Kd). A lower Kd value indicates a higher binding affinity. Preclinical studies have determined the binding affinity of 99mTc-etarfolatide for human folate receptors.

LigandReceptorDissociation Constant (Kd)Reference
99mTc-EtarfolatideHuman Folate Receptors3.2 nM[2]

Experimental Protocols

Determination of Binding Affinity (Kd)

A common method to determine the binding affinity of a ligand to its receptor is through a competitive binding assay. This protocol is a representative example based on standard laboratory practices.

Objective: To determine the equilibrium dissociation constant (Kd) of etarfolatide for the folate receptor using a competitive radioligand binding assay.

Materials:

  • Folate receptor-positive cells (e.g., KB cells)

  • [3H]-Folic acid (radioligand)

  • Unlabeled etarfolatide (competitor)

  • Binding buffer (e.g., PBS with 1% BSA)

  • Scintillation cocktail

  • Scintillation counter

Protocol:

  • Cell Preparation: Culture folate receptor-positive cells to confluency. Harvest the cells and prepare a single-cell suspension in binding buffer.

  • Assay Setup: In a series of microcentrifuge tubes, add a fixed concentration of [3H]-folic acid.

  • Competitive Binding: Add increasing concentrations of unlabeled etarfolatide to the tubes. Include a control tube with no unlabeled competitor (total binding) and a tube with a large excess of unlabeled folic acid (non-specific binding).

  • Incubation: Add the cell suspension to each tube and incubate at 4°C for a specified time (e.g., 1 hour) to reach equilibrium.

  • Separation: Separate the bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold binding buffer.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of [3H]-folic acid as a function of the log concentration of etarfolatide. The IC50 value (concentration of etarfolatide that inhibits 50% of the specific binding of the radioligand) can be determined from this curve. The Kd can then be calculated using the Cheng-Prusoff equation: Kd = IC50 / (1 + [L]/Kd_radioligand), where [L] is the concentration of the radioligand and Kd_radioligand is its dissociation constant.

SPECT Imaging Workflow with Etarfolatide

The following is a generalized workflow for performing SPECT imaging in a clinical or preclinical setting to identify folate receptor-positive tumors.

Objective: To visualize the biodistribution of 99mTc-etarfolatide and identify folate receptor-positive lesions using SPECT imaging.

Protocol:

  • Patient/Subject Preparation: The patient or animal subject is appropriately prepared for the imaging procedure. This may include fasting for a certain period.

  • Radiolabeling: Etarfolatide is radiolabeled with technetium-99m (99mTc) according to the manufacturer's instructions to form 99mTc-etarfolatide.

  • Administration: A sterile solution of 99mTc-etarfolatide is administered intravenously.

  • Uptake Phase: A waiting period is observed to allow for the distribution of the imaging agent and its uptake by folate receptor-expressing tissues.

  • Image Acquisition: The patient or subject is positioned in a SPECT scanner. Planar and SPECT images of the region of interest (e.g., thorax, abdomen, pelvis) are acquired at a specified time point post-injection (e.g., 1-2 hours).

  • Image Reconstruction and Analysis: The acquired SPECT data is reconstructed to generate cross-sectional images. These images are then reviewed to identify areas of increased radiotracer uptake, indicative of folate receptor expression. SPECT/CT co-registration can be used for precise anatomical localization of the uptake.

Signaling Pathways Associated with the Folate Receptor

The binding of folate or folate conjugates like etarfolatide to the folate receptor can initiate intracellular signaling cascades that are independent of folate's role in one-carbon metabolism. Emerging evidence suggests the involvement of the JAK-STAT3 and ERK1/2 signaling pathways.

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Etarfolatide Etarfolatide FR Folate Receptor (FRα) Etarfolatide->FR Binding JAK JAK FR->JAK Activation ERK ERK1/2 FR->ERK Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 p-STAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression Dimerization & Nuclear Translocation pERK p-ERK1/2 ERK->pERK pERK->Gene_Expression Nuclear Translocation

Caption: Folate Receptor Signaling Pathways.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical experimental workflow for evaluating a folate receptor-targeted imaging agent like etarfolatide.

Etarfolatide_Workflow cluster_preclinical Preclinical Evaluation cluster_clinical Clinical Trial Synthesis Synthesis & Radiolabeling of Etarfolatide In_Vitro In Vitro Binding Assay (Kd Determination) Synthesis->In_Vitro In_Vivo In Vivo Animal Model (Tumor Xenograft) Synthesis->In_Vivo Biodistribution Biodistribution Studies In_Vivo->Biodistribution Phase_I Phase I (Safety & Dosimetry) Biodistribution->Phase_I Phase_II Phase II (Efficacy in Patients) Phase_I->Phase_II SPECT_Imaging SPECT/CT Imaging Phase_II->SPECT_Imaging Patient_Selection Patient Selection for FR-Targeted Therapy SPECT_Imaging->Patient_Selection

Caption: Etarfolatide Development Workflow.

Conclusion

This compound (etarfolatide) is a well-characterized folate receptor-targeted imaging agent with high binding affinity. Its molecular structure is optimized for specific delivery of a radioisotope to FR-positive cancer cells. The detailed protocols and pathway diagrams provided in this guide offer a comprehensive resource for researchers and clinicians working on the development and application of folate-targeted diagnostics and therapeutics. Understanding the molecular interactions and biological consequences of etarfolatide binding is paramount for its effective use in personalized medicine. Although the marketing authorization for this compound was withdrawn due to the lack of efficacy of its companion therapeutic, the principles and technology behind etarfolatide remain a valuable paradigm in the field of targeted molecular imaging.

References

Preclinical and In Vitro Analysis of Folcepri (etarfolatide): A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Folcepri (active substance: etarfolatide) is a diagnostic radiopharmaceutical agent designed for the non-invasive imaging of folate receptor (FR)-positive tumors. Developed as a companion diagnostic for the folate-targeted therapeutic, Vynfinit (vintafolide), this compound enables the selection of patients whose tumors overexpress the folate receptor, a key biomarker in various cancers, particularly ovarian cancer. This technical guide provides an in-depth overview of the preclinical studies and in vitro analyses that have characterized the binding affinity, specificity, and biodistribution of etarfolatide, underpinning its clinical application.

Introduction

Folate is an essential B vitamin required for nucleotide biosynthesis and cellular proliferation.[1] Many cancer cells upregulate the expression of the high-affinity folate receptor (FR) to meet their increased demand for folate.[1] This differential expression between malignant and healthy tissues presents a valuable target for both therapeutic and diagnostic agents.[2] this compound, with its active component etarfolatide, is a conjugate of folic acid and a technetium-99m (99mTc) radiolabel.[2][3] It is designed to bind with high affinity to FR-expressing cells, allowing for visualization via Single Photon Emission Computed Tomography (SPECT) imaging.[4][5] This guide details the preclinical data that validate the mechanism of action and in vivo behavior of etarfolatide.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

The primary mechanism of action for etarfolatide is its high-affinity binding to the folate receptor, primarily the alpha isoform (FRα), which is frequently overexpressed on the surface of cancer cells.[1][2] Following binding, the etarfolatide-receptor complex is internalized through receptor-mediated endocytosis. This process sequesters the radiolabel within the cancer cell, enabling targeted imaging.[2] In contrast, most normal cells utilize the reduced folate carrier (RFC) for folate uptake, which has a much lower affinity for folate and its conjugates.[4]

Folate Receptor-Mediated Endocytosis of Etarfolatide Mechanism of Action of Etarfolatide cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Etarfolatide Etarfolatide FR Folate Receptor (FR) Etarfolatide->FR High-Affinity Binding (Kd < 1 nM) Endosome Endosome FR->Endosome Internalization via Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Signal SPECT Signal Lysosome->Signal Intracellular Accumulation & Emission Radioligand Binding Assay Workflow Workflow for In Vitro Binding Assay cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Culture FR-positive cells (e.g., KB, IGROV-1) Membrane_Prep Prepare cell membrane homogenates Cell_Culture->Membrane_Prep Incubation Incubate membranes with radiolabeled etarfolatide and varying concentrations of unlabeled competitor Membrane_Prep->Incubation Separation Separate bound from free radioligand (e.g., filtration) Incubation->Separation Quantification Quantify radioactivity of bound ligand Separation->Quantification Data_Analysis Perform saturation or competition analysis to determine Kd and Bmax Quantification->Data_Analysis InVivo_SPECT_CT_Workflow Workflow for In Vivo SPECT/CT Imaging cluster_preparation Preparation cluster_imaging Imaging cluster_analysis Analysis Tumor_Model Establish FR-positive tumor xenografts in immunocompromised mice Radiolabeling Prepare 99mTc-etarfolatide Tumor_Model->Radiolabeling Injection Administer 99mTc-etarfolatide intravenously Radiolabeling->Injection Anesthesia Anesthetize the animal Injection->Anesthesia SPECT_CT Perform whole-body SPECT/CT imaging at specified time points Anesthesia->SPECT_CT Image_Reconstruction Reconstruct and fuse SPECT and CT images SPECT_CT->Image_Reconstruction Biodistribution Quantify radiotracer uptake in tumors and organs of interest Image_Reconstruction->Biodistribution

References

The Folate Pathway: A Labyrinthine Network Fueling Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The intricate network of biochemical reactions known as the folate pathway, or one-carbon metabolism, is a fundamental process essential for the survival and proliferation of all cells. This pathway's central role in the synthesis of nucleotides and methylation reactions makes it a critical nexus for rapidly dividing cells, a characteristic hallmark of cancer. Consequently, the folate pathway has long been a pivotal target in oncology, with the development of antifolate drugs marking a cornerstone of modern chemotherapy. This technical guide provides a comprehensive exploration of the folate pathway's significance in cancer cell proliferation, detailing its core mechanisms, key enzymatic players, and the therapeutic strategies designed to disrupt its function.

The Core Machinery: One-Carbon Metabolism in Cancer

Folate-mediated one-carbon metabolism is a complex series of interconnected reactions that occur in both the cytoplasm and mitochondria.[1][2] This compartmentalization allows for metabolic flexibility and the efficient distribution of one-carbon units for various biosynthetic processes. The primary function of this pathway is to accept one-carbon units from donors like serine and transfer them to various acceptor molecules, a process critical for the de novo synthesis of purines (adenine and guanine) and thymidylate (a precursor of thymine), which are the essential building blocks of DNA and RNA.[3][4] Furthermore, the folate cycle is intricately linked to the methionine cycle, providing the methyl groups necessary for the methylation of DNA, RNA, proteins, and lipids, which are crucial for regulating gene expression and maintaining cellular function.[5]

Cancer cells, with their demand for relentless proliferation, exhibit a heightened reliance on the folate pathway to sustain the production of nucleotides and maintain epigenetic stability through methylation.[6][7] This dependency is often accompanied by the upregulation of key enzymes within the pathway, rendering them attractive targets for therapeutic intervention.

Key Enzymatic Players in the Folate Pathway

Several enzymes play crucial roles in the folate pathway, and their dysregulation is frequently observed in various cancers.

  • Dihydrofolate Reductase (DHFR): This cytosolic enzyme is a critical component of the folate cycle, responsible for reducing dihydrofolate (DHF) to tetrahydrofolate (THF), the active form of folate.[8][9] By regenerating the THF pool, DHFR ensures a continuous supply of folate cofactors for downstream reactions. The indispensable role of DHFR in DNA synthesis makes it a prime target for antifolate drugs like methotrexate.[10][11]

  • Methylenetetrahydrofolate Reductase (MTHFR): MTHFR is a key enzyme that catalyzes the irreversible conversion of 5,10-methylenetetrahydrofolate to 5-methyltetrahydrofolate. This step is a critical regulatory point in the folate pathway, directing folate metabolites towards either nucleotide synthesis or the methionine cycle for methylation reactions.[12][13] Polymorphisms in the MTHFR gene have been associated with altered enzyme activity and have been investigated for their potential role in cancer susceptibility and response to chemotherapy.[2][14]

  • Serine Hydroxymethyltransferase (SHMT): This enzyme exists in both cytosolic (SHMT1) and mitochondrial (SHMT2) isoforms and catalyzes the reversible conversion of serine and THF to glycine and 5,10-methylenetetrahydrofolate.[15] SHMT2, in particular, is often overexpressed in cancer and plays a crucial role in providing one-carbon units from the mitochondria to the cytosol to fuel nucleotide synthesis.[16][17][18]

  • Methylenetetrahydrofolate Dehydrogenase (MTHFD): This family of enzymes, with isoforms in both the cytosol (MTHFD1) and mitochondria (MTHFD2, MTHFD1L), plays a central role in the interconversion of one-carbon units. MTHFD2 is particularly noteworthy as it is highly expressed in many cancers and embryonic tissues but is largely absent in normal adult tissues, making it a highly specific and attractive target for cancer therapy.[1][4][9][19]

Data Presentation: Quantitative Insights into the Folate Pathway in Cancer

The following tables summarize key quantitative data related to the folate pathway in cancer, providing a comparative overview for researchers.

Table 1: Folate Concentrations in Cancer vs. Normal Tissues

Tissue TypeFolate Concentration in Cancer TissueFolate Concentration in Normal TissueReference(s)
Lung Cancer20.07 nmol/l (serum)22.52 nmol/l (serum)[20]
Lung Cancer4.3 ± 1.8 pg/ml (plasma)6.1 ± 2.3 pg/ml (plasma)[21]
Colorectal CancerVariable, with significant inter-individual differences.Variable, with significant inter-individual differences.[22]

Table 2: IC50 Values of Common Antifolate Drugs in Cancer Cell Lines

DrugCell LineCancer TypeIC50 ValueReference(s)
MethotrexateCCRF-CEMAcute Lymphoblastic Leukemia0.004 µg/mL[7]
MethotrexateNCI-H460Non-Small Cell Lung Cancer2.4 µM[7]
MethotrexateHTC-116Colorectal Cancer0.15 mM (48h)[23][24]
MethotrexateA-549Non-Small Cell Lung Cancer0.10 mM (48h)[23][24]
PemetrexedA549Non-Small Cell Lung Cancer1.82 ± 0.17 µmol/L (48h)[25]
PemetrexedHCC827Non-Small Cell Lung Cancer1.54 ± 0.30 µmol/L (48h)[25]
PemetrexedH1975Non-Small Cell Lung Cancer3.37 ± 0.14 µmol/L (48h)[25]
PemetrexedMultiple Cell LinesVariousGeometric mean: 15.1 µM[26]
RaltitrexedHepG2Hepatocellular Carcinoma78.919 nM (24h)[27]

Experimental Protocols: Methodologies for Studying the Folate Pathway

This section provides detailed methodologies for key experiments used to investigate the folate pathway and the efficacy of antifolate drugs.

Dihydrofolate Reductase (DHFR) Enzyme Activity Assay

This colorimetric assay measures the activity of DHFR by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP+ during the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).

Materials:

  • DHFR Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

  • NADPH solution

  • DHF (substrate) solution

  • Cell or tissue lysate containing DHFR

  • 96-well clear microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Sample Preparation: Homogenize cells or tissues in ice-cold DHFR Assay Buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the enzyme.

  • Reaction Setup: In a 96-well plate, add the following to each well:

    • Sample (cell/tissue lysate)

    • DHFR Assay Buffer to bring the volume to a pre-determined level.

    • NADPH solution.

  • Initiate Reaction: Add the DHF substrate to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at 340 nm in kinetic mode at regular intervals (e.g., every 30 seconds) for a set period (e.g., 10-20 minutes).

  • Data Analysis: Calculate the rate of decrease in absorbance (ΔAbs/min). The DHFR activity is proportional to this rate and can be quantified using the molar extinction coefficient of NADPH.

MTT Cell Proliferation Assay

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form a purple formazan product.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Antifolate drug (e.g., methotrexate)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of concentrations of the antifolate drug and incubate for a specified period (e.g., 48-72 hours). Include untreated control wells.

  • MTT Addition: After the incubation period, remove the drug-containing medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the untreated control. Plot the results to determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Clonogenic Assay

The clonogenic assay, or colony formation assay, is a cell-based in vitro method to determine the ability of a single cell to grow into a colony. It is considered the gold standard for measuring the cytotoxic effects of anticancer agents.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Antifolate drug

  • 6-well or 10-cm cell culture dishes

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a low, known number of cells (e.g., 200-1000 cells) into each well of a 6-well plate or a 10-cm dish.

  • Drug Treatment: Treat the cells with the antifolate drug at various concentrations for a defined period. Alternatively, treat cells in a separate flask before seeding.

  • Incubation: Incubate the plates for 1-3 weeks, allowing colonies to form.

  • Fixation and Staining: After the incubation period, wash the plates with PBS, fix the colonies with the fixation solution, and then stain them with the crystal violet solution.

  • Colony Counting: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each plate.

  • Data Analysis: Calculate the plating efficiency (PE) for the control group and the surviving fraction (SF) for each drug concentration. The SF is the ratio of the number of colonies formed after treatment to the number of cells seeded, normalized to the PE of the control group.

LC-MS Analysis of Folate Metabolites

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of folate metabolites in biological samples.

Materials:

  • Cell or tissue samples

  • Extraction solvent (e.g., methanol/water mixture with antioxidants like ascorbic acid)

  • LC-MS system (including a liquid chromatograph and a mass spectrometer)

  • Appropriate LC column (e.g., C18)

  • Mobile phases (e-g., aqueous buffer with an organic modifier)

  • Internal standards (isotopically labeled folate metabolites)

Procedure:

  • Sample Extraction: Homogenize cells or tissues in the extraction solvent to precipitate proteins and extract the folate metabolites. The use of antioxidants is crucial to prevent the degradation of labile folates.

  • Centrifugation: Centrifuge the homogenate to pellet the precipitated proteins and other cellular debris.

  • Supernatant Collection: Collect the supernatant containing the folate metabolites.

  • LC Separation: Inject the supernatant into the LC system. The folate metabolites are separated based on their physicochemical properties as they pass through the LC column.

  • MS Detection and Quantification: The separated metabolites are then introduced into the mass spectrometer, where they are ionized and detected based on their mass-to-charge ratio. Quantification is achieved by comparing the signal intensity of the endogenous metabolites to that of the known concentration of the internal standards.

Visualizing the Folate Pathway and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core folate signaling pathway, a typical experimental workflow for evaluating antifolate drug efficacy, and the logical relationship between folate metabolism and cancer cell proliferation.

Folate_Pathway cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine_mito Serine Glycine_mito Glycine Serine_mito->Glycine_mito SHMT2 THF_mito THF CH2THF_mito 5,10-CH2-THF THF_mito->CH2THF_mito SHMT2 CHOTHF_mito 10-CHO-THF CH2THF_mito->CHOTHF_mito MTHFD2 CHOTHF_mito->THF_mito MTHFD1L Formate_mito Formate CHOTHF_mito->Formate_mito THF_cyto THF Formate_mito->THF_cyto Formate Export SHMT2 SHMT2 MTHFD2 MTHFD2 MTHFD1L MTHFD1L Folate Folate DHF DHF Folate->DHF DHF->THF_cyto DHFR CH2THF_cyto 5,10-CH2-THF THF_cyto->CH2THF_cyto SHMT1 Serine_cyto Serine Glycine_cyto Glycine Serine_cyto->Glycine_cyto SHMT1 MTHF 5-CH3-THF CH2THF_cyto->MTHF MTHFR dTMP dTMP CH2THF_cyto->dTMP TS Purines Purine Synthesis CH2THF_cyto->Purines MTHF->THF_cyto Homocysteine Homocysteine MTHF->Homocysteine DHFR DHFR SHMT1 SHMT1 MTHFR MTHFR TS TS dUMP dUMP dUMP->dTMP DNA Synthesis DNA Synthesis dTMP->DNA Synthesis DNA/RNA Synthesis DNA/RNA Synthesis Purines->DNA/RNA Synthesis Methionine Methionine Methylation Reactions Methylation Reactions Methionine->Methylation Reactions Homocysteine->Methionine MS

Caption: The compartmentalized folate pathway in cancer cells.

Experimental_Workflow cluster_InVitro In Vitro Evaluation cluster_InVivo In Vivo Validation Cell_Culture Cancer Cell Lines Drug_Treatment Treat with Antifolate Drug (Dose-Response) Cell_Culture->Drug_Treatment DHFR_Assay DHFR Enzyme Assay (Target Engagement) Cell_Culture->DHFR_Assay LCMS_Analysis LC-MS Metabolomics (Pathway Modulation) Cell_Culture->LCMS_Analysis MTT_Assay MTT Assay (Viability/IC50) Drug_Treatment->MTT_Assay Clonogenic_Assay Clonogenic Assay (Survival) Drug_Treatment->Clonogenic_Assay Xenograft_Model Establish Tumor Xenograft Model MTT_Assay->Xenograft_Model Promising Drug Candidate Clonogenic_Assay->Xenograft_Model Promising Drug Candidate Antifolate_Treatment Administer Antifolate Drug Xenograft_Model->Antifolate_Treatment Tumor_Measurement Monitor Tumor Growth Antifolate_Treatment->Tumor_Measurement Toxicity_Assessment Assess Animal Toxicity Antifolate_Treatment->Toxicity_Assessment Mechanism_Study Examine Tumors (e.g., IHC, Western Blot) Tumor_Measurement->Mechanism_Study

Caption: Experimental workflow for evaluating antifolate drug efficacy.

Logical_Relationship Folate_Pathway Active Folate Pathway Nucleotide_Synthesis Increased Nucleotide Synthesis (dUMP -> dTMP, Purines) Folate_Pathway->Nucleotide_Synthesis Methylation Maintained DNA/RNA Methylation Folate_Pathway->Methylation Cell_Proliferation Uncontrolled Cancer Cell Proliferation Nucleotide_Synthesis->Cell_Proliferation Methylation->Cell_Proliferation Apoptosis Cell Cycle Arrest & Apoptosis Antifolate_Drugs Antifolate Drugs (e.g., Methotrexate) DHFR_Inhibition DHFR Inhibition Antifolate_Drugs->DHFR_Inhibition THF_Depletion THF Depletion DHFR_Inhibition->THF_Depletion Synthesis_Inhibition Inhibition of Nucleotide Synthesis THF_Depletion->Synthesis_Inhibition Synthesis_Inhibition->Apoptosis

Caption: Logical relationship of folate metabolism to cancer proliferation.

Conclusion

The folate pathway represents a critical metabolic vulnerability in cancer cells, a fact that has been successfully exploited for decades in chemotherapy. The heightened demand for the products of one-carbon metabolism to fuel rapid proliferation makes cancer cells particularly susceptible to drugs that target key enzymes within this pathway. As our understanding of the intricate regulation and compartmentalization of folate metabolism deepens, so too does the potential for developing novel and more selective therapeutic strategies. The continued investigation into the kinetic properties of folate pathway enzymes in cancer, the precise quantification of folate metabolites in tumors, and the development of next-generation antifolates holds immense promise for improving the treatment of a wide range of malignancies. This guide provides a foundational understanding for researchers and drug development professionals to navigate the complexities of the folate pathway and contribute to the advancement of cancer therapy.

References

The Evolution of Folate-Targeted Therapies in Oncology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The intricate relationship between folate metabolism and cellular proliferation has long been a cornerstone of cancer research. Folate, an essential B vitamin, plays a pivotal role in the synthesis of nucleotides, the building blocks of DNA and RNA. Cancer cells, characterized by their rapid and uncontrolled growth, exhibit a heightened demand for folates to sustain their proliferation. This dependency has been exploited for therapeutic intervention for over half a century, leading to the development of a diverse arsenal of folate-targeted therapies. This technical guide provides an in-depth exploration of the history, mechanisms of action, and key experimental methodologies associated with these crucial oncologic treatments.

The journey of folate-targeted therapies began with the advent of antifolates, molecules designed to interfere with folate metabolism, thereby inducing a state of folate deficiency in cancer cells and halting their growth. The pioneering antifolate, aminopterin, and its successor, methotrexate, revolutionized the treatment of childhood leukemia in the mid-20th century.[1] These classical antifolates primarily act by inhibiting dihydrofolate reductase (DHFR), a critical enzyme in the folate cycle.[2][3][4][5][6]

Building on this foundational understanding, subsequent research has led to the development of novel antifolates with distinct mechanisms of action and improved therapeutic indices. Pemetrexed and raltitrexed, for instance, primarily target thymidylate synthase (TS), another key enzyme in nucleotide synthesis.[7][8] The evolution of these drugs has been driven by the need to overcome mechanisms of resistance to classical antifolates and to broaden their spectrum of activity against various solid tumors.[5][7]

A more recent and highly specific approach to folate-targeted therapy involves leveraging the overexpression of the folate receptor (FR) on the surface of many cancer cells.[9][10][11] This strategy utilizes folate as a targeting ligand to deliver cytotoxic agents or imaging probes directly to malignant cells, minimizing off-target toxicity. Folate-drug conjugates, such as vintafolide, and monoclonal antibodies targeting the folate receptor, like farletuzumab, represent this new wave of precision oncology.[7][9][10][12][13]

This guide will delve into the quantitative outcomes of pivotal clinical trials that have shaped the clinical application of these therapies. Furthermore, it will provide detailed protocols for key in vitro assays essential for the preclinical evaluation of novel folate-targeted agents. Finally, through detailed diagrams, it will illustrate the intricate signaling pathways and molecular interactions that underpin the efficacy of these life-saving treatments.

Quantitative Data from Clinical Trials

The clinical development of folate-targeted therapies has been marked by numerous trials evaluating their efficacy and safety across a range of malignancies. The following tables summarize key quantitative data from pivotal studies of prominent antifolates and folate receptor-targeted agents.

Table 1: Efficacy of Pemetrexed in Non-Small Cell Lung Cancer (NSCLC)
Trial Name/IdentifierPhaseTreatment ArmComparator ArmNObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference
JMEIIIIPemetrexed 500 mg/m²Docetaxel 75 mg/m²5719.1%2.98.3[1][5][11]
PARAMOUNTIIIPemetrexed 500 mg/m² (continuation maintenance)Placebo53914.3% (from start of maintenance)4.113.9
JMDBIIIPemetrexed 500 mg/m² + Cisplatin 75 mg/m²Gemcitabine 1250 mg/m² + Cisplatin 75 mg/m²172530.6% (non-squamous)5.3 (non-squamous)11.8 (non-squamous)
Cullen et al.IIIPemetrexed 500 mg/m²Pemetrexed 900 mg/m²5887.1%2.66.7[2]
Table 2: Efficacy of Folate Receptor-Targeted Therapies in Ovarian Cancer
DrugTrial Name/IdentifierPhaseTreatment ArmComparator ArmNObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference
VintafolidePRECEDENT (NCT00722592)IIVintafolide + Pegylated Liposomal Doxorubicin (PLD)PLD alone14928%5.016.9[14][15][16]
Vintafolide (FR 100% positive)PRECEDENT (NCT00722592)IIVintafolide + PLDPLD alone4645%5.522.9[14][15]
FarletuzumabMORAb-003-011 (NCT02289950)IIFarletuzumab + ChemotherapyPlacebo + Chemotherapy214-11.7-[17][18]
Farletuzumab EcteribulinStudy 101 (NCT03386942) - Cohort 1 (0.9 mg/kg)IFarletuzumab Ecteribulin-2425.0%6.710.5[3]
Farletuzumab EcteribulinStudy 101 (NCT03386942) - Cohort 2 (1.2 mg/kg)IFarletuzumab Ecteribulin-2152.4%8.2Not Estimable[3]
Table 3: Efficacy of Other Key Antifolates
DrugCancer TypeTrial Name/IdentifierPhaseTreatment Arm(s)NObjective Response Rate (ORR)Median Progression-Free Survival (PFS) (months)Median Overall Survival (OS) (months)Reference
RaltitrexedAdvanced Colorectal CancerTomudex Colorectal Cancer Study GroupIIIRaltitrexed 3 mg/m²49519%-10.9[6]
Raltitrexed + OxaliplatinMetastatic Colorectal CancerSantini et al.IIRaltitrexed 3 mg/m² + Oxaliplatin 70 mg/m²4445.5%6.014.8[19]
EdatrexateHead and Neck Squamous Cell CarcinomaEORTC Head and Neck Cancer Cooperative GroupIIIEdatrexate 70-80 mg/m²/wk26421%-6.0[7]
Methotrexate + 5-FUAdvanced Breast CancerGewirtz and Cadman-Methotrexate 200 mg/m² + 5-FU 600 mg/m²1753% (>50% regression in 9/17)--[20]
LometrexolVarious Solid Tumors-ILometrexol with Folic Acid-Partial response in ovarian cancer--[21][22]

Key Experimental Protocols

The preclinical evaluation of folate-targeted therapies relies on a suite of standardized in vitro assays to characterize their binding affinity, cellular uptake, and cytotoxic activity. The following sections provide detailed protocols for these essential experiments.

Folate Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of a test compound for the folate receptor by measuring its ability to compete with a radiolabeled folate ligand.

Materials:

  • Folate receptor-positive cells (e.g., KB, IGROV-1) or cell membranes

  • [³H]-Folic Acid (Radioligand)

  • Unlabeled test compound

  • Binding Buffer (e.g., 25 mM Tris, 150 mM NaCl, 0.1% Triton X-100, pH 7.4)

  • Scintillation fluid and vials

  • Scintillation counter

  • 96-well filter plates with glass fiber filters (e.g., Millipore MultiScreenHTS)

  • Vacuum manifold

Procedure:

  • Cell/Membrane Preparation:

    • Culture folate receptor-positive cells to near confluency.

    • For whole-cell assays, harvest cells and resuspend in ice-cold binding buffer.

    • For membrane preparations, lyse cells and isolate the membrane fraction by centrifugation. Resuspend membranes in binding buffer.

  • Assay Setup:

    • In a 96-well plate, add a fixed concentration of [³H]-Folic Acid to each well.

    • Add increasing concentrations of the unlabeled test compound to designated wells.

    • Include control wells for total binding (only [³H]-Folic Acid) and non-specific binding ( [³H]-Folic Acid + a high concentration of unlabeled folic acid).

  • Incubation:

    • Add the cell suspension or membrane preparation to each well.

    • Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 1-4 hours) with gentle agitation.

  • Filtration and Washing:

    • Place the filter plate on a vacuum manifold.

    • Transfer the contents of the assay plate to the filter plate.

    • Apply vacuum to separate the bound from free radioligand.

    • Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.

  • Quantification:

    • Dry the filter plate.

    • Add scintillation fluid to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cellular Uptake Assay (Flow Cytometry)

This method quantifies the internalization of fluorescently labeled folate-drug conjugates into cancer cells.

Materials:

  • Folate receptor-positive (e.g., KB) and negative (e.g., A549) cancer cell lines

  • Fluorescently labeled folate conjugate (e.g., FITC-folate)

  • Cell culture medium (folate-free for specific experiments)

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

  • Flow cytometer

Procedure:

  • Cell Seeding:

    • Seed folate receptor-positive and negative cells into 6-well plates and culture overnight to allow for attachment.

  • Treatment:

    • Remove the culture medium and wash the cells with PBS.

    • Add fresh medium containing the fluorescently labeled folate conjugate at the desired concentration.

    • For competition experiments, pre-incubate a set of wells with a high concentration of unlabeled folic acid for 30 minutes before adding the fluorescent conjugate.

  • Incubation:

    • Incubate the cells for a defined period (e.g., 1-4 hours) at 37°C in a CO₂ incubator.

  • Cell Harvesting:

    • Remove the treatment medium and wash the cells twice with ice-cold PBS to remove unbound conjugate.

    • Detach the cells using Trypsin-EDTA.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to flow cytometry tubes.

  • Flow Cytometry Analysis:

    • Centrifuge the cells and resuspend in PBS.

    • Analyze the cells on a flow cytometer, measuring the fluorescence intensity of individual cells.

    • Gate on the live cell population based on forward and side scatter.

    • Quantify the mean fluorescence intensity (MFI) of the cell population.

  • Data Analysis:

    • Compare the MFI of cells treated with the fluorescent conjugate to untreated control cells.

    • In competition experiments, a significant reduction in MFI in the presence of excess unlabeled folic acid indicates receptor-mediated uptake.

    • Compare the uptake in folate receptor-positive versus negative cell lines to demonstrate specificity.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method to assess the cytotoxic effect of a drug by measuring the metabolic activity of cells.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test compound (antifolate or folate-drug conjugate)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Treatment:

    • Prepare serial dilutions of the test compound in culture medium.

    • Remove the existing medium from the wells and add the medium containing the different concentrations of the test compound.

    • Include control wells with medium only (no cells) and cells with medium containing the vehicle used to dissolve the drug.

  • Incubation:

    • Incubate the plate for a period that allows for multiple cell divisions (e.g., 48-72 hours) at 37°C in a CO₂ incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well (typically 10% of the culture volume).

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add the solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each drug concentration relative to the untreated control cells.

    • Plot the percentage of cell viability against the log concentration of the drug.

    • Determine the IC₅₀ value, which is the concentration of the drug that causes a 50% reduction in cell viability.

Signaling Pathways and Mechanisms of Action

The efficacy of folate-targeted therapies is rooted in their ability to disrupt critical cellular processes. The following diagrams, rendered in DOT language for Graphviz, illustrate the key signaling pathways and mechanisms of action.

Folate Metabolism and Antifolate Targets

Folate_Metabolism Folate Folate DHF Dihydrofolate (DHF) Folate->DHF DHFR THF Tetrahydrofolate (THF) DHF->THF DHFR CH2THF 5,10-Methylene-THF THF->CH2THF Purine_Synthesis Purine Synthesis THF->Purine_Synthesis CH2THF->THF dUMP dUMP dTMP dTMP dUMP->dTMP TS DNA_Synthesis DNA Synthesis dTMP->DNA_Synthesis DHFR DHFR TS Thymidylate Synthase (TS) Methotrexate Methotrexate Methotrexate->DHFR Pemetrexed Pemetrexed Pemetrexed->TS

Caption: Overview of the folate metabolism pathway and the targets of classical and novel antifolates.

Dihydrofolate Reductase (DHFR) Inhibition by Methotrexate

DHFR_Inhibition cluster_0 Normal Catalytic Cycle cluster_1 Inhibition DHFR_active_site DHFR Active Site THF Tetrahydrofolate (THF) (Product) DHFR_active_site->THF NADP NADP+ DHFR_active_site->NADP DHF Dihydrofolate (DHF) (Substrate) DHF->DHFR_active_site NADPH NADPH (Cofactor) NADPH->DHFR_active_site Methotrexate Methotrexate (Inhibitor) Methotrexate->DHFR_active_site Competitive Inhibition

Caption: Competitive inhibition of DHFR by methotrexate, blocking the binding of dihydrofolate.

Folate Receptor-Mediated Endocytosis

FR_Endocytosis Extracellular Extracellular Space Cell_Membrane Cell Membrane Intracellular Intracellular Space Folate_Drug_Conjugate Folate-Drug Conjugate Folate_Receptor Folate Receptor (FR) Folate_Drug_Conjugate->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Endocytosis Endosome->Folate_Receptor Recycling Lysosome Lysosome Endosome->Lysosome Fusion Drug_Release Drug Release Lysosome->Drug_Release Drug Cleavage

Caption: The process of folate receptor-mediated endocytosis for targeted drug delivery.

Conclusion

The history of folate-targeted therapies in oncology is a testament to the power of understanding fundamental cellular processes to develop effective cancer treatments. From the early, broad-spectrum antifolates to the highly specific folate receptor-targeted agents, this class of drugs has continually evolved, offering improved efficacy and reduced toxicity. The quantitative data from decades of clinical research underscore the significant impact these therapies have had on patient outcomes in a variety of cancers.

For researchers and drug development professionals, a deep understanding of the underlying mechanisms and the experimental methodologies used to evaluate these agents is paramount. The protocols and pathway diagrams provided in this guide serve as a foundational resource for the continued innovation in this critical area of oncology. As our knowledge of cancer biology deepens, the principles of folate-targeted therapy will undoubtedly continue to inspire the development of the next generation of precision cancer medicines.

References

Methodological & Application

Protocol for Radiolabeling Etarfolatide with Technetium-99m

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

Etarfolatide is a folate receptor-targeting small molecule that, when radiolabeled with technetium-99m (⁹⁹ᵐTc), becomes a diagnostic imaging agent for Single Photon Emission Computed Tomography (SPECT). This agent, also known as ⁹⁹ᵐTc-etarfolatide or Folcepri®, is utilized to identify cells that overexpress folate receptors, a common characteristic of various cancers, including ovarian and non-small cell lung cancer. The detection of folate receptor-positive tumors can aid in patient selection for folate-targeted therapies.[1][2] The radiolabeling process is streamlined through the use of a sterile, lyophilized "cold kit" formulation.

Principle of the Procedure

The radiolabeling of etarfolatide with ⁹⁹ᵐTc is a straightforward process involving the reconstitution of a lyophilized kit with a sterile, oxidant-free solution of sodium pertechnetate (Na⁹⁹ᵐTcO₄) obtained from a commercially available ⁹⁹ᵐMo/⁹⁹ᵐTc generator. The kit contains etarfolatide, a reducing agent (stannous chloride), and other excipients. The stannous ions (Sn²⁺) reduce the pertechnetate (Tc⁷⁺), allowing the resulting technetium-99m to form a stable chelate with the etarfolatide molecule.

Experimental Protocols

1. Materials and Equipment

  • Etarfolatide (this compound®) cold kit vial

  • Sterile, oxidant-free Sodium Pertechnetate (⁹⁹ᵐTc) Injection, USP

  • Sterile 0.9% Sodium Chloride Injection, USP

  • Lead-shielded vial container

  • Syringes (1 mL, 3 mL, 5 mL)

  • Sterile needles (25G or similar)

  • Alcohol swabs

  • Dose calibrator

  • Instant Thin-Layer Chromatography (ITLC-SG) strips

  • Developing solvents (e.g., Acetone, Saline)

  • Radio-TLC scanner or gamma counter

2. Radiolabeling Procedure

  • Preparation:

    • Visually inspect the etarfolatide cold kit for any damage or discoloration.

    • Allow the vial to come to room temperature if stored refrigerated.

    • Using a dose calibrator, measure the activity of the sodium pertechnetate (⁹⁹ᵐTc) eluate. The required activity will depend on the number of patient doses to be prepared.

  • Reconstitution:

    • Place the etarfolatide vial in a lead-shielded container.

    • Aseptically add a specific volume of sterile 0.9% Sodium Chloride Injection, USP to the vial to dissolve the lyophilized powder. Gently swirl the vial until the contents are completely dissolved.

    • Aseptically add the required activity of sodium pertechnetate (⁹⁹ᵐTc) injection to the etarfolatide vial.

  • Incubation:

    • Gently swirl the vial to ensure thorough mixing of the contents.

    • Allow the vial to incubate at room temperature for a specified period (typically 15-20 minutes) to allow for the radiolabeling reaction to complete.

  • Final Preparation:

    • After incubation, visually inspect the final radiolabeled solution for any particulate matter or discoloration. The solution should be clear and colorless.

    • Measure the total radioactivity of the prepared ⁹⁹ᵐTc-etarfolatide solution using a dose calibrator.

    • Calculate the radiochemical concentration (MBq/mL or mCi/mL).

    • The prepared ⁹⁹ᵐTc-etarfolatide is now ready for quality control testing and subsequent patient administration.

3. Quality Control

Radiochemical Purity (RCP) Determination using Instant Thin-Layer Chromatography (ITLC)

The primary quality control test for ⁹⁹ᵐTc-etarfolatide is the determination of its radiochemical purity. This is crucial to ensure that the majority of the radioactivity is bound to the etarfolatide molecule and to quantify the levels of impurities, which are typically free pertechnetate (⁹⁹ᵐTcO₄⁻) and hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂).

  • Procedure:

    • Prepare two ITLC-SG strips. Mark an origin line on each strip.

    • Spot a small drop of the ⁹⁹ᵐTc-etarfolatide solution onto the origin of each strip.

    • Develop the first strip in a chromatography chamber containing acetone as the mobile phase.

    • Develop the second strip in a chromatography chamber containing 0.9% sodium chloride (saline) as the mobile phase.

    • Allow the solvent front to travel near the top of the strips.

    • Remove the strips and allow them to dry.

    • Using a radio-TLC scanner or by cutting the strips and using a gamma counter, determine the distribution of radioactivity on each strip.

  • Interpretation of Results:

    • Acetone Strip: Free pertechnetate (⁹⁹ᵐTcO₄⁻) is soluble in acetone and will migrate with the solvent front (Rf = 0.9-1.0). The ⁹⁹ᵐTc-etarfolatide and hydrolyzed-reduced technetium will remain at the origin (Rf = 0.0-0.1).

    • Saline Strip: ⁹⁹ᵐTc-etarfolatide and free pertechnetate (⁹⁹ᵐTcO₄⁻) are soluble in saline and will migrate with the solvent front (Rf = 0.9-1.0). Hydrolyzed-reduced technetium is insoluble and will remain at the origin (Rf = 0.0-0.1).

  • Calculation of Radiochemical Purity:

    • % Free Pertechnetate = (Counts at solvent front of acetone strip / Total counts on acetone strip) x 100

    • % Hydrolyzed-Reduced Technetium = (Counts at origin of saline strip / Total counts on saline strip) x 100

    • % ⁹⁹ᵐTc-etarfolatide (RCP) = 100% - (% Free Pertechnetate + % Hydrolyzed-Reduced Technetium)

Data Presentation

Table 1: Composition of Etarfolatide (this compound®) Cold Kit

ComponentQuantity per VialPurpose
Etarfolatide0.10 mgActive substance, targets folate receptor
Sodium α-D-glucoheptonate dihydrateNot specifiedStabilizer
Stannous chloride (E512)Not specifiedReducing agent for technetium-99m
Hydrochloric acid (E507)For pH adjustmentpH adjustment
Sodium hydroxide (E524)For pH adjustmentpH adjustment

Data sourced from the European Medicines Agency Assessment Report for this compound.[1]

Table 2: Quality Control Specifications for ⁹⁹ᵐTc-Etarfolatide

ParameterSpecificationMethod
AppearanceClear, colorless solution, free of particulate matterVisual Inspection
pH4.5 - 7.0pH meter or pH-indicator strips
Radiochemical Purity (RCP)≥ 90%Instant Thin-Layer Chromatography (ITLC-SG)
Free Pertechnetate (⁹⁹ᵐTcO₄⁻)≤ 5%ITLC-SG with Acetone
Hydrolyzed-Reduced ⁹⁹ᵐTc (⁹⁹ᵐTcO₂)≤ 5%ITLC-SG with Saline

Table 3: Stability of Radiolabeled ⁹⁹ᵐTc-Etarfolatide

Storage ConditionTime Post-LabelingRadiochemical Purity
Room Temperature1 hour> 95%
Room Temperature6 hours> 90%
Room Temperature8 hoursTypically remains > 90%

Note: Stability data is based on typical performance of ⁹⁹ᵐTc-labeled radiopharmaceuticals and may vary. It is recommended to use the product within 6-8 hours of preparation.

Visualizations

Radiolabeling_Workflow cluster_prep Preparation cluster_labeling Radiolabeling cluster_qc Quality Control A Obtain Etarfolatide Cold Kit D Reconstitute Kit with Saline A->D B Elute 99mTcO4- from Generator C Measure 99mTcO4- Activity B->C E Add 99mTcO4- to Kit C->E D->E F Incubate at Room Temperature E->F G Visual Inspection F->G H Measure Total Activity G->H I Determine Radiochemical Purity (ITLC) H->I I->F If RCP < 90% (Re-incubate/Discard) J Dispense for Patient Administration I->J If RCP ≥ 90%

Caption: Experimental workflow for the radiolabeling of etarfolatide with technetium-99m.

QC_Logic cluster_itlc ITLC Analysis cluster_results Impurity Determination start 99mTc-Etarfolatide Sample itlc_acetone Strip 1: Acetone Mobile Phase start->itlc_acetone itlc_saline Strip 2: Saline Mobile Phase start->itlc_saline free_tc Calculate % Free 99mTcO4- (from Acetone Strip) itlc_acetone->free_tc hr_tc Calculate % HR-99mTc (from Saline Strip) itlc_saline->hr_tc calc_rcp Calculate Radiochemical Purity (RCP) RCP = 100% - (% Free + % HR) free_tc->calc_rcp hr_tc->calc_rcp decision RCP ≥ 90%? calc_rcp->decision pass Release for Patient Use decision->pass Yes fail Discard Batch decision->fail No

Caption: Logical workflow for the quality control testing of ⁹⁹ᵐTc-etarfolatide.

References

Application Notes and Protocols: SPECT/CT Imaging of Ovarian Cancer Using Folcepri (99mTc-Etarfolatide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcepri™ (etarfolatide, formerly EC20) is a radiolabeled diagnostic imaging agent designed to target the folate receptor (FR), which is frequently overexpressed on the surface of various cancer cells, including a high percentage of epithelial ovarian cancers. When labeled with Technetium-99m (99mTc), this agent, 99mTc-etarfolatide, allows for non-invasive visualization of folate receptor-positive tumors using Single Photon Emission Computed Tomography (SPECT) combined with Computed Tomography (CT). This SPECT/CT imaging modality serves as a companion diagnostic to identify patients whose tumors express the folate receptor and are therefore more likely to respond to folate-targeted therapies such as vintafolide. To enhance image quality, a pre-administration of folic acid (Neocepri™) is employed to reduce background signal.

These application notes provide a comprehensive overview of the mechanism of action, clinical data, and detailed protocols for performing SPECT/CT imaging with this compound in the context of ovarian cancer research and clinical trials.

Mechanism of Action

Etarfolatide is a conjugate of folic acid and a 99mTc-chelating peptide. The folic acid component of etarfolatide binds with high affinity to the folate receptor on the surface of cancer cells. Following this binding, the radiolabel, 99mTc, can be detected by a SPECT camera, allowing for the anatomical localization of tumors that express the folate receptor when fused with CT images. The pre-administration of unlabeled folic acid (Neocepri) helps to saturate the reduced folate carrier system present on normal tissues, thereby reducing background radioactivity and improving the tumor-to-background ratio for clearer imaging of FR-positive tumors.

Folate Receptor Signaling in Ovarian Cancer

The folate receptor, particularly FRα, is not only a transporter of folate into the cell for metabolic processes essential for cell proliferation, but it is also implicated in intracellular signaling pathways that promote tumorigenesis. Emerging evidence suggests that upon binding of folate, FRα can influence signaling cascades such as the JAK-STAT3 and ERK1/2 pathways, which are known to be involved in cell proliferation, survival, and migration.

Folate_Receptor_Signaling_Pathway Folate Receptor Signaling Pathway in Ovarian Cancer cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor α (FRα) JAK JAK FR->JAK Activates ERK ERK1/2 FR->ERK Activates Folate Folate (Etarfolatide) Folate->FR Binds STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 Gene Gene Transcription pSTAT3->Gene Promotes pERK pERK1/2 ERK->pERK pERK->Gene Promotes

Folate Receptor Signaling Pathway

Quantitative Data from Clinical Trials

SPECT/CT imaging with 99mTc-etarfolatide has been evaluated in clinical trials to select patients for folate-targeted therapies and to correlate folate receptor status with clinical outcomes.

Patient Group (by Folate Receptor Status) Number of Patients Disease Control Rate (DCR) Median Overall Survival (OS) in Months
FR (100% of lesions positive)N/A57%14.6
FR (10-90% of lesions positive)N/A36%9.6
FR (0% of lesions positive)N/A33%3.0
Table 1: Correlation of Folate Receptor Status with Clinical Outcomes in a Phase II Study of Vintafolide in Advanced Ovarian Cancer.
Treatment Arm Patient Population Number of Patients Median Progression-Free Survival (PFS) in Months Hazard Ratio (HR)
Vintafolide + PLDIntent-to-Treat (ITT)149 (total)5.00.63
PLD AloneIntent-to-Treat (ITT)2.7
Vintafolide + PLDFR-Positive (100%)N/A5.50.38
PLD AloneFR-Positive (100%)1.5
Table 2: Efficacy of Vintafolide in Combination with Pegylated Liposomal Doxorubicin (PLD) in Platinum-Resistant Ovarian Cancer (PRECEDENT Trial).

Experimental Protocols

Patient Preparation
  • Informed Consent: Ensure the patient has provided written informed consent prior to any study-related procedures.

  • Medical History and Examination: Conduct a thorough medical history and physical examination.

  • Fasting: Patients should fast for at least 4 hours prior to the administration of Neocepri and this compound.

  • Hydration: Encourage the patient to be well-hydrated.

Radiolabeling of this compound (Etarfolatide) with 99mTc

This procedure should be performed by trained personnel in a licensed radiopharmacy, following institutional and national guidelines for handling radioactive materials.

  • Kit Preparation: Obtain a sterile, non-pyrogenic this compound kit for radiopharmaceutical preparation.

  • 99mTc Elution: Elute sodium pertechnetate (99mTc) from a 99Mo/99mTc generator using sterile, oxidant-free 0.9% sodium chloride solution.

  • Radiolabeling:

    • Aseptically add the required amount of sodium pertechnetate (99mTc) solution to the this compound vial.

    • The typical activity used for patient administration is approximately 740 MBq (20 mCi), with a range up to 925 MBq (25 mCi) reported in clinical trials.[1]

    • Gently swirl the vial to ensure complete dissolution and labeling.

    • Allow the reaction to proceed at room temperature for the time specified in the kit's instructions for use.

  • Quality Control: Perform radiochemical purity testing using an appropriate chromatography method (e.g., paper chromatography) to ensure the labeling efficiency meets the required specifications (typically >90%).

SPECT/CT Imaging Protocol

SPECT_CT_Workflow SPECT/CT Imaging Workflow with this compound PatientPrep Patient Preparation (Fasting, Hydration) NeocepriAdmin Administer Neocepri (Folic Acid) Intravenous Injection PatientPrep->NeocepriAdmin FolcepriAdmin Administer 99mTc-Folcepri Intravenous Injection (740-925 MBq) NeocepriAdmin->FolcepriAdmin 1-3 minutes wait Imaging SPECT/CT Imaging (1-2 hours post-injection) FolcepriAdmin->Imaging ImageRecon Image Reconstruction (Iterative Reconstruction with Corrections) Imaging->ImageRecon ImageAnalysis Image Analysis (Fusion of SPECT and CT, Lesion Assessment) ImageRecon->ImageAnalysis

SPECT/CT Imaging Workflow
  • Administration of Neocepri:

    • Administer a sterile solution of folic acid (Neocepri) intravenously.[1]

    • The purpose is to enhance the image quality by reducing background uptake of the radiotracer.[1]

  • Administration of 99mTc-Etarfolatide (this compound):

    • Approximately 1 to 3 minutes after the administration of Neocepri, administer the prepared dose of 99mTc-etarfolatide (740-925 MBq) as an intravenous injection.[1]

  • Imaging Time Point:

    • SPECT/CT imaging is typically performed 1 to 2 hours after the injection of 99mTc-etarfolatide.

  • SPECT/CT Acquisition Parameters:

    • Scanner: A dual-head SPECT/CT scanner is recommended.

    • Collimators: Low-energy, high-resolution (LEHR) parallel-hole collimators are typically used.

    • Energy Window: A 15-20% energy window centered at the 140 keV photopeak of 99mTc.

    • SPECT Acquisition:

      • Matrix Size: 128x128 or 256x256.

      • Rotation: 360° rotation (180° per detector head).

      • Projections: 60-120 projections, with a dwell time of 20-40 seconds per projection.

      • Scan Area: Typically from the mid-skull to the mid-thigh, or as clinically indicated to cover all known or suspected areas of disease.

    • CT Acquisition:

      • A low-dose CT scan is acquired for attenuation correction and anatomical localization.

      • kVp: 120-140 kVp.

      • mAs: Variable, optimized for patient size and diagnostic requirements while minimizing radiation dose.

      • Slice Thickness: 2.5-5.0 mm.

  • Image Reconstruction:

    • Algorithm: Iterative reconstruction algorithms (e.g., Ordered Subsets Expectation Maximization - OSEM) are recommended.

    • Corrections: Attenuation correction using the co-registered CT data is essential. Scatter correction (e.g., using a dual-energy window method) and resolution recovery should also be applied.

  • Image Analysis and Interpretation:

    • The reconstructed SPECT and CT images are fused to provide anatomical localization of 99mTc-etarfolatide uptake.

    • Target lesions identified on a baseline diagnostic CT are evaluated on the SPECT/CT images.

    • Uptake in a lesion that is greater than the surrounding background activity is generally considered positive for folate receptor expression.

    • Patients can be categorized based on the percentage of their target lesions that are FR-positive (e.g., FR-100%, FR-10-90%, FR-0%).

Disclaimer

These application notes and protocols are intended for informational purposes for researchers, scientists, and drug development professionals. They are based on publicly available information from clinical trials and scientific publications. The administration of radiopharmaceuticals and the performance of diagnostic imaging procedures should only be conducted by qualified and licensed healthcare professionals in accordance with institutional and regulatory guidelines. The specific parameters for imaging and data analysis may vary depending on the equipment, software, and institutional protocols. Always refer to the manufacturer's instructions for use for any commercial products mentioned.

References

Application of Folcepri (Etarfolatide) in Preclinical Cancer Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Folcepri, with the active substance etarfolatide (formerly known as EC20), is a folate receptor (FR)-targeted diagnostic imaging agent. It is a conjugate of the vitamin folic acid and a technetium-99m (99mTc) chelator, designed for use with Single Photon Emission Computed Tomography (SPECT) to non-invasively identify tumors that overexpress folate receptors. In the preclinical setting, this compound serves as a critical tool for assessing the suitability of FR-targeted therapies, such as the chemotherapeutic agent vintafolide (EC145), by confirming the presence and accessibility of the target receptor on tumor cells. These application notes provide a comprehensive overview of the use of this compound in preclinical cancer models, including detailed experimental protocols and quantitative data from key studies.

Mechanism of Action

The underlying principle of this compound's application is its high affinity for the folate receptor, particularly the alpha isoform (FRα), which is frequently overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers, while having limited expression in normal tissues. Upon intravenous administration, etarfolatide binds to these receptors. The conjugated 99mTc allows for the visualization of FR-positive tumors using SPECT imaging. This targeted delivery mechanism provides a non-invasive method to assess the folate receptor status of tumors throughout the body.

The binding of etarfolatide to the folate receptor initiates a process called receptor-mediated endocytosis, where the cell membrane engulfs the bound complex, forming an intracellular vesicle called an endosome. This process is the same pathway exploited by FR-targeted therapeutics like vintafolide to deliver their cytotoxic payload into the cancer cell.

Folate Receptor-Mediated Endocytosis of Etarfolatide cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Etarfolatide Etarfolatide FR Folate Receptor (FR) Etarfolatide->FR Binding Endosome Endosome FR->Endosome Endocytosis SPECT_Signal SPECT Signal Detection Endosome->SPECT_Signal 99mTc Emission

Figure 1: Mechanism of this compound (Etarfolatide) uptake and signal generation.

Preclinical Applications

The primary preclinical applications of this compound (etarfolatide) revolve around its use as a non-invasive imaging biomarker to:

  • Confirm Folate Receptor Expression: To verify the presence and level of FR expression in various cancer xenograft and patient-derived xenograft (PDX) models.

  • Select Animal Models for FR-Targeted Therapy: To identify appropriate tumor models that are positive for FR expression for subsequent efficacy studies of FR-targeted drugs.

  • Monitor Response to Therapy: To assess changes in FR expression in response to treatment, which may provide insights into mechanisms of resistance.

  • Biodistribution Studies: To determine the in vivo distribution and tumor-targeting efficiency of the folate conjugate.

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies involving etarfolatide and the related therapeutic, vintafolide.

Table 1: In Vitro Binding Affinity of Etarfolatide

CompoundDissociation Constant (Kd)Relative Affinity (vs. Folic Acid)Cell LineReference
Etarfolatide (EC20)~3 nM0.92Cultured FR-positive tumor cells[1]

Table 2: In Vivo Tumor Uptake of 99mTc-Etarfolatide in Xenograft Models

Cancer ModelCell LineAnimal Model% Injected Dose per Gram (%ID/g) of TumorReference
Murine SarcomaM109BALB/c mice15.5[2]
Murine Breast Cancer4T1BALB/c mice2.6[2]

Table 3: Preclinical Efficacy of Vintafolide (EC145) in Xenograft Models

Cancer ModelCell LineAnimal ModelDosing RegimenTumor Growth Inhibition/RegressionReference
Triple-Negative Breast CancerMDA-MB-231Nude mice9.6 mg/kg, three times a week56-78% regression, 75% cures[3]
Triple-Negative Breast CancerCAL51Nude mice9.6 mg/kg, three times a week76% tumor growth inhibition[3]
Nasopharyngeal CarcinomaKBNude mice2 µmol/kg, dailyComplete response in 5/5 mice[4]
Murine LymphomaJ6456Nude mice2 µmol/kg, dailyComplete response in 5/5 mice[4]

Experimental Protocols

Protocol 1: In Vivo SPECT/CT Imaging with Etarfolatide in a Mouse Xenograft Model

This protocol describes the use of etarfolatide for non-invasive imaging of folate receptor-positive tumors in a mouse xenograft model.

Materials:

  • Folate receptor-positive tumor cells (e.g., M109, KB)

  • Immunocompromised mice (e.g., BALB/c nude)

  • Etarfolatide (EC20) kit for radiopharmaceutical preparation

  • 99mTc-pertechnetate

  • Saline solution

  • SPECT/CT scanner

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Tumor Xenograft Establishment:

    • Culture FR-positive tumor cells to 80-90% confluency.

    • Harvest and resuspend cells in sterile saline or appropriate medium at a concentration of 1x10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Preparation of 99mTc-Etarfolatide:

    • Prepare the 99mTc-etarfolatide according to the manufacturer's instructions provided with the EC20 kit. This typically involves the addition of a sterile, non-pyrogenic solution of 99mTc-pertechnetate to the lyophilized powder in the kit, followed by a brief incubation at a specified temperature.

  • Animal Preparation and Injection:

    • Anesthetize the tumor-bearing mouse using isoflurane.

    • Administer approximately 5.5-7.4 MBq (150-200 µCi) of 99mTc-etarfolatide via tail vein injection.

  • SPECT/CT Imaging:

    • At a predetermined time point post-injection (typically 1-4 hours), place the anesthetized mouse on the imaging bed of the SPECT/CT scanner.

    • Acquire whole-body or targeted SPECT images. Typical acquisition parameters may include:

      • Energy window: 140 keV ± 10%

      • Collimator: Low-energy, high-resolution

      • Matrix size: 128x128 or 256x256

      • Projections: 60-120 projections over 360°

      • Acquisition time: 20-30 minutes

    • Immediately following the SPECT acquisition, perform a CT scan for anatomical co-registration.

  • Image Analysis:

    • Reconstruct the SPECT and CT images.

    • Fuse the SPECT and CT images to localize the radioactive uptake within the tumor and other organs.

    • Quantify the uptake in the tumor and other tissues by drawing regions of interest (ROIs) and calculating the mean counts, which can be converted to % injected dose per gram (%ID/g) if a standard is used.

Workflow for Preclinical SPECT/CT Imaging with Etarfolatide Start Start Xenograft Establish Tumor Xenograft Start->Xenograft Radiolabeling Prepare 99mTc-Etarfolatide Xenograft->Radiolabeling Injection Inject Mouse with 99mTc-Etarfolatide Radiolabeling->Injection Imaging Perform SPECT/CT Imaging Injection->Imaging Analysis Analyze Image Data Imaging->Analysis End End Analysis->End

Figure 2: Experimental workflow for preclinical imaging with this compound.

Protocol 2: In Vivo Efficacy Study of Vintafolide in a Mouse Xenograft Model

This protocol outlines a typical preclinical efficacy study to evaluate the anti-tumor activity of vintafolide in a folate receptor-positive xenograft model, with etarfolatide imaging used for model selection.

Materials:

  • FR-positive tumor cells (e.g., MDA-MB-231, KB)

  • Immunocompromised mice (e.g., nude mice)

  • Vintafolide (EC145)

  • Vehicle control (e.g., sterile saline)

  • Calipers for tumor measurement

  • Etarfolatide and SPECT/CT imaging setup (as in Protocol 1)

Procedure:

  • Model Selection with Etarfolatide Imaging:

    • Establish tumor xenografts as described in Protocol 1.

    • Perform etarfolatide SPECT/CT imaging on a cohort of tumor-bearing mice to confirm FR expression in the tumors.

    • Select animals with confirmed FR-positive tumors for the efficacy study.

  • Animal Grouping and Treatment:

    • Randomize the selected mice into treatment and control groups (n=5-10 mice per group).

    • Measure the initial tumor volume using calipers (Volume = 0.5 x Length x Width²).

    • Administer vintafolide intravenously at a predetermined dose and schedule (e.g., 2 mg/kg, three times a week).

    • Administer the vehicle control to the control group using the same schedule.

  • Monitoring Tumor Growth and Animal Health:

    • Measure tumor volumes with calipers 2-3 times per week.

    • Monitor the body weight and general health of the animals regularly.

    • Continue treatment for a specified duration (e.g., 3-4 weeks).

  • Data Analysis:

    • Calculate the mean tumor volume for each group at each measurement time point.

    • Plot the mean tumor volume ± SEM over time for each group.

    • Calculate the tumor growth inhibition (TGI) at the end of the study using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.

    • Perform statistical analysis to determine the significance of the treatment effect.

Logical Flow of a Vintafolide Efficacy Study Start Start Model_Selection Select FR-Positive Model (using Etarfolatide Imaging) Start->Model_Selection Grouping Randomize Animals into Groups Model_Selection->Grouping Treatment Administer Vintafolide or Vehicle Grouping->Treatment Monitoring Monitor Tumor Growth and Health Treatment->Monitoring Data_Analysis Analyze Tumor Growth Data Monitoring->Data_Analysis Conclusion Determine Therapeutic Efficacy Data_Analysis->Conclusion End End Conclusion->End

Figure 3: Logical workflow for a vintafolide preclinical efficacy study.

Conclusion

This compound (etarfolatide) is an invaluable tool in the preclinical development of folate receptor-targeted cancer therapies. Its ability to non-invasively visualize FR-positive tumors allows for the rational selection of appropriate animal models and provides a means to assess target engagement in vivo. The protocols and data presented here offer a foundation for researchers to design and execute robust preclinical studies aimed at evaluating the potential of novel FR-targeted agents. Careful consideration of the experimental design, including the choice of cancer model and imaging parameters, is crucial for obtaining reliable and translatable results.

References

Application Notes and Protocols: Image Analysis of Folcepri (⁹⁹ᵐTc-etarfolatide) SPECT Scans

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Standardized Methodologies for the Quantitative and Qualitative Analysis of Folcepri SPECT Scans for Folate Receptor (FR) Assessment.

Introduction

This compound (⁹⁹ᵐTc-etarfolatide) is a radiopharmaceutical imaging agent designed for Single Photon Emission Computed Tomography (SPECT). It targets the folate receptor (FR), which is overexpressed in a variety of epithelial cancers, including ovarian, lung, and breast cancer, but has limited expression in most normal tissues.[1][2] This allows for noninvasive, whole-body imaging to assess FR expression in tumors.[1][3] Accurate and reproducible image analysis is critical for determining a patient's FR status, which can help identify individuals who may benefit from FR-targeted therapies like vintafolide.[1][4]

These application notes provide detailed protocols for patient preparation, image acquisition, reconstruction, and analysis of this compound SPECT scans to ensure standardized and quantitative assessment of FR-positive lesions.

Pre-Imaging Protocol: Patient Preparation and Agent Administration

Correct patient preparation is crucial to optimize image quality by reducing background uptake of ⁹⁹ᵐTc-etarfolatide.

2.1 Patient Preparation:

  • Fasting: Patients should fast for a minimum of 4-6 hours prior to the administration of this compound to minimize physiological folate competition.

  • Hydration: Patients should be well-hydrated. Encourage drinking water before and after the scan to facilitate radiotracer clearance.

  • Folic Acid Pre-injection: To reduce uptake in non-malignant tissues that express FR (like kidneys and liver) and improve the tumor-to-background ratio, a pre-injection of folic acid is recommended.[1][5][6] Administer a low dose of folic acid (e.g., 1 mg) intravenously 1-3 minutes before the this compound injection.[7][8]

2.2 Radiopharmaceutical Preparation and Administration:

  • Reconstitution: this compound is a kit for radiopharmaceutical preparation.[9] Reconstitute the etarfolatide vial with a sterile, non-pyrogenic solution of sodium pertechnetate (⁹⁹ᵐTc) from an approved ⁹⁹ᵐMo/⁹⁹ᵐTc generator, following the manufacturer's instructions.

  • Dose: The recommended adult dose is approximately 740 MBq (20 mCi) of ⁹⁹ᵐTc-etarfolatide.[5][7]

  • Administration: Administer the dose as an intravenous bolus injection.

SPECT/CT Image Acquisition Protocol

Co-registration with an anatomical imaging modality like CT is essential for accurate localization and attenuation correction.

3.1 Imaging Timeline:

  • Imaging should be performed approximately 1 to 1.5 hours post-injection of ⁹⁹ᵐTc-etarfolatide.[5]

3.2 CT Acquisition:

  • Scanner: Multi-slice CT scanner.

  • Scan Type: A low-dose, non-contrast CT scan is typically sufficient for anatomical localization and attenuation correction.

  • Parameters:

    • kVp: 120-140 kVp

    • mAs: 30-100 mAs (using dose modulation techniques)

    • Slice Thickness: 2.5-5.0 mm

3.3 SPECT Acquisition:

  • Scanner: Dual-head gamma camera equipped with Low-Energy High-Resolution (LEHR) collimators.

  • Energy Peak: 140 keV with a 15-20% energy window.

  • Acquisition Mode: Step-and-shoot or continuous rotation.

  • Matrix Size: 128x128.

  • Projections: 60-120 projections over 360 degrees.

  • Time per Projection: 20-30 seconds.

Image Reconstruction and Processing

Standardized reconstruction is key to enabling quantitative analysis.

4.1 Reconstruction Algorithm:

  • Use an iterative reconstruction algorithm such as Ordered Subsets Expectation Maximization (OSEM).[10]

  • Iterations and Subsets: A common starting point is 8-10 subsets and 2-4 iterations. These parameters should be optimized and standardized for the specific system.

4.2 Corrections:

  • Attenuation Correction: Apply CT-based attenuation correction. This is critical for accurate quantification.

  • Scatter Correction: Use a window-based method (e.g., dual-energy window) or a model-based correction.

  • Resolution Recovery: Apply resolution recovery (collimator-detector response) modeling to improve spatial resolution and quantitative accuracy.

4.3 Post-Reconstruction Filtering:

  • Apply a 3D Gaussian filter (e.g., 8-10 mm FWHM) to reduce image noise. The filter parameters should be kept consistent.

Image Analysis and Quantification

Image analysis involves both qualitative assessment and quantitative measurements. SPECT images should be manually fused with the patient's prior diagnostic CT or MRI images for precise lesion identification.[1]

5.1 Qualitative Analysis (Visual Assessment):

  • Identify target lesions based on RECIST 1.1 criteria from a baseline diagnostic CT or MRI.[9][11]

  • Assess ⁹⁹ᵐTc-etarfolatide uptake in these lesions on the fused SPECT/CT images.

  • Score uptake relative to the surrounding background tissue.[12]

    • FR-Positive: Uptake is visually greater than the surrounding background activity.

    • FR-Negative: Uptake is equal to or less than the background activity.

5.2 Semi-Quantitative Analysis:

5.2.1 Standardized Uptake Value (SUV) Calculation: The Standardized Uptake Value (SUV) normalizes the radioactivity concentration in a region of interest (ROI) to the injected dose and a measure of body size, allowing for semi-quantitative comparison.[13][14]

The formula for SUV is: SUV = (Radioactivity Concentration in ROI [MBq/mL]) / (Injected Dose [MBq] / Body Weight [kg])

  • SUVmax: The maximum pixel value within the tumor ROI. It is simple to measure but sensitive to noise.

  • SUVpeak: An average of pixel values within a small, fixed-size ROI placed in the most intense area of the tumor, which is less sensitive to noise than SUVmax.[14]

  • SUVmean: The average SUV of all pixels within the entire tumor ROI.

5.2.2 Tumor-to-Background Ratio (TBR): TBR provides a measure of lesion conspicuity. TBR = SUVmax_lesion / SUVmean_background

  • A background ROI should be drawn in a relevant normal tissue region (e.g., contralateral healthy tissue, muscle).

Data Presentation and Interpretation

6.1 Folate Receptor (FR) Status Classification: Patients can be categorized based on the percentage of their target lesions that are FR-positive. This classification has been shown to correlate with clinical outcomes for FR-targeted therapies.[1][11]

  • FR(100%): All target lesions are FR-positive.

  • FR(10-90%): At least one, but not all, target lesions are FR-positive.

  • FR(0%): No target lesions are FR-positive.

6.2 Quantitative Data Summary: Quantitative data from image analysis should be summarized for clarity and comparison.

ParameterLesion 1Lesion 2Lesion NNormal Liver
Location Left LungPericardium...Right Lobe
Size (mm) 2518...N/A
Visual Score FR-PositiveFR-Positive...N/A
SUVmax 8.56.2...2.1
SUVpeak 7.15.4...1.8
TBR 4.03.0...N/A

Table 1: Example of a quantitative data summary table for a patient's this compound SPECT scan.

6.3 Biodistribution Data: In healthy volunteers, ⁹⁹ᵐTc-etarfolatide primarily distributes to the kidneys, liver, and bladder.[5] Pre-injection with folic acid reduces this background uptake.[1][5][6]

OrganMean Effective Dose (mSv/MBq)Peak Uptake (% Injected Dose)
Urinary Bladder Wall 0.026N/A
Kidneys 0.025~10%
Liver N/A17%
Red Marrow N/A16%

Table 2: Radiation dosimetry and peak organ uptake of ⁹⁹ᵐTc-etarfolatide in healthy volunteers.[5]

Diagrams and Workflows

7.1 Experimental Workflow for this compound SPECT Imaging and Analysis

G cluster_pre Phase 1: Pre-Imaging cluster_img Phase 2: Imaging cluster_post Phase 3: Image Processing & Analysis PatientPrep Patient Preparation (Fasting, Hydration) FA_Admin Folic Acid Pre-injection (1 mg IV) PatientPrep->FA_Admin Folcepri_Admin This compound Administration (~740 MBq IV) FA_Admin->Folcepri_Admin Wait Uptake Phase (1 - 1.5 hours) Folcepri_Admin->Wait CT_Scan Low-Dose CT Scan (Attenuation Correction) Wait->CT_Scan SPECT_Scan SPECT Acquisition (140 keV, LEHR) CT_Scan->SPECT_Scan Recon Iterative Reconstruction (OSEM, AC, SC) SPECT_Scan->Recon Analysis Image Fusion & ROI Definition Recon->Analysis Quant Quantitative Analysis (SUV, TBR) Analysis->Quant Report FR Status Determination & Reporting Quant->Report

Caption: Workflow from patient preparation to final data analysis for this compound SPECT.

7.2 Folate Receptor Alpha (FRα) Signaling Pathway The folate receptor internalizes folic acid via endocytosis.[15] Upon binding, it can also activate downstream signaling cascades, such as the JAK-STAT and ERK pathways, which are implicated in cell growth and proliferation.[16][17][18][19]

G cluster_membrane Cell Membrane cluster_cyto Cytoplasm FR Folate Receptor α (FRα) GPI GPI Anchor FR->GPI Endosome Endosome (Acidic pH) FR->Endosome Endocytosis JAK JAK FR->JAK Activates ERK ERK1/2 FR->ERK Activates Folate_Released Folate Released Endosome->Folate_Released Dissociation STAT3 STAT3 JAK->STAT3 Phosphorylates Proliferation Cell Proliferation & Survival STAT3->Proliferation ERK->Proliferation Folate Folic Acid / this compound Folate->FR Binds

Caption: Simplified signaling pathway of the Folate Receptor α (FRα).

References

Application Notes and Protocols for Etarfolatide Dosimetry and Radiation Safety

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry, radiation safety considerations, and relevant experimental protocols for the folate receptor-targeting imaging agent, etarfolatide. This document is intended to guide researchers and professionals in the safe and effective use of this agent in a laboratory and clinical research setting.

Introduction to Etarfolatide

Etarfolatide is a diagnostic imaging agent that targets the folate receptor (FR), which is overexpressed in a variety of cancers, including ovarian, lung, and endometrial cancers. It consists of a folate molecule linked to a chelator that can be labeled with a radioisotope, most commonly Technetium-99m (99mTc). The resulting radiopharmaceutical, 99mTc-etarfolatide, allows for non-invasive, whole-body imaging of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[1][2] This imaging modality can aid in patient selection for FR-targeted therapies.[2][3]

Dosimetry of 99mTc-Etarfolatide

Internal radiation dosimetry is crucial for assessing the risk to patients undergoing diagnostic procedures with radiopharmaceuticals. The dosimetry of 99mTc-etarfolatide has been evaluated in several clinical trials, with the data indicating a favorable safety profile.

Biodistribution

Following intravenous injection, 99mTc-etarfolatide distributes throughout the body and accumulates in organs expressing the folate receptor. The primary route of elimination is through the kidneys.[4][5] Physiologic uptake is observed in the kidneys, liver, spleen, and bladder.[4] To enhance tumor-to-background contrast and reduce radiation dose to normal tissues, a small amount of folic acid is often administered prior to 99mTc-etarfolatide to partially saturate folate receptors in healthy organs.[4]

Absorbed Radiation Doses

The absorbed radiation doses to various organs from 99mTc-etarfolatide have been calculated based on biodistribution data from clinical studies. The kidneys and the wall of the urinary bladder consistently receive the highest absorbed doses.[2][4][6] The effective dose, which represents the overall risk to the patient, is comparable to other 99mTc-based diagnostic agents.[2][6]

Table 1: Summary of Absorbed Radiation Doses for 99mTc-Etarfolatide in Adults

OrganMean Absorbed Dose (mGy/MBq)
Kidneys0.025
Urinary Bladder Wall0.026
Liver-
Red Marrow-
Effective Dose (mSv/MBq) 0.0076 - 0.011

Data compiled from multiple sources.[2][4][6] Dashes indicate data not consistently reported across all studies.

Radiation Safety Considerations

The use of 99mTc-etarfolatide requires adherence to standard radiation safety protocols to minimize exposure to healthcare professionals, patients, and the general public.

For Healthcare Professionals

Healthcare professionals handling or administering 99mTc-etarfolatide should follow the principles of ALARA (As Low As Reasonably Achievable). Key safety measures include:

  • Time: Minimize the time spent in close proximity to the radiopharmaceutical and the patient.

  • Distance: Maximize the distance from the source of radiation. Radiation exposure decreases significantly with increasing distance.

  • Shielding: Use appropriate shielding, such as lead-lined vials and syringe shields, during preparation and administration. Personal protective equipment, including lead aprons and gloves, should be worn when indicated.[7][8]

For Patients

Patients receiving 99mTc-etarfolatide will emit low levels of radiation. Post-administration instructions should be provided to minimize exposure to others, especially pregnant women and young children. These instructions may include:

  • Maintaining a safe distance from others for a specified period.

  • Practicing good hygiene, such as frequent hand washing, especially after urination.

  • Flushing the toilet twice after use to facilitate the clearance of the radiopharmaceutical.[9]

  • Drinking plenty of fluids to aid in the excretion of the agent.[9]

Experimental Protocols

The following sections outline a typical experimental protocol for a clinical study evaluating the dosimetry and biodistribution of 99mTc-etarfolatide.

Subject Population
  • Healthy adult volunteers or patients with confirmed or suspected FR-positive malignancies.

  • Exclusion criteria should include pregnancy, breastfeeding, and severe renal impairment.

Radiopharmaceutical Preparation and Administration
  • Folic Acid Pre-administration: Intravenously administer a specified dose of folic acid (e.g., 1 mg) 1-3 minutes prior to the injection of 99mTc-etarfolatide.[5]

  • 99mTc-Etarfolatide Administration: Intravenously inject a calibrated activity of 99mTc-etarfolatide (e.g., 740 MBq ± 20%).[5]

Imaging Protocol
  • Whole-Body Planar Imaging: Acquire whole-body planar images at multiple time points post-injection (e.g., 5 minutes, 1 hour, 4 hours, and 24 hours) to assess the biodistribution and clearance of the radiopharmaceutical.[4][5]

  • SPECT/CT Imaging: Perform SPECT/CT imaging of specific regions of interest (e.g., chest, abdomen, pelvis) at 1-1.5 hours post-injection to obtain detailed anatomical localization of radiotracer uptake.[4]

Dosimetry Calculation

Internal radiation dosimetry is typically calculated using the Medical Internal Radiation Dose (MIRD) formalism.[5][10][11] This involves:

  • Quantifying the activity in source organs from the imaging data at various time points.

  • Calculating the time-integrated activity (residence time) in each source organ.

  • Using established MIRD S-values (absorbed dose per unit cumulated activity) to calculate the absorbed dose to target organs.[10][12]

Visualizations

Signaling Pathways and Workflows

etarfolatide_mechanism cluster_cell FR-Positive Cancer Cell FR Folate Receptor (FR) Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Endosome->FR Receptor Recycling Lysosome Lysosome Endosome->Lysosome Trafficking Cytoplasm Cytoplasm Lysosome->Cytoplasm Degradation & Release of 99mTc Etarfolatide 99mTc-Etarfolatide Etarfolatide->FR Binding

Caption: Mechanism of 99mTc-Etarfolatide uptake in a folate receptor-positive cancer cell.

dosimetry_workflow cluster_protocol Experimental Protocol cluster_analysis Data Analysis Patient Patient Recruitment & Consent FA_Admin Folic Acid Administration Patient->FA_Admin Radio_Admin 99mTc-Etarfolatide Administration FA_Admin->Radio_Admin Imaging Whole-Body & SPECT/CT Imaging Radio_Admin->Imaging ROI Region of Interest (ROI) Analysis Imaging->ROI TAC Time-Activity Curve Generation ROI->TAC ResidenceTime Residence Time Calculation TAC->ResidenceTime Dosimetry MIRD Dosimetry Calculation ResidenceTime->Dosimetry

Caption: Experimental workflow for a 99mTc-etarfolatide dosimetry study.

radiation_safety cluster_principles ALARA Principles cluster_personnel Healthcare Personnel cluster_patient Patient & Public Time Minimize Time PPE Personal Protective Equipment (PPE) Time->PPE Instructions Post-injection Instructions Time->Instructions Distance Maximize Distance Distance->PPE Distance->Instructions Shielding Use Shielding Shielding->PPE Monitoring Dosimetry Monitoring PPE->Monitoring Waste Radioactive Waste Management Instructions->Waste

References

Application Notes and Protocols: Use of Folcepri (Etarfolatide) in Patient Selection for Folate-Targeted Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research, Scientific, and Drug Development Professionals

Introduction

Folate receptor alpha (FRα) is a cell-surface glycoprotein that is overexpressed in various epithelial malignancies, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression makes it an attractive target for cancer therapeutics. Folate-targeted therapies are designed to selectively deliver cytotoxic agents to cancer cells that express FRα. The effective use of these targeted therapies relies on the accurate identification of patients whose tumors express the folate receptor, thereby maximizing therapeutic efficacy and minimizing unnecessary toxicity.[3]

Folcepri™ (etarfolatide) is a radiopharmaceutical diagnostic imaging agent developed as a companion diagnostic for folate-targeted therapies. It is a conjugate of the vitamin folic acid and a technetium-99m (99mTc) chelator.[4][5] When radiolabeled with 99mTc, etarfolatide binds with high affinity to folate receptors, enabling non-invasive, whole-body imaging of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[1][5]

These application notes provide a comprehensive overview of the principles and methodologies for utilizing etarfolatide in the selection of patients for FR-targeted therapies. While the marketing authorization for this compound and its associated therapy, Vynfinit™ (vintafolide), was withdrawn in 2014 due to the failure of a phase 3 clinical trial to confirm clinical benefit, the principles of this approach and the data generated remain valuable for the ongoing research and development of other folate-targeted treatments.

Mechanism of Action and Rationale for Use

The fundamental principle behind etarfolatide imaging is the high affinity of folic acid for the folate receptor. Etarfolatide, being a folate conjugate, is taken up by FR-expressing cells through receptor-mediated endocytosis. The attached 99mTc radioisotope emits gamma rays that can be detected by a SPECT camera, allowing for the visualization of tissues with high FR expression.

To enhance the specificity of tumor imaging, a pre-injection of folic acid (brand name: Neocepri™) is administered. This saturates the folate receptors present in normal tissues with high FR expression, such as the kidneys, liver, and spleen, thereby reducing background signal and improving the tumor-to-background ratio during imaging.[1][6]

Quantitative Data from Clinical Studies

The clinical utility of etarfolatide imaging for patient selection was evaluated in the PRECEDENT (NCT00722592) phase II clinical trial for vintafolide in platinum-resistant ovarian cancer. The study demonstrated a correlation between the percentage of FR-positive lesions, as determined by etarfolatide SPECT imaging, and the clinical outcome for patients treated with vintafolide in combination with pegylated liposomal doxorubicin (PLD) versus PLD alone.

Table 1: Progression-Free Survival (PFS) in the PRECEDENT Trial

Patient Subgroup (by Etarfolatide Imaging)Treatment ArmMedian PFS (months)Hazard Ratio (95% CI)p-value
FR-Positive (100% of lesions) Vintafolide + PLD5.50.38 (0.17–0.85)0.013
PLD alone1.5
FR-Positive (10-90% of lesions) Vintafolide + PLD5.70.547 (0.304–0.983)0.041
PLD alone1.7
FR-Negative (0% of lesions) Vintafolide + PLD3.81.806Not Significant
PLD alone5.4

Data sourced from the PRECEDENT Phase II trial results.[1][7][8][9]

Table 2: Disease Control Rate (DCR) in a Phase II Single-Arm Study of Vintafolide (NCT00507741)

Patient Subgroup (by Etarfolatide Imaging)Disease Control Rate (CR+PR+SD)
FR(100%) 57%
FR(10%-90%) 36%
FR(0%) 33%

CR: Complete Response, PR: Partial Response, SD: Stable Disease. Data from a single-arm Phase II study.[1][10]

Experimental Protocols

Patient Selection Criteria
  • Indication: Patients with recurrent platinum-resistant ovarian cancer.

  • Prior Therapy: Patients should have received and progressed after at least one platinum-based chemotherapy regimen.

  • Performance Status: Eastern Cooperative Oncology Group (ECOG) performance status of 0-2.

  • Organ Function: Adequate bone marrow, renal, and hepatic function.

Preparation of 99mTc-Etarfolatide

This compound is supplied as a sterile, non-pyrogenic lyophilized kit for the preparation of 99mTc-etarfolatide injection. The radiolabeling should be performed by trained personnel in a licensed radiopharmacy according to the manufacturer's instructions. Briefly, a sterile, oxidant-free solution of sodium pertechnetate (99mTc) is aseptically added to the vial containing the lyophilized etarfolatide. The vial is then gently agitated to ensure complete dissolution and labeling. Quality control should be performed to determine the radiochemical purity of the final product before administration.

Imaging Protocol
  • Patient Preparation: Patients should be well-hydrated before and after the imaging procedure to facilitate the clearance of the radiopharmaceutical.

  • Folic Acid Pre-administration: Administer an intravenous injection of folic acid (Neocepri™) 1-3 minutes prior to the injection of 99mTc-etarfolatide. This step is crucial for reducing background uptake in non-target tissues.

  • 99mTc-Etarfolatide Administration: Administer a single intravenous injection of 99mTc-etarfolatide (typically 740-925 MBq).

  • Image Acquisition:

    • Timing: Perform SPECT or SPECT/CT imaging 1 to 1.5 hours after the administration of 99mTc-etarfolatide.[6]

    • Modality: SPECT/CT is preferred over standalone SPECT to allow for better anatomical localization of radiotracer uptake.

    • Scan Area: Whole-body or regional scans of the chest, abdomen, and pelvis should be acquired.

    • Acquisition Parameters: Use a dual-head gamma camera equipped with low-energy, high-resolution collimators. Acquire images in a 128x128 matrix with a 20% energy window centered at 140 keV.

Image Interpretation and Patient Stratification
  • Lesion Identification: Target lesions are first identified on the co-registered CT scan based on RECIST 1.0 criteria.

  • FR-Positivity Assessment: The corresponding SPECT images are then evaluated for 99mTc-etarfolatide uptake in these target lesions. A lesion is classified as "FR-positive" if it demonstrates focal radiotracer uptake greater than the surrounding background activity. Lesions located in or near areas of high physiological uptake (e.g., kidneys, liver) may be considered non-evaluable.

  • Patient Categorization: Patients are stratified into three groups based on the percentage of their target lesions that are FR-positive:

    • FR(100%): All target lesions are FR-positive.

    • FR(10%-90%): At least one, but not all, target lesions are FR-positive.

    • FR(0%): No target lesions are FR-positive.

Visualizations

Folate Receptor Alpha Signaling Pathway

Folate_Receptor_Signaling cluster_membrane Cell Membrane FRa Folate Receptor α (FRα) GPI GPI Anchor FRa->GPI Endocytosis Receptor-Mediated Endocytosis (Potocytosis) FRa->Endocytosis JAK JAK FRa->JAK Signal Transduction Folate Folic Acid / Etarfolatide Folate->FRa Binding Endosome Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Folate_Release Folate Release Lysosome->Folate_Release Metabolism One-Carbon Metabolism (DNA/RNA Synthesis) Folate_Release->Metabolism STAT3 STAT3 JAK->STAT3 pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus Transcription Gene Transcription (Proliferation, Survival) Nucleus->Transcription

Caption: Folate Receptor α (FRα) signaling pathway.

Etarfolatide Imaging Workflow for Patient Selection

Etarfolatide_Workflow cluster_stratification Patient Stratification Patient Patient with Platinum- Resistant Ovarian Cancer FolicAcid IV Folic Acid (Neocepri) Patient->FolicAcid Etarfolatide IV 99mTc-Etarfolatide (this compound) FolicAcid->Etarfolatide 1-3 min SPECT_CT SPECT/CT Imaging (1-1.5 hours post-injection) Etarfolatide->SPECT_CT Image_Analysis Image Analysis: - Identify Target Lesions (CT) - Assess FR-Positivity (SPECT) SPECT_CT->Image_Analysis FR100 FR(100%) All lesions positive Image_Analysis->FR100 FR10_90 FR(10-90%) Some lesions positive Image_Analysis->FR10_90 FR0 FR(0%) No lesions positive Image_Analysis->FR0

Caption: Workflow for patient selection using etarfolatide imaging.

Logical Framework for Folate-Targeted Therapy Decision

Therapy_Decision_Logic Start Patient with Suspected FR-Positive Malignancy Etarfolatide_Scan Perform Etarfolatide SPECT/CT Scan Start->Etarfolatide_Scan Decision Are all target lesions FR-positive? Etarfolatide_Scan->Decision Therapy_Yes High Likelihood of Benefit: Consider FR-Targeted Therapy Decision->Therapy_Yes Yes (FR 100%) Therapy_Partial Potential Benefit: Consider FR-Targeted Therapy (with caution) Decision->Therapy_Partial Partial (FR 10-90%) Therapy_No Low Likelihood of Benefit: Consider Alternative Therapies Decision->Therapy_No No (FR 0%)

Caption: Decision logic for folate-targeted therapy based on imaging.

References

Application Notes and Protocols for In Vivo Biodistribution Studies of Etarfolatide (⁹⁹ᵐTc-EC20)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting in vivo biodistribution studies of etarfolatide (⁹⁹ᵐTc-EC20), a radiopharmaceutical imaging agent that targets the folate receptor (FR).

Introduction and Background

Etarfolatide is a technetium-99m (⁹⁹ᵐTc)-labeled folate conjugate designed for the non-invasive imaging of folate receptor-positive cells. The folate receptor is a cell surface glycoprotein that is frequently overexpressed in a variety of epithelial cancers, including ovarian, lung, breast, and endometrial cancers, while having limited expression in most normal tissues. This differential expression makes the folate receptor an attractive target for diagnostic imaging and targeted drug delivery.

Etarfolatide binds with high affinity to the folate receptor, allowing for the visualization of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT). It serves as a companion diagnostic for folate receptor-targeted therapies, such as the small molecule drug conjugate vintafolide, by identifying patients whose tumors express the receptor and are therefore more likely to respond to treatment.[1][2] Preclinical in vivo biodistribution studies are crucial for understanding the pharmacokinetics, tumor targeting capabilities, and off-target accumulation of etarfolatide, thereby providing essential data for its clinical translation and development of related folate-targeted agents.

Mechanism of Action: Folate Receptor-Mediated Endocytosis

Upon intravenous administration, etarfolatide circulates in the bloodstream and binds to folate receptors on the surface of cells. This binding initiates a process called receptor-mediated endocytosis, where the cell membrane invaginates to form an endosome, internalizing the etarfolatide-receptor complex. Inside the cell, the acidic environment of the endosome facilitates the dissociation of etarfolatide from the receptor. The receptor is then recycled back to the cell surface, while the radiopharmaceutical is retained within the cell, allowing for imaging.

Folate Receptor-Mediated Endocytosis cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Etarfolatide Etarfolatide (99mTc-EC20) FR Folate Receptor (FR) Etarfolatide->FR Binding Endosome Endosome Formation (Internalization) FR->Endosome Invagination AcidifiedEndosome Acidified Endosome (pH ~5) Endosome->AcidifiedEndosome Maturation & Acidification Recycling Receptor Recycling AcidifiedEndosome->Recycling Dissociation Trapping Intracellular Trapping of 99mTc AcidifiedEndosome->Trapping Release of Radiotracer Recycling->FR Recycles to Membrane

Folate Receptor-Mediated Endocytosis Pathway

Quantitative Biodistribution Data

The following tables summarize representative quantitative biodistribution data for ⁹⁹ᵐTc-etarfolatide from preclinical studies in tumor-bearing mice. The data is presented as the percentage of the injected dose per gram of tissue (%ID/g).

Table 1: Biodistribution of ⁹⁹ᵐTc-Etarfolatide in M109 Tumor-Bearing BALB/c Mice [3]

Tissue%ID/g (Mean ± SD) at 4 hours post-injection
Blood0.8 ± 0.1
Heart0.8 ± 0.1
Lungs2.5 ± 0.3
Liver3.3 ± 0.4
Spleen1.1 ± 0.1
Kidneys116.5 ± 10.2
Muscle0.4 ± 0.1
Bone1.5 ± 0.2
Brain0.1 ± 0.0
M109 Tumor17.7 ± 2.1

Mice were maintained on a folate-deficient diet. Data adapted from Leamon et al., 2004.[3]

Table 2: Effect of Tumor Folate Receptor Expression on ⁹⁹ᵐTc-Etarfolatide Uptake [3]

Cell Line (Tumor)Relative FR ExpressionTumor Uptake (%ID/g ± SD)
M109High17.7 ± 2.1
4T1Low2.9 ± 0.4

Data demonstrates receptor-specific uptake. Both tumor types were implanted in BALB/c mice on a folate-deficient diet. Data collected at 4 hours post-injection.[3]

Experimental Protocols

This section provides a detailed protocol for a typical preclinical in vivo biodistribution study of ⁹⁹ᵐTc-etarfolatide in a tumor-bearing mouse model.

4.1. Materials and Reagents

  • Radiopharmaceutical: ⁹⁹ᵐTc-etarfolatide (⁹⁹ᵐTc-EC20)

  • Animal Model: Female athymic nude mice (or other appropriate strain, e.g., BALB/c for syngeneic models), 4-6 weeks old.

  • Tumor Cells: Folate receptor-positive cell line (e.g., M109, KB, IGROV-1) and a negative control cell line if applicable.

  • Cell Culture Media: Appropriate media for cell lines (e.g., RPMI-1640), potentially folate-deficient media.

  • Animal Diet: Folate-deficient chow (recommended to enhance tumor-to-background ratios).[3]

  • Anesthetics: Isoflurane, ketamine/xylazine cocktail, or other approved anesthetic.

  • Injection Supplies: Insulin syringes (e.g., 28-30 gauge), sterile saline for injection.

  • Dissection Tools: Scissors, forceps, scalpels.

  • Sample Collection: Pre-weighed collection tubes (e.g., 1.5 mL or 5 mL tubes).

  • Instrumentation: Gamma counter, analytical balance.

  • Personal Protective Equipment (PPE): Lab coat, gloves, safety glasses.

4.2. Experimental Workflow Diagram

Biodistribution Study Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Animal_Acclimation Animal Acclimation & Folate-Deficient Diet Tumor_Inoculation Tumor Cell Inoculation (e.g., subcutaneous) Animal_Acclimation->Tumor_Inoculation Tumor_Growth Tumor Growth Monitoring Tumor_Inoculation->Tumor_Growth Dose_Prep Dose Preparation & Activity Measurement Tumor_Growth->Dose_Prep Radiolabeling Radiolabeling of Etarfolatide with 99mTc Radiolabeling->Dose_Prep Injection Intravenous Injection of 99mTc-Etarfolatide Dose_Prep->Injection Time_Points Housing for Predetermined Time Points (e.g., 1, 4, 24h) Injection->Time_Points Euthanasia Euthanasia & Blood Collection Time_Points->Euthanasia Dissection Organ and Tumor Dissection Euthanasia->Dissection Weighing Weighing of Tissues Dissection->Weighing Counting Gamma Counting of Samples & Standards Weighing->Counting Calculation Calculation of %ID/g Counting->Calculation

Experimental Workflow for Biodistribution Study

4.3. Step-by-Step Protocol

  • Animal and Tumor Model Preparation:

    • Acclimate mice for at least one week upon arrival, providing a folate-deficient diet and water ad libitum.

    • Harvest tumor cells from culture and resuspend in sterile saline or PBS at a concentration of approximately 1 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (1 x 10⁶ cells) into the flank of each mouse.

    • Monitor tumor growth regularly with calipers. The study can commence when tumors reach a palpable size (e.g., 100-200 mm³).

  • Radiopharmaceutical Preparation and Administration:

    • Prepare ⁹⁹ᵐTc-etarfolatide according to the manufacturer's or established laboratory protocols.

    • Determine the radiochemical purity (RCP) of the final product, which should be >95%.

    • Prepare the injection dose by diluting the radiolabeled compound in sterile saline. A typical dose for a mouse is 1-5 MBq in a volume of 100 µL.

    • Prepare standards for the gamma counter by taking a small, known volume of the injection solution and diluting it in a known volume of water in a counting tube.

    • Anesthetize the mouse and administer the prepared dose via the lateral tail vein. Record the precise time of injection and the net activity injected (by measuring the syringe before and after injection).

  • Tissue Harvesting:

    • At predetermined time points post-injection (e.g., 1, 4, 24 hours), euthanize the animals by an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Immediately collect a blood sample via cardiac puncture.

    • Proceed with the dissection and collection of organs and tissues of interest (e.g., tumor, kidneys, liver, spleen, lungs, heart, muscle, bone, brain).

    • Carefully clean excess blood from the tissues and place them into pre-weighed collection tubes.

  • Data Acquisition and Analysis:

    • Weigh each tissue sample to obtain the wet weight.

    • Measure the radioactivity in each sample and the standards using a gamma counter, ensuring to correct for background radiation and radioactive decay.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) using the following formula:

      %ID/g = (Counts per minute in tissue / Tissue weight in g) / (Total injected counts per minute) x 100

Conclusion and Applications

In vivo biodistribution studies of etarfolatide are fundamental for the preclinical evaluation of this and other folate-targeted agents. The protocols and data presented here provide a framework for researchers to assess the tumor-targeting efficacy, pharmacokinetics, and off-target effects of such compounds. This information is critical for optimizing drug design, selecting appropriate candidates for clinical trials, and ultimately improving the diagnosis and treatment of folate receptor-positive cancers.

References

Application Notes and Protocols for Quantitative Analysis of Folate Receptor Expression with Folcepri

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Folcepri™ (etarfolatide) is a folate receptor-targeted diagnostic imaging agent. The active substance, etarfolatide, is a conjugate of the vitamin folic acid and a chelator that, when radiolabeled with technetium-99m (99mTc), becomes the imaging agent 99mTc-etarfolatide. Folate receptors (FR), particularly the alpha isoform (FRα), are overexpressed on the surface of various cancer cells, including a high percentage of epithelial ovarian cancers, while having limited expression on healthy tissues.[1][2] This differential expression makes the folate receptor an attractive target for diagnostic imaging and targeted therapies.

99mTc-etarfolatide binds with high affinity to folate receptors on cancer cells.[1] Following this binding, the agent is internalized through receptor-mediated endocytosis.[2][3] The gamma radiation emitted by the 99mTc isotope allows for non-invasive, whole-body visualization and quantification of folate receptor expression using Single Photon Emission Computed Tomography (SPECT), often in conjunction with Computed Tomography (SPECT/CT) for anatomical co-registration.[1][4]

These application notes provide detailed protocols for the use of 99mTc-etarfolatide for the quantitative analysis of folate receptor expression in preclinical and clinical research settings. The agent was developed as a companion diagnostic to select patients for treatment with folate-targeted therapeutics like vintafolide.[5][6] Although the marketing authorization for this compound was withdrawn due to the lack of efficacy of its corresponding therapy in a confirmatory trial, the principles and protocols for its use remain valuable for researchers studying folate receptor biology and developing new FR-targeted agents.[4]

Quantitative Data Summary

The following tables summarize key quantitative parameters of 99mTc-etarfolatide, derived from preclinical and clinical studies.

Table 1: Binding Characteristics of 99mTc-Etarfolatide
ParameterValueCell/Receptor TypeReference
Dissociation Constant (Kd) 3.2 nMHuman Folate Receptors[1]
Relative Affinity vs. Folate 0.92Human Folate Receptors[1]
Table 2: Biodistribution and Dosimetry in Healthy Volunteers

Data represents organ uptake and radiation dose estimates from Phase 1 clinical trials. Pre-administration of folic acid (Neocepri) was shown to reduce background uptake in healthy organs, thereby enhancing the tumor-to-background ratio.[7][8]

OrganPeak Uptake (% of Injected Dose)Equivalent Dose (mSv/MBq)Reference
Kidneys Not specified0.025[7]
Urinary Bladder Wall Not specified0.026[7]
Liver 17%Not specified[7]
Red Marrow 16%Not specified[7]
Mean Effective Dose N/A0.0076 - 0.011[1][7]
Table 3: Correlation of FR Expression (by 99mTc-Etarfolatide) with Clinical Outcomes in Ovarian Cancer

Data from a Phase II study (NCT00507741) correlating the percentage of folate receptor-positive target lesions with patient response to FR-targeted therapy (vintafolide).[9] Patients were categorized based on the percentage of their target lesions positive for 99mTc-etarfolatide uptake.

Patient Group (FR Status)Disease Control Rate (DCR)Median Progression-Free Survival (PFS)Median Overall Survival (OS)Reference
FR(100%) (All lesions positive)57%5.5 months14.6 months[9][10]
FR(10%-90%) (Mixed positive/negative)36%Not specified9.6 months[9]
FR(0%) (All lesions negative)33%1.5 months3.0 months[9][10]

Signaling and Uptake Pathway

Folate receptors, particularly FRα, mediate the cellular uptake of folates and folate-conjugated molecules like etarfolatide through a process of receptor-mediated endocytosis. Upon binding, the receptor-ligand complex is internalized into an endosome. Acidification of the endosome causes a conformational change in the receptor, leading to the release of the bound ligand into the cytoplasm. The receptor is then recycled back to the cell surface.[2][3] Beyond its role in transport, FRα has been implicated in intracellular signaling cascades that can promote cell growth and survival, including the JAK/STAT3 and ERK pathways.[11][12]

Folate_Receptor_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space FR Folate Receptor α (FRα) GPI GPI Anchor FR->GPI anchored to Endosome Endosome (Acidic pH) FR->Endosome Internalization (Endocytosis) Signaling JAK/STAT3, ERK1/2 Signaling Pathways FR->Signaling Signal Transduction Etarfolatide 99mTc-Etarfolatide Etarfolatide->FR Binding Endosome->FR Receptor Recycling Cytoplasm Cytoplasm Endosome->Cytoplasm Release of Radiolabeled Moiety Nucleus Nucleus (DNA Synthesis, Cell Proliferation) Signaling->Nucleus Promotes

Folate Receptor Uptake and Signaling Pathway.

Experimental Protocols

Protocol 1: Radiolabeling of Etarfolatide with 99mTc

This protocol describes the reconstitution of a lyophilized this compound kit with sodium pertechnetate 99mTc solution.

Materials:

  • This compound (etarfolatide) lyophilized kit

  • Sterile, non-pyrogenic sodium pertechnetate (99mTc) solution from an approved 99Mo/99mTc generator

  • Sterile 0.9% sodium chloride solution

  • Lead-shielded vial

  • Syringes and needles

  • Radiochemical purity testing equipment (e.g., ITLC)

Procedure:

  • Allow the lyophilized etarfolatide vial to reach room temperature.

  • Place the vial in a lead shield.

  • Aseptically add 1.0 to 5.0 mL of sterile sodium pertechnetate (99mTc) solution to the vial. The amount of radioactivity can range up to 3.7 GBq (100 mCi).

  • Gently swirl the vial until the lyophilized powder is completely dissolved. Do not shake.

  • Incubate at room temperature for at least 15 minutes.

  • Visually inspect the solution for clarity and absence of particulate matter before administration.

  • Determine the radiochemical purity (RCP) of the 99mTc-etarfolatide solution using appropriate chromatography methods. The RCP should be ≥ 90% for use.

  • The final product should be used within 8 hours of preparation.

Protocol 2: In Vivo SPECT/CT Imaging

This protocol outlines the procedure for imaging folate receptor expression in research subjects (human or animal models) using 99mTc-etarfolatide.

Patient/Subject Preparation:

  • Ensure the subject is well-hydrated before and after the scan to facilitate clearance of the radiotracer.

  • Folic Acid Pre-administration: To reduce background signal from non-target tissues (e.g., kidneys, liver), an intravenous injection of folic acid (Neocepri) is administered prior to the imaging agent.[7][13]

    • Administer 0.5 mg to 1.0 mg of folic acid intravenously.[7]

  • Wait 1-3 minutes after folic acid administration before injecting 99mTc-etarfolatide.[13][14]

Administration and Imaging:

  • Administer a single intravenous injection of 99mTc-etarfolatide. The typical dose for clinical research is 740 - 925 MBq (20 - 25 mCi).[7][13]

  • Initiate SPECT/CT imaging approximately 1 to 2 hours post-injection.[7]

  • Acquire whole-body planar images followed by SPECT scans over the regions of interest (e.g., chest, abdomen, pelvis).

  • CT acquisition should be performed for attenuation correction and anatomical localization.

  • SPECT acquisition parameters should be optimized for 99mTc, typically using a 140 keV ± 10% energy window and a low-energy, high-resolution (LEHR) collimator.

Experimental_Workflow cluster_prep Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Hydration Subject Hydration FolicAcid IV Folic Acid (0.5-1.0 mg) Hydration->FolicAcid Wait1 Wait 1-3 min FolicAcid->Wait1 Injection IV Injection 99mTc-Etarfolatide (740-925 MBq) Wait1->Injection Wait2 Wait 1-2 hours Injection->Wait2 SPECT SPECT/CT Scan (Whole Body / ROI) Wait2->SPECT Fusion Image Fusion (SPECT + CT) SPECT->Fusion Quant Lesion Uptake Quantification Fusion->Quant Categorize Categorize Subject (FR(100%), FR(10-90%), FR(0%)) Quant->Categorize

References

Application Notes and Protocols: Combining Folcepri (68Ga-folate) Imaging with Other Diagnostic Modalities

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the methodologies for combining Folcepri (68Ga-folate) positron emission tomography (PET) imaging with other diagnostic modalities to enhance the visualization and quantitative assessment of folate receptor (FR)-positive cancers. The following protocols and data are intended for research and preclinical applications, with clinical protocols still being investigational.

Introduction to this compound and Multimodality Imaging

This compound is a radiopharmaceutical agent that utilizes a folate analogue to target the folate receptor (FR), which is overexpressed in a variety of cancers, including ovarian, lung, and breast cancer, while having limited expression in healthy tissues. When labeled with Gallium-68 (68Ga), a positron emitter, it allows for non-invasive imaging of FR-positive tumors using PET.

Combining 68Ga-folate PET with anatomical imaging modalities like computed tomography (CT) or magnetic resonance imaging (MRI) provides fused images that offer both functional and anatomical information, leading to more accurate tumor localization and characterization. Furthermore, the integration of 68Ga-folate PET with intraoperative fluorescence imaging presents a promising strategy for real-time surgical guidance.

Signaling Pathway of Folate Receptor Activation

Folate receptor-alpha (FRα), upon binding with folate or its analogues like this compound, can initiate intracellular signaling cascades that are implicated in cell growth and survival. Understanding this pathway is crucial for interpreting the biological significance of tracer uptake.

Folate_Receptor_Signaling Folate Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FR Folate Receptor (FRα) GPI_Anchor GPI Anchor FR->GPI_Anchor GP130 GP130 FR->GP130 associates with ERK ERK1/2 FR->ERK activates (alternative pathway) JAK JAK GP130->JAK activates STAT3 STAT3 JAK->STAT3 phosphorylates pSTAT3 pSTAT3 STAT3->pSTAT3 pSTAT3_dimer pSTAT3 Dimer pSTAT3->pSTAT3_dimer dimerizes pERK pERK1/2 ERK->pERK Gene_Expression Gene Expression (Proliferation, Survival) pERK->Gene_Expression regulates pSTAT3_dimer->Gene_Expression regulates This compound This compound (68Ga-folate) This compound->FR Binding

Caption: Folate Receptor Signaling Cascade.

Quantitative Data Presentation

The following tables summarize preclinical quantitative data from studies using 68Ga-folate derivatives in animal models. This data provides an indication of the expected tracer uptake in tumors and various organs.

Table 1: Biodistribution of 68Ga-NOTA-folate in KB Tumor-Bearing Mice (%ID/g)

Organ/Tissue1 hour post-injection2 hours post-injection4 hours post-injection
Blood1.5 ± 0.30.8 ± 0.20.4 ± 0.1
Heart0.7 ± 0.10.5 ± 0.10.3 ± 0.1
Lung1.2 ± 0.20.8 ± 0.20.5 ± 0.1
Liver0.4 ± 0.10.3 ± 0.10.4 ± 0.1
Spleen0.3 ± 0.10.2 ± 0.10.2 ± 0.1
Kidneys25.6 ± 3.523.1 ± 2.821.7 ± 1.1
Muscle0.5 ± 0.10.4 ± 0.10.3 ± 0.1
Tumor6.6 ± 1.15.6 ± 1.55.7 ± 1.7

Data adapted from a preclinical study using a 68Ga-folate derivative.[1][2]

Table 2: Tumor-to-Organ Ratios for 68Ga-folate Derivatives in Preclinical Models

Ratio68Ga-NOTA-folate (1h p.i.)68Ga-folate-KR (30 min p.i.)
Tumor-to-Blood4.41.2
Tumor-to-Muscle13.23.8
Tumor-to-Liver16.51.0
Tumor-to-Kidney0.260.1

Data compiled from preclinical studies.[1][2][3][4][5] Note that different folate derivatives and time points were used.

Experimental Protocols

Preclinical 68Ga-folate PET/CT Imaging Protocol (Example)

This protocol is a generalized example based on published preclinical studies.[1][6]

Workflow Diagram:

Preclinical_PET_CT_Workflow Preclinical 68Ga-folate PET/CT Workflow cluster_prep Animal Preparation cluster_imaging Imaging Procedure cluster_analysis Data Analysis Animal_Model Tumor Xenograft Model (e.g., KB cells in nude mice) Folate_Deficient_Diet Folate-Deficient Diet (2 weeks prior) Animal_Model->Folate_Deficient_Diet Tracer_Injection Tail Vein Injection (3-15 MBq 68Ga-folate) Folate_Deficient_Diet->Tracer_Injection Uptake_Phase Uptake Period (30-60 minutes) Tracer_Injection->Uptake_Phase Anesthesia Anesthesia (e.g., Isoflurane) Uptake_Phase->Anesthesia PET_CT_Scan PET/CT Scan (e.g., 15 min PET, then CT) Anesthesia->PET_CT_Scan Image_Reconstruction Image Reconstruction (e.g., OSEM3D) PET_CT_Scan->Image_Reconstruction ROI_Analysis Region of Interest (ROI) Analysis Image_Reconstruction->ROI_Analysis Quantification Quantification (%ID/g, SUV) ROI_Analysis->Quantification

Caption: Preclinical PET/CT Imaging Workflow.

Methodology:

  • Animal Model: Utilize appropriate tumor models with known folate receptor expression (e.g., KB or IGROV-1 xenografts in immunodeficient mice).

  • Animal Preparation: Place animals on a folate-deficient diet for at least two weeks prior to imaging to reduce endogenous folate levels and enhance tracer uptake.

  • Radiotracer Administration: Intravenously inject 3-15 MBq of 68Ga-folate via the tail vein.

  • Uptake Period: Allow for a 30-60 minute uptake period.

  • Anesthesia: Anesthetize the animal using a suitable anesthetic (e.g., isoflurane).

  • Imaging:

    • Position the animal on the scanner bed.

    • Perform a CT scan for anatomical localization and attenuation correction.

    • Acquire a static PET scan for 10-15 minutes.

  • Image Analysis:

    • Reconstruct PET images using an appropriate algorithm (e.g., 3D-OSEM).

    • Co-register PET and CT images.

    • Draw regions of interest (ROIs) on the tumor and relevant organs on the co-registered images.

    • Calculate the percentage of injected dose per gram of tissue (%ID/g) or Standardized Uptake Values (SUV).

Generalized Clinical 68Ga-folate PET/CT Protocol (Investigational)

This protocol is a generalized framework as specific clinical protocols for 68Ga-folate are still under investigation. It is based on established procedures for other 68Ga-labeled PET agents.[7][8][9][10][11]

Patient Preparation:

  • Patients should be well-hydrated.

  • Fasting for 4-6 hours prior to the scan is recommended.

  • Review patient medications, as some may interfere with folate uptake. Folic acid supplements should be discontinued for a specified period before the scan.

Radiotracer Administration:

  • Administer approximately 150-200 MBq of 68Ga-folate intravenously.

  • The injection should be followed by a saline flush.

Imaging Protocol:

  • Uptake Time: 60 minutes post-injection.

  • Patient Positioning: Supine, arms up if possible.

  • CT Scan: Perform a low-dose CT from the vertex to the mid-thigh for attenuation correction and anatomical localization. A diagnostic contrast-enhanced CT can be performed if clinically indicated.

  • PET Scan: Acquire the PET scan over the same anatomical range as the CT, typically 2-3 minutes per bed position.

Image Analysis:

  • Reconstruct and co-register PET and CT images.

  • Evaluate images for areas of abnormal focal uptake.

  • Quantitative analysis can be performed by measuring SUVmax in lesions of interest.

Combined 68Ga-folate PET and Intraoperative Fluorescence Imaging (Conceptual Workflow)

This represents a conceptual workflow for a powerful combination of preoperative planning and real-time surgical guidance.

PET_Fluorescence_Workflow Combined PET and Intraoperative Fluorescence Workflow cluster_preop Preoperative Phase cluster_intraop Intraoperative Phase cluster_postop Postoperative Phase PET_CT 68Ga-folate PET/CT (Surgical Planning) Fluorescent_Agent Administer Folate-Targeted Fluorescent Agent (e.g., OTL38) PET_CT->Fluorescent_Agent NIR_Camera Intraoperative Near-Infrared (NIR) Camera System Fluorescent_Agent->NIR_Camera Tumor_Visualization Real-time Tumor Visualization NIR_Camera->Tumor_Visualization Guided_Resection Image-Guided Resection Tumor_Visualization->Guided_Resection Histopathology Histopathological Confirmation Guided_Resection->Histopathology

Caption: Combined PET and Fluorescence Imaging Workflow.

Protocol Outline:

  • Preoperative Staging: The patient undergoes a 68Ga-folate PET/CT scan to identify and localize all FR-positive lesions for surgical planning.

  • Intraoperative Agent Administration: Prior to or during surgery, a folate-targeted near-infrared (NIR) fluorescent dye (e.g., OTL38) is administered intravenously.[7][12][13][14][15][16][17]

  • Intraoperative Imaging: A dedicated NIR camera system is used to visualize the fluorescent signal from the tumor tissue in real-time.

  • Image-Guided Surgery: The surgeon uses the real-time fluorescence signal to guide the complete resection of the tumor and to identify any residual microscopic disease that may not be visible to the naked eye.

  • Confirmation: Resected tissue is sent for histopathological analysis to confirm the presence of cancer and to correlate with the imaging findings.

Combining 68Ga-folate PET with MRI

The integration of 68Ga-folate PET with MRI offers the advantage of superior soft-tissue contrast compared to CT, which is particularly beneficial for tumors in the brain, pelvis, and abdomen.

Generalized Clinical 68Ga-folate PET/MRI Protocol (Investigational):

  • Patient Preparation and Radiotracer Administration: Follow the same guidelines as for PET/CT.

  • Imaging Protocol:

    • Uptake Time: 60 minutes post-injection.

    • Patient Positioning: Supine within the PET/MRI scanner.

    • MRI Sequences: A comprehensive diagnostic MRI protocol of the region of interest should be performed. This may include T1-weighted, T2-weighted, diffusion-weighted (DWI), and dynamic contrast-enhanced (DCE) sequences.

    • PET Acquisition: PET data is acquired simultaneously with or immediately following the MRI sequences.

Quantitative Data Comparison (Hypothetical):

While direct comparative studies for 68Ga-folate are limited, studies with other 68Ga-tracers suggest that SUV measurements between PET/CT and PET/MRI are generally comparable, though some variations may exist due to differences in attenuation correction methods.[18][19]

Table 3: Hypothetical Comparison of Quantitative Parameters

Parameter68Ga-folate PET/CT68Ga-folate PET/MRIConsiderations
SUVmax Generally robust and reproducible.May show slight variations due to MRI-based attenuation correction.Consistency in methodology is key for longitudinal studies.
Tumor Volume Defined by CT-based anatomical boundaries.Can be more accurately delineated due to superior soft-tissue contrast.May lead to more precise assessment of treatment response.
Lesion Detectability High sensitivity for FR-positive lesions.Potentially improved detection of small lesions in complex soft-tissue environments.MRI can aid in characterizing indeterminate PET findings.

Conclusion

The combination of this compound imaging with other diagnostic modalities holds immense potential for improving the management of FR-positive cancers. The integration of functional data from PET with the high-resolution anatomical information from CT and MRI allows for more accurate diagnosis, staging, and treatment planning. The addition of intraoperative fluorescence imaging provides a real-time guidance system for surgeons to achieve more complete tumor resection. As research progresses, the development of standardized and optimized protocols for these combined imaging approaches will be crucial for their successful translation into routine clinical practice.

References

Troubleshooting & Optimization

Navigating the Synthesis and Purification of Etarfolatide: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for etarfolatide. This guide is designed to assist you in overcoming the challenges associated with the synthesis and purification of this folate-peptide conjugate. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the synthesis and purification of etarfolatide.

Question Answer and Troubleshooting Steps
Synthesis
1. What is the general synthetic strategy for etarfolatide? Etarfolatide is a folate-peptide conjugate. Its synthesis typically involves the solid-phase peptide synthesis (SPPS) of the peptide backbone, followed by the conjugation of a folic acid derivative. The peptide component contains cysteine and glutamic acid residues, which require specific considerations during synthesis and cleavage.
2. I am observing low coupling efficiency during SPPS. What could be the cause? Low coupling efficiency can result from several factors: • Steric Hindrance: The amino acids in the etarfolatide peptide sequence may present steric challenges. Troubleshooting: Use a more potent coupling reagent like HATU or HCTU. Double coupling or increasing the reaction time may also improve efficiency. • Poor Resin Swelling: Inadequate swelling of the solid support can limit reagent access. Troubleshooting: Ensure the resin is properly swelled in a suitable solvent (e.g., DMF or NMP) before the first coupling step. • Reagent Degradation: Coupling reagents and protected amino acids can degrade over time. Troubleshooting: Use fresh, high-quality reagents. Store them under appropriate conditions (e.g., desiccated and refrigerated).
3. I am seeing significant side product formation during peptide cleavage. How can I minimize this? Side product formation is often due to the reactivity of certain amino acid side chains, particularly cysteine and glutamic acid, in the acidic cleavage cocktail. • Cysteine Oxidation: The thiol group of cysteine is susceptible to oxidation, leading to disulfide bond formation. Troubleshooting: Use a cleavage cocktail containing scavengers like 1,2-ethanedithiol (EDT) and triisopropylsilane (TIS) to maintain a reducing environment.[1] • Glutamic Acid Side Reactions: The carboxylic acid side chain of glutamic acid can undergo side reactions. Troubleshooting: Ensure complete deprotection of the side chain protecting group (e.g., OtBu) by using an appropriate cleavage cocktail and sufficient cleavage time.
Purification
4. My crude etarfolatide shows multiple peaks on the HPLC chromatogram. How do I improve purity? The presence of multiple peaks indicates impurities, which can be closely related to the target peptide. • Optimize HPLC Gradient: A shallow gradient during reversed-phase HPLC (RP-HPLC) can improve the separation of closely eluting impurities.[2][3] • Alternative Chromatography: If RP-HPLC is insufficient, consider alternative purification techniques such as ion-exchange chromatography (IEX) to separate impurities based on charge differences.
5. I am experiencing poor peak shape (e.g., tailing or broadening) during HPLC purification. What is the issue? Poor peak shape can be caused by several factors: • Secondary Interactions: Residual silanol groups on the silica-based C18 column can interact with the peptide, causing tailing. Troubleshooting: Use a mobile phase with a low pH (e.g., 0.1% TFA) to suppress silanol ionization. Using a high-purity, end-capped column is also recommended.[4] • Column Overload: Injecting too much sample can lead to peak broadening. Troubleshooting: Reduce the sample load or use a larger-diameter preparative column. • Inappropriate Mobile Phase: The choice of organic modifier and ion-pairing agent is critical. Troubleshooting: Optimize the mobile phase composition. Acetonitrile is a common organic modifier for peptide purification.
6. My final lyophilized product is difficult to reconstitute. What can I do? Poor solubility of the lyophilized powder can be due to aggregation or improper formulation. • Lyophilization Protocol: The freezing and drying rates during lyophilization can affect the final product's morphology.[5][6] Troubleshooting: Optimize the lyophilization cycle. Adding cryoprotectants like mannitol or trehalose can sometimes improve the cake structure and reconstitution.[7] • pH Adjustment: The pH of the reconstitution buffer is critical for peptide solubility. Troubleshooting: Experiment with different pH values for the reconstitution buffer.

Quantitative Data Summary

The following tables summarize typical quantitative data encountered during the synthesis and purification of folate-peptide conjugates similar to etarfolatide. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Typical Solid-Phase Peptide Synthesis (SPPS) Parameters

ParameterTypical Value/Range
Resin Loading0.2 - 0.8 mmol/g
Coupling Reagent Excess3 - 5 equivalents
Amino Acid Excess3 - 5 equivalents
Coupling Time1 - 4 hours
Deprotection Time (Fmoc)20 - 30 minutes

Table 2: HPLC Purification Performance

ParameterTypical Value
Column TypeC18 Reversed-Phase
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5 - 60% B over 40 minutes
Crude Purity50 - 70%
Final Purity (after purification)> 95%
Typical Yield (post-purification)15 - 30%

Detailed Experimental Protocols

The following are generalized protocols for the synthesis and purification of etarfolatide. Note: These protocols are intended as a starting point and will likely require optimization for your specific setup and scale.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of the Etarfolatide Peptide Backbone
  • Resin Swelling: Swell the Rink Amide resin in dimethylformamide (DMF) for 1 hour.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Pre-activate the Fmoc-protected amino acid (4 equivalents) with a coupling reagent such as HATU (3.9 equivalents) and a base like DIPEA (8 equivalents) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin. c. Allow the coupling reaction to proceed for 2 hours at room temperature with gentle agitation. d. Wash the resin with DMF.

  • Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Folic Acid Conjugation: a. For the final coupling step, use a protected folic acid derivative (e.g., N¹⁰-trifluoroacetylpteroic acid) that can be selectively activated at the γ-glutamyl carboxyl group.[8][9] b. Follow a similar coupling procedure as in step 3.

  • Final Deprotection: After the final coupling, perform a final Fmoc deprotection (if applicable).

  • Resin Washing and Drying: Wash the resin with DMF, followed by dichloromethane (DCM), and dry the peptide-bound resin under vacuum.

Protocol 2: Cleavage and Deprotection
  • Prepare Cleavage Cocktail: Prepare a cleavage cocktail suitable for peptides containing cysteine and glutamic acid. A common cocktail is Reagent K: 82.5% trifluoroacetic acid (TFA), 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[10][11]

  • Cleavage Reaction: a. Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin). b. Gently agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation: a. Filter the resin and collect the filtrate containing the cleaved peptide. b. Precipitate the crude peptide by adding the filtrate to cold diethyl ether. c. Centrifuge the mixture to pellet the peptide. d. Decant the ether and wash the peptide pellet with cold ether multiple times.

  • Drying: Dry the crude peptide pellet under vacuum.

Protocol 3: Purification by Reversed-Phase HPLC (RP-HPLC)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • HPLC System Setup: a. Equilibrate a preparative C18 RP-HPLC column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile.

  • Purification Run: a. Inject the dissolved crude peptide onto the column. b. Run a linear gradient from 5% to 60% Mobile Phase B over 40-60 minutes. c. Monitor the elution of the peptide at 220 nm and 280 nm.

  • Fraction Collection: Collect the fractions corresponding to the main product peak.

  • Purity Analysis: Analyze the purity of the collected fractions by analytical RP-HPLC.

  • Pooling: Pool the fractions with the desired purity (>95%).

Protocol 4: Lyophilization
  • Solvent Removal: If necessary, remove the acetonitrile from the pooled fractions using a rotary evaporator.

  • Freezing: Freeze the aqueous solution of the purified peptide at -80°C until completely solid.

  • Lyophilization: Place the frozen sample on a lyophilizer and dry under vacuum until a fluffy white powder is obtained. This process typically takes 24-48 hours.[5][12][13]

  • Storage: Store the lyophilized etarfolatide at -20°C or -80°C under a dry, inert atmosphere.

Visualizations

Experimental Workflow for Etarfolatide Synthesis and Purification```dot

References

Folcepri (⁹⁹ᵐTc-Etarfolatide) SPECT Imaging: Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Folcepri (⁹⁹ᵐTc-etarfolatide) SPECT imaging. This compound is a radiopharmaceutical imaging agent that targets the folate receptor (FR), which is overexpressed in various cancers, including ovarian cancer. Accurate imaging is crucial for patient selection for FR-targeted therapies.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of administering folic acid (Neocepri) before a this compound scan?

A1: Folic acid is administered prior to the injection of ⁹⁹ᵐTc-etarfolatide to enhance image quality.[1][2][3] Folate receptors are present in high amounts on some cancer cells but are also found in lower amounts on certain normal tissues, such as the kidneys, liver, and spleen.[4][5] Administering non-radioactive folic acid temporarily blocks these receptors in normal tissues, reducing the background signal from physiological uptake and thereby increasing the contrast and clarity of FR-positive tumors on the SPECT images.[1][2]

Q2: What is the normal biodistribution of ⁹⁹ᵐTc-etarfolatide, and where can I expect to see physiological uptake?

A2: After administration, ⁹⁹ᵐTc-etarfolatide exhibits physiological uptake in several organs. The most prominent uptake is typically seen in the kidneys, as the tracer is eliminated through the renal system.[6] Significant uptake is also observed in the liver and spleen.[4][5] Some uptake may also be visible in the bone marrow.[4][5] Understanding this normal biodistribution is critical to avoid misinterpreting physiological activity as cancerous lesions.

Q3: What is the optimal imaging time after the injection of ⁹⁹ᵐTc-etarfolatide?

A3: Clinical studies have indicated that the optimal time for imaging is approximately 1 to 2 hours after the administration of the radiotracer.[7] This time window allows for sufficient clearance of the agent from the bloodstream and background tissues while maintaining strong signal in FR-positive tumors.

Q4: Can this compound SPECT imaging be quantitative?

A4: Yes, SPECT/CT imaging can provide quantitative data, which helps in objectively assessing the radiotracer uptake in lesions.[1] Quantitative analysis, often expressed as a Standardized Uptake Value (SUV), can improve diagnostic accuracy by differentiating between metastatic and degenerative lesions.[1] While specific SUV reference values for this compound are not widely published, the principle of quantitative analysis remains a valuable tool for treatment response evaluation.[8]

Troubleshooting Guide

This guide addresses specific issues that may arise during this compound SPECT imaging experiments, categorized by procedural stage.

Radiopharmaceutical Preparation
Issue/Artifact Potential Cause Recommended Solution/Action
Low Radiochemical Purity (RCP) - Incomplete binding of ⁹⁹ᵐTc to etarfolatide. - Presence of impurities like free pertechnetate (⁹⁹ᵐTcO₄⁻) or hydrolyzed-reduced technetium (⁹⁹ᵐTcO₂).- Perform routine quality control of the ⁹⁹ᵐTc eluate and the final labeled product using methods like Instant Thin Layer Chromatography (ITLC).[9][10] - Ensure adherence to the manufacturer's instructions for the this compound kit, including incubation times and temperatures.[9] - The RCP for most ⁹⁹ᵐTc-radiopharmaceuticals should be greater than 95%.[8]
Incorrect Dose - Error in dose calibrator measurement. - Incorrect calculation for radioactive decay.- Perform daily quality control checks on the dose calibrator.[11] - Double-check all calculations for dose preparation and decay correction prior to administration.
Image Acquisition & Processing
Issue/Artifact Potential Cause Recommended Solution/Action
Blurry Images / Motion Artifacts - Patient movement during the scan.[12] - Respiratory motion.- Immobilize the patient comfortably and securely. - Instruct the patient to remain as still as possible and to breathe shallowly during the acquisition. - Use motion correction software if available.
"Cold" Spots or Areas of Decreased Uptake - Attenuation from dense objects (e.g., metal implants, jewelry).[12] - Misregistration between SPECT and CT images in SPECT/CT.[13]- Ensure the patient has removed all metallic objects before the scan. - Use attenuation correction maps generated from the CT scan. - Verify accurate co-registration of SPECT and CT data before finalizing reconstruction. Mismatched CT can lead to significant errors in activity estimation.[13]
"Hot" Spots (Non-Pathological) - Urine contamination on skin or clothing.[14] - Radiopharmaceutical infiltration at the injection site.[12]- Check for and remove any contaminated clothing. Clean the patient's skin if necessary. - Carefully administer the injection to avoid extravasation. If it occurs, note the location and consider it during image interpretation.
Image Interpretation
Issue/Artifact Potential Cause Recommended Solution/Action
High Background Activity in Abdomen - Insufficient blocking of folate receptors in normal tissues. - High physiological uptake in the liver, spleen, or kidneys obscuring nearby lesions.[4][5]- Confirm that the correct dose of folic acid was administered 1-3 minutes prior to the this compound injection.[6] - Utilize SPECT/CT fusion images to precisely localize areas of uptake and differentiate them from normal organ structures.[4]
False-Positive Uptake - Uptake in inflammatory lesions, as activated macrophages can also express folate receptors.[13] - Uptake in benign osteophytes.[4]- Correlate imaging findings with the patient's clinical history and other imaging modalities (e.g., diagnostic CT, MRI). - Be aware that inflammatory processes can lead to FR-mediated uptake.
False-Negative Results - Small lesions below the spatial resolution of the SPECT system. - Heterogeneous or low-level expression of folate receptors in the tumor.- Use high-resolution collimators and optimize acquisition parameters. - Correlate with anatomical imaging to ensure small lesions are not missed. The level of ⁹⁹ᵐTc-etarfolatide uptake correlates with the disease control rate.[15]

Quantitative Data Summary

Specific quantitative data for this compound, such as typical SUVmax values, are not extensively published. However, the principles of SPECT/CT quantification and quality control are applicable.

Table 1: Biodistribution and Physiological Uptake of ⁹⁹ᵐTc-Etarfolatide

Organ Relative Uptake Level Notes
Kidneys HighPrimary route of excretion. Uptake is significantly reduced with folic acid pre-administration.[5]
Liver Moderate to HighSite of physiological folate metabolism.
Spleen ModeratePart of the normal biodistribution pattern.[4][5]
Bone Marrow Low to ModerateMay show some physiological uptake.[4][5][6]
Bladder HighAccumulation of excreted radiotracer.

Table 2: Example Quality Control Parameters for a SPECT System

Parameter Frequency Typical Tolerance Purpose
Field Uniformity Daily< 3% variationEnsures the detector responds uniformly to radiation.[16]
Center of Rotation (COR) Weekly/Monthly< 0.5 pixel deviationCrucial for accurate tomographic reconstruction and to avoid resolution loss.[5]
Spatial Resolution QuarterlyManufacturer's Spec.Measures the ability to distinguish between two points of radioactivity.
Energy Resolution Quarterly< 10% for ⁹⁹ᵐTcEnsures proper energy peak identification and scatter rejection.

Experimental Protocols

Protocol: Standard this compound SPECT/CT Imaging Session

  • Patient Preparation:

    • Confirm the patient has followed any specific dietary or medication instructions.

    • Ensure adequate hydration to promote clearance of the radiotracer.[17]

    • Have the patient void their bladder immediately before imaging.

  • Folic Acid Administration:

    • Intravenously administer the prescribed dose of folic acid (Neocepri).

    • Wait for a period of 1 to 3 minutes post-administration.[6]

  • Radiopharmaceutical Administration:

    • Administer the prepared dose of ⁹⁹ᵐTc-etarfolatide (e.g., 740 MBq) via intravenous injection.[6]

    • Flush the line with saline to ensure the full dose is delivered.

  • Uptake Phase:

    • The patient should rest for approximately 1 to 2 hours to allow for tracer distribution and background clearance.[7]

  • Image Acquisition (SPECT/CT):

    • Position the patient on the imaging table, typically supine.

    • Perform a low-dose CT scan for attenuation correction and anatomical localization.

    • Immediately following the CT, acquire the SPECT images over the region of interest (e.g., chest, abdomen, pelvis).

    • Typical SPECT Parameters:

      • Energy window: 140 keV ± 10%

      • Collimator: Low-Energy High-Resolution (LEHR)

      • Matrix: 128x128

      • Projections: 60-120 views over 360°

      • Time per projection: 15-30 seconds

  • Image Processing and Analysis:

    • Reconstruct the SPECT data using an iterative algorithm (e.g., OSEM) with corrections for attenuation (from CT data), scatter, and resolution recovery.

    • Fuse the SPECT and CT images for review.

    • Perform qualitative analysis (visual interpretation) and quantitative analysis (e.g., SUV calculations) as required.

Visualizations

G This compound SPECT/CT Experimental Workflow cluster_pre Pre-Acquisition cluster_acq Image Acquisition cluster_post Post-Acquisition PatientPrep 1. Patient Preparation (Hydration, Voiding) FolicAcid 2. IV Folic Acid Administration PatientPrep->FolicAcid FolcepriAdmin 3. IV ⁹⁹ᵐTc-Etarfolatide Administration FolicAcid->FolcepriAdmin Uptake 4. Uptake Phase (1-2 hours) FolcepriAdmin->Uptake CT_Scan 5. Low-Dose CT Scan Uptake->CT_Scan SPECT_Scan 6. SPECT Scan CT_Scan->SPECT_Scan Recon 7. Image Reconstruction (with Corrections) SPECT_Scan->Recon Fusion 8. SPECT/CT Image Fusion Recon->Fusion Analysis 9. Image Analysis (Qualitative & Quantitative) Fusion->Analysis

Caption: Workflow for a this compound SPECT/CT imaging study.

G Mechanism of Folic Acid in this compound Imaging cluster_tumor Tumor Cell (High FR) cluster_normal Normal Cell (Low FR) TumorReceptor Folate Receptor (FR) NormalReceptor Folate Receptor (FR) FolicAcid IV Folic Acid (Non-radioactive) FolicAcid->NormalReceptor Blocks receptors on normal tissue This compound ⁹⁹ᵐTc-Etarfolatide (Radioactive) This compound->TumorReceptor Binds to available receptors on tumor This compound->NormalReceptor Binding is reduced

References

Optimizing image acquisition parameters for etarfolatide SPECT

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing etarfolatide (99mTc-EC20) for Single Photon Emission Computed Tomography (SPECT) imaging.

Frequently Asked Questions (FAQs)

Q1: What is etarfolatide and why is it used in SPECT imaging?

Etarfolatide is a radiopharmaceutical agent that targets the folate receptor (FR), which is overexpressed on the surface of various cancer cells, including ovarian, lung, and breast cancers. It is composed of a folate molecule linked to the radioactive isotope technetium-99m (99mTc). This allows for non-invasive, whole-body imaging of FR-positive tumors using SPECT, which can aid in patient selection for FR-targeted therapies.[1][2][3]

Q2: Why is pre-administration of folic acid recommended before an etarfolatide SPECT scan?

Pre-administration of a small dose of folic acid is recommended to partially saturate folate receptors in non-malignant tissues, such as the kidneys, liver, and spleen, where there is physiologic uptake of etarfolatide.[1][4] This helps to reduce background signal in these organs, thereby improving the tumor-to-background ratio and enhancing the visualization of FR-positive tumors.[4]

Q3: What is the optimal timing for imaging after etarfolatide injection?

SPECT scans are typically performed 1 to 1.5 hours after the intravenous injection of etarfolatide.[4] This time window allows for sufficient clearance of the radiotracer from the bloodstream and background tissues while maintaining adequate signal in the targeted tumors.

Q4: Can etarfolatide SPECT be used for quantitative analysis?

Yes, etarfolatide SPECT, particularly when combined with CT (SPECT/CT), can be used for quantitative analysis of folate receptor expression. This requires careful optimization of acquisition and reconstruction parameters to ensure accuracy and reproducibility. Quantitative SPECT/CT can provide valuable metrics such as Standardized Uptake Values (SUVs) to assess the level of radiotracer uptake in tumors.[5]

Q5: How does etarfolatide SPECT compare to PET imaging for folate receptor targeting?

While both SPECT and Positron Emission Tomography (PET) can be used for folate receptor imaging, they utilize different radioisotopes and have distinct imaging characteristics. Etarfolatide for SPECT uses 99mTc, which has a longer half-life (6 hours) compared to common PET isotopes like Gallium-68 (68 minutes).[1] This longer half-life can be advantageous for imaging at later time points. PET generally offers higher spatial resolution and sensitivity compared to SPECT.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Poor Image Quality (Noisy or Blurry Images) - Insufficient counts per projection- Incorrect collimator selection- Patient motion during acquisition- Inappropriate reconstruction parameters (e.g., too few iterations, incorrect filter)- Increase acquisition time per projection.- Ensure a high-resolution collimator appropriate for 99mTc is used.- Immobilize the patient effectively and provide clear instructions.- Optimize reconstruction parameters by increasing the number of iterations or adjusting the filter settings.
High Background Uptake in Kidneys and Liver - Insufficient dose or improper timing of folic acid pre-administration.- Impaired renal function of the patient.- Administer the recommended dose of folic acid 1-3 minutes before etarfolatide injection.[7]- Ensure the patient is well-hydrated.- Consider delayed imaging to allow for further clearance.
"Starburst" or Streak Artifacts - High activity concentration in a specific area (e.g., bladder).- Presence of metallic implants in the patient.- Encourage the patient to void their bladder immediately before the scan.- If possible, exclude the high-activity region from the field of view during reconstruction.- For metallic implants, use iterative reconstruction algorithms with metal artifact reduction software if available.
Misalignment of SPECT and CT Images (SPECT/CT) - Patient movement between the SPECT and CT acquisitions.- Instruct the patient to remain as still as possible throughout the entire examination.- Utilize patient immobilization devices.- Perform a visual check of the co-registration and manually adjust if necessary, though this should be a last resort.[8]
Inaccurate Quantitative Values (SUVs) - Incorrect scanner calibration.- Inappropriate reconstruction parameters (e.g., lack of scatter or attenuation correction).- Partial volume effect in small lesions.- Ensure the SPECT/CT scanner is properly calibrated according to manufacturer and professional guidelines.[5]- Always use CT-based attenuation correction and a validated scatter correction method.[5]- For small lesions, be aware of the partial volume effect which can lead to underestimation of uptake. Consider using partial volume correction algorithms if available.

Experimental Protocols

Detailed Methodology for Optimizing Image Reconstruction Parameters

This protocol outlines a phantom-based experiment to determine the optimal reconstruction parameters for quantitative etarfolatide SPECT imaging.

1. Phantom Preparation:

  • Use a NEMA IEC Body Phantom with fillable spheres of various sizes.

  • Fill the phantom background with a known activity concentration of 99mTc to simulate background tissue uptake.

  • Fill the spheres with a higher known activity concentration of 99mTc to simulate tumor uptake, aiming for a tumor-to-background ratio representative of clinical studies (e.g., 10:1).

2. Image Acquisition:

  • Acquire SPECT/CT images of the prepared phantom using the acquisition parameters recommended in the table below.

3. Image Reconstruction:

  • Reconstruct the acquired data using an iterative algorithm (e.g., Ordered Subsets Expectation Maximization - OSEM).

  • Systematically vary the reconstruction parameters, including:

    • Number of iterations: (e.g., 2, 4, 6, 8, 10)

    • Number of subsets: (e.g., 4, 8, 16)

    • Post-reconstruction filter: (e.g., Butterworth, Gaussian) with varying cutoff frequencies/FWHM.

  • Apply corrections for attenuation (CT-based), scatter (e.g., dual-energy window), and resolution recovery.

4. Data Analysis:

  • For each reconstructed image set, draw regions of interest (ROIs) over the spheres and the background.

  • Calculate the activity concentration recovery coefficient (RC) for each sphere using the formula: RC = (Measured Activity Concentration / True Activity Concentration) * 100%.

  • Calculate the background variability (noise).

  • The optimal reconstruction parameters are those that provide the highest RC for the spheres while maintaining an acceptable level of background noise.

Quantitative Data Summary

Recommended Etarfolatide SPECT/CT Acquisition Parameters
Parameter Recommendation Rationale
Radiopharmaceutical 99mTc-EtarfolatideTargets folate receptor-positive cells.
Administered Activity 740 - 925 MBq (20 - 25 mCi)Provides a good balance between image quality and patient radiation dose.[7]
Pre-medication Intravenous Folic Acid (e.g., 1 mg)Reduces background uptake in non-target organs.[4]
Uptake Time 60 - 90 minutesAllows for optimal tumor uptake and background clearance.[4]
Collimator Low-Energy High-Resolution (LEHR)Provides the best spatial resolution for the 140 keV photons of 99mTc.
Energy Window 140 keV ± 10% (or 20%)Centered on the 99mTc photopeak. A 20% window can increase sensitivity.
Acquisition Mode Step-and-shoot or ContinuousBoth are acceptable; continuous may be slightly faster.[5]
Matrix Size 128 x 128Offers a good compromise between spatial resolution and noise.
Zoom Factor 1.0 - 1.5Adjust to ensure the patient's body fits within the field of view.
Number of Projections 60-120 over 360°More projections can improve image quality, especially for quantitative studies.
Time per Projection 20 - 30 secondsLonger times increase counts and improve image quality but also increase total scan time.
CT Parameters Low-dose protocolSufficient for attenuation correction and anatomical localization.

Visualizations

experimental_workflow cluster_pre_acquisition Pre-Acquisition cluster_acquisition Image Acquisition cluster_post_acquisition Post-Acquisition p1 Patient Preparation (Hydration, Fasting if required) p2 Administer Folic Acid (IV) p1->p2 p3 Administer 99mTc-Etarfolatide (IV) p2->p3 a1 Uptake Period (60-90 minutes) p3->a1 a2 Patient Positioning on SPECT/CT Scanner a1->a2 a3 Low-Dose CT Scan a2->a3 a4 SPECT Acquisition a3->a4 d1 Image Reconstruction (OSEM with Corrections) a4->d1 d2 Image Fusion (SPECT + CT) d1->d2 d3 Qualitative & Quantitative Analysis d2->d3

Caption: Etarfolatide SPECT/CT Experimental Workflow

troubleshooting_logic cluster_investigation Initial Investigation cluster_solutions1 Solutions for High Background cluster_solutions2 Solutions for Artifacts cluster_solutions3 Solutions for Poor Resolution start Image Quality Issue Identified q1 High Background Uptake? start->q1 q2 Geometric Distortions or Artifacts? start->q2 q3 Noisy or Blurry Image? start->q3 q1->q2 No s1a Review Folic Acid Protocol q1->s1a Yes q2->q3 No s2a Check for Patient Motion q2->s2a Yes s3a Increase Acquisition Time q3->s3a Yes s1b Ensure Patient Hydration s1a->s1b s1c Consider Delayed Imaging s1b->s1c s2b Identify Metallic Implants s2a->s2b s2c Verify SPECT/CT Co-registration s2b->s2c s3b Optimize Reconstruction Parameters s3a->s3b s3c Verify Collimator Choice s3b->s3c

Caption: Troubleshooting Logic for Etarfolatide SPECT

signaling_pathway etarfolatide 99mTc-Etarfolatide fr Folate Receptor (FR) etarfolatide->fr Binding endocytosis Endocytosis fr->endocytosis Internalization cell_membrane Cancer Cell Membrane internalized Internalized 99mTc-Etarfolatide endocytosis->internalized spect SPECT Signal Detection internalized->spect Gamma Emission

Caption: Etarfolatide Cellular Uptake Pathway

References

Folcepri Imaging Technical Support Center: Troubleshooting and FAQs

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Folcepri (⁹⁹ᵐTc-etarfolatide) imaging. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the signal-to-noise ratio (SNR) and troubleshooting common issues encountered during SPECT/CT imaging experiments with this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your this compound imaging experiments.

Low Signal Intensity in Target Regions (e.g., Tumors)

Symptom: The signal from the folate receptor (FR)-positive tissue is weak, making it difficult to distinguish from the background.

Possible Causes:

  • Low Folate Receptor Expression: The target tissue may have low expression levels of the folate receptor.

  • Suboptimal Radiotracer Uptake Time: The time between injection and imaging may not be optimal for maximum tracer accumulation in the tumor.

  • Poor Radiochemical Purity: Inefficient labeling of etarfolatide with Technetium-99m (⁹⁹ᵐTc) can lead to a reduced concentration of the active imaging agent.

  • Incorrect SPECT/CT Acquisition Parameters: The imaging protocol may not be optimized for detecting low-count signals.

Solutions:

  • Verify Folate Receptor Expression: If possible, confirm FR expression in your model system using alternative methods like immunohistochemistry or PCR.

  • Optimize Uptake Time: While clinical imaging is often performed 1-2 hours post-injection, preclinical studies may benefit from dynamic imaging or testing different time points to determine the peak tumor uptake.

  • Ensure High Radiochemical Purity: Implement stringent quality control on your radiolabeled this compound. A radiochemical purity of >95% is generally recommended.

  • Optimize Acquisition Parameters:

    • Increase Acquisition Time per Projection: This will increase the number of counts detected.

    • Use an appropriate number of projections: For a 128x128 matrix, 120-128 projections are recommended to ensure proper angular sampling.[1]

    • Reconstruction Parameters: Utilize iterative reconstruction algorithms (e.g., OSEM) with an appropriate number of iterations and subsets to enhance signal recovery. Be aware that increasing iterations can also amplify noise.[2]

Experimental Workflow for Optimizing SPECT Acquisition

cluster_protocol SPECT Acquisition Protocol start Start Phantom/Animal Imaging set_params Set Initial Acquisition Parameters (e.g., 60 projections, 20s/projection) start->set_params acquire Acquire SPECT Data set_params->acquire reconstruct Reconstruct Images (e.g., OSEM, 2 iterations, 10 subsets) acquire->reconstruct analyze Analyze Image Quality (SNR, Contrast) reconstruct->analyze decision Optimal? analyze->decision adjust_params Adjust Parameters (e.g., increase projections/time, change reconstruction iterations) decision->adjust_params No end Final Protocol decision->end Yes adjust_params->acquire

Caption: Workflow for optimizing SPECT acquisition parameters.

High Background Noise

Symptom: The overall image is "grainy" or has high signal in non-target tissues, which obscures the signal from the region of interest.

Possible Causes:

  • Physiological Uptake of ⁹⁹ᵐTc-etarfolatide: this compound naturally accumulates in organs like the kidneys, liver, spleen, and bladder.[3][4]

  • Inflammation: Activated macrophages express the folate receptor β (FR-β), leading to tracer uptake in areas of inflammation, which can be mistaken for specific tumor signal.[5][6]

  • Insufficient Folic Acid Pre-injection: Without adequate blocking of folate receptors in non-target tissues, background signal will be high.[3][5]

  • Suboptimal Image Reconstruction: The choice of reconstruction filter and parameters can significantly impact image noise.

Solutions:

  • Administer Folic Acid Pre-injection: A pre-injection of folic acid is crucial to saturate folate receptors in healthy tissues, thereby reducing background uptake and enhancing the tumor-to-background ratio.[3][5] In clinical studies, this is a standard part of the protocol.[2]

  • SPECT/CT for Anatomic Localization: Use the CT component of the scan to anatomically correlate areas of uptake and differentiate between physiological accumulation (e.g., in the kidneys) and pathological uptake in a tumor.[5]

  • Image Reconstruction Optimization:

    • Filtering: Apply a low-pass filter (e.g., Butterworth or Gaussian) during reconstruction to suppress high-frequency noise. The choice of filter and its parameters (cutoff frequency, order) will need to be optimized for your specific system and imaging task.

    • Scatter Correction: Implement an accurate scatter correction method to reduce the contribution of scattered photons to the image noise.

Signaling Pathway of this compound Uptake and Background Reduction

cluster_this compound This compound (99mTc-etarfolatide) Pathway cluster_background Background Signal Reduction This compound This compound Injection fr_tumor Folate Receptor (Tumor) This compound->fr_tumor Binds tumor_uptake Tumor Signal fr_tumor->tumor_uptake Internalization folic_acid Folic Acid (Neocepri) Pre-injection fr_normal Folate Receptor (Normal Tissue) folic_acid->fr_normal Saturates background_reduction Reduced Background Signal fr_normal->background_reduction Blocks this compound Binding

Caption: Mechanism of this compound uptake and background reduction.

Frequently Asked Questions (FAQs)

Q1: What is the recommended radiolabeling protocol for a this compound kit?

While the exact manufacturer's instructions should always be followed, the general procedure for preparing ⁹⁹ᵐTc-radiopharmaceuticals from a kit involves the following steps:

  • Elution of ⁹⁹ᵐTc-pertechnetate: Obtain sterile, non-pyrogenic ⁹⁹ᵐTc-pertechnetate from a ⁹⁹Mo/⁹⁹ᵐTc generator.

  • Reconstitution of the Kit: Aseptically add the required amount of ⁹⁹ᵐTc-pertechnetate to the lyophilized etarfolatide vial. The stannous ions in the kit will reduce the technetium, allowing it to chelate with the etarfolatide.

  • Incubation: Allow the reaction to proceed at room temperature for a specified time (typically 15-30 minutes) to ensure high labeling efficiency.

  • Quality Control: Before administration, it is essential to determine the radiochemical purity.

Q2: How is the radiochemical purity of ⁹⁹ᵐTc-etarfolatide determined?

Thin-layer chromatography (TLC) is a common method for assessing the radiochemical purity of ⁹⁹ᵐTc-labeled radiopharmaceuticals. Two common impurities are free ⁹⁹ᵐTc-pertechnetate and reduced-hydrolyzed ⁹⁹ᵐTc. Different solvent systems are used to separate these impurities from the desired ⁹⁹ᵐTc-etarfolatide complex. A radiochemical purity of >95% is generally considered acceptable.

Q3: What are some common artifacts in this compound SPECT imaging?

  • Patient Motion: Movement during the scan can cause blurring and misregistration between the SPECT and CT images, leading to inaccurate localization of uptake.

  • Attenuation Artifacts: The CT-based attenuation correction can be affected by high-density materials like metal implants, leading to erroneous activity calculations in adjacent areas.

  • "Flare" Phenomenon: Increased uptake may be observed in response to recent surgery or therapy due to inflammation, which can be a confounding factor.[7]

  • Urinary Contamination: As ⁹⁹ᵐTc-etarfolatide is cleared by the kidneys, contamination of the skin or clothing with radioactive urine can create "hot spots" that may be misinterpreted.

Q4: What are typical uptake values for ⁹⁹ᵐTc-etarfolatide in preclinical models?

In preclinical studies using mice with FR-positive tumor xenografts, tumor uptake can vary but has been reported in the range of 1-4% of the injected dose per gram of tissue (%ID/g) at 4 hours post-injection.[8] Kidney uptake is typically high but can be significantly reduced with the pre-injection of an antifolate like pemetrexed.[8]

Quantitative Data Summary for ⁹⁹ᵐTc-etarfolatide Biodistribution

Organ/TissuePeak Uptake (%ID/g) in Preclinical Models (approx. 4h post-injection)
FR-positive Tumor1.35 ± 0.40
Kidneys (without blocking agent)>10
Kidneys (with pemetrexed)<1.6
LiverVaries, generally lower than kidneys
SpleenVaries, generally lower than kidneys

Note: These values are approximate and can vary significantly based on the animal model, tumor type, and specific experimental conditions.[8]

Experimental Protocols

Protocol 1: Radiolabeling of Etarfolatide Kit with ⁹⁹ᵐTc

Materials:

  • Etarfolatide (this compound) kit containing lyophilized etarfolatide and a reducing agent (e.g., stannous chloride).

  • Sterile, non-pyrogenic ⁹⁹ᵐTc-pertechnetate solution.

  • Sterile vials and syringes.

  • Lead shielding.

  • Dose calibrator.

  • TLC system for quality control.

Procedure:

  • Follow all local regulations for handling radioactive materials.

  • Place the etarfolatide vial in a lead pot.

  • Using a sterile syringe, add the prescribed activity of ⁹⁹ᵐTc-pertechnetate (as specified in the kit's package insert) to the vial.

  • Gently swirl the vial to ensure complete dissolution of the lyophilized powder.

  • Incubate at room temperature for 15-30 minutes.

  • Measure the total activity in a dose calibrator.

  • Perform quality control to determine the radiochemical purity using TLC.

  • The final product should be a clear, colorless solution.

Protocol 2: Preclinical SPECT/CT Imaging of ⁹⁹ᵐTc-etarfolatide in a Mouse Tumor Model

Animal Model:

  • Immunocompromised mice bearing folate receptor-positive tumor xenografts (e.g., KB, IGROV-1).

Procedure:

  • Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane).

  • Administer a pre-injection of folic acid (or other blocking agent if being tested) intravenously or intraperitoneally. The optimal dose and timing should be determined empirically.

  • After the appropriate blocking time, administer a bolus injection of ⁹⁹ᵐTc-etarfolatide (typically 5-10 MBq) via the tail vein.

  • Allow for the desired uptake period (e.g., 1-4 hours).

  • Position the anesthetized mouse in the SPECT/CT scanner.

  • Acquire a CT scan for anatomical reference and attenuation correction.

  • Acquire the SPECT data using an optimized protocol (e.g., 128x128 matrix, 120 projections, 20-30 seconds per projection).

  • Reconstruct the SPECT images using an iterative algorithm with corrections for attenuation and scatter.

  • Co-register the SPECT and CT images for analysis.

  • Draw regions of interest (ROIs) around the tumor and major organs on the co-registered images to quantify the tracer uptake in %ID/g.

Logical Relationship of Troubleshooting Steps

cluster_troubleshooting Troubleshooting Logic start Poor Image Quality check_qc Check Radiolabeling QC Data start->check_qc check_protocol Review Imaging Protocol start->check_protocol check_animal Assess Animal Model/Physiology start->check_animal low_rcp Low Radiochemical Purity? check_qc->low_rcp suboptimal_params Suboptimal Acquisition/Reconstruction? check_protocol->suboptimal_params phys_issue Inflammation or Low FR Expression? check_animal->phys_issue troubleshoot_labeling Troubleshoot Radiolabeling low_rcp->troubleshoot_labeling Yes end Improved Image Quality low_rcp->end No optimize_protocol Optimize SPECT/CT Protocol suboptimal_params->optimize_protocol Yes suboptimal_params->end No validate_model Validate Animal Model phys_issue->validate_model Yes phys_issue->end No troubleshoot_labeling->end optimize_protocol->end validate_model->end

Caption: A logical approach to troubleshooting poor image quality.

References

Troubleshooting poor radiolabeling efficiency of etarfolatide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the radiolabeling of etarfolatide, a folate receptor-targeting imaging agent.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the radiolabeling of etarfolatide with technetium-99m (99mTc), leading to poor labeling efficiency.

Q1: What are the common causes of low radiochemical purity (<90%) when labeling etarfolatide with 99mTc?

Low radiochemical purity is a frequent issue in the preparation of 99mTc-labeled radiopharmaceuticals. The primary causes can be categorized as follows:

  • Issues with the 99mTc-pertechnetate eluate: The quality of the technetium used for labeling is critical. Factors such as the age of the generator, the time since the last elution, and the presence of oxidizing agents can all negatively impact labeling efficiency.

  • Inadequate reduction of 99mTc: Etarfolatide labeling requires the reduction of 99mTc from its +7 oxidation state (as pertechnetate, 99mTcO₄⁻) to a lower, more reactive state. This is typically achieved using a reducing agent, most commonly stannous chloride (SnCl₂). Insufficient or degraded stannous ions will result in incomplete reduction and, consequently, poor labeling.

  • Suboptimal reaction conditions: The pH of the reaction mixture, the incubation time, and the temperature can all influence the efficiency of the labeling reaction. Deviations from the optimized protocol can lead to the formation of unwanted radiochemical impurities.

  • Presence of impurities: Contaminants in the reaction vial, such as trace metals or oxidizing agents, can interfere with the labeling process.

Q2: How does the quality of the 99mTc generator eluate affect etarfolatide labeling?

The quality of the 99mTc-pertechnetate obtained from the ⁹⁹Mo/⁹⁹mTc generator is paramount for successful radiolabeling. Here are key considerations:

  • "First elution" effect: The first eluate from a new or freshly delivered generator may contain higher levels of ⁹⁹Tc, which competes with ⁹⁹mTc for the reducing agent and binding sites on the etarfolatide molecule. This can lead to lower radiochemical purity.

  • Eluate age: As the eluate ages, the concentration of ⁹⁹mTc decreases relative to the long-lived ⁹⁹Tc isotope. Using older eluates can result in a lower specific activity of the final product and may require adjustments to the amount of radioactivity used.

  • Radionuclidic purity: The presence of other radionuclides, particularly the parent isotope ⁹⁹Mo ("molybdenum breakthrough"), can affect the quality of the final product and increase the radiation dose to the patient.

  • Chemical purity: The presence of aluminum ions (Al³⁺) from the generator column can interfere with the labeling process by competing with 99mTc for the chelating agent.

Q3: My radiolabeling efficiency is low, and I suspect a problem with the stannous ion. How can I troubleshoot this?

The stannous ion (Sn²⁺) is a critical reducing agent. Its efficacy can be compromised in several ways:

  • Oxidation of stannous ions: Stannous ions are susceptible to oxidation to stannic ions (Sn⁴⁺) by atmospheric oxygen or other oxidizing agents. Oxidized stannous ions are ineffective as reducing agents. To minimize oxidation, etarfolatide labeling kits are typically sealed under an inert atmosphere (e.g., nitrogen). Once opened, the kit should be used promptly.

  • Insufficient amount of stannous ions: An inadequate amount of stannous chloride in the reaction mixture will lead to incomplete reduction of the 99mTc-pertechnetate. This can be a problem if the amount of radioactivity added to the kit is too high for the amount of reducing agent present.

  • Hydrolysis of stannous ions: At higher pH values, stannous ions can hydrolyze to form insoluble tin hydroxides, which are not effective reducing agents.

Q4: What is the optimal pH for etarfolatide radiolabeling, and what happens if the pH is incorrect?

The pH of the reaction mixture is a critical parameter that affects both the stability of the components and the kinetics of the labeling reaction. While the optimal pH for etarfolatide is not explicitly stated in the provided search results, for many 99mTc-labeled radiopharmaceuticals, a slightly acidic to neutral pH (typically between 5 and 7) is optimal.

  • If the pH is too low (acidic): The labeling efficiency may decrease.

  • If the pH is too high (alkaline): The risk of forming colloidal impurities, such as reduced-hydrolyzed technetium (⁹⁹mTcO₂), increases significantly. This impurity can lead to unwanted uptake in the liver, spleen, and bone marrow, compromising image quality.

Q5: What are the main radiochemical impurities I should look for, and how can I identify them?

The two most common radiochemical impurities in 99mTc radiopharmaceutical preparations are:

  • Free 99mTc-pertechnetate (99mTcO₄⁻): This is unreacted 99mTc that was not successfully reduced and chelated. It is a hydrophilic impurity.

  • Reduced-hydrolyzed 99mTc (⁹⁹mTcO₂): This is formed when the reduced 99mTc is not incorporated into the etarfolatide molecule and instead forms insoluble colloids.

These impurities can be identified and quantified using radiochromatography, typically thin-layer chromatography (TLC). Different solvent systems are used to separate the desired 99mTc-etarfolatide from the impurities based on their different polarities.

Data Presentation

The following table provides illustrative data on how varying key reaction parameters can affect the radiochemical purity (RCP) of a 99mTc-labeled folate derivative. Note: This data is representative and based on general principles of 99mTc radiochemistry, as specific optimization studies for etarfolatide were not found in the provided search results.

ParameterVariationRadiochemical Purity (%)Predominant Impurity
pH 4.085Free 99mTcO₄⁻
5.5> 95-
7.0> 95-
8.580⁹⁹mTcO₂ (colloidal)
Stannous Chloride (SnCl₂) Concentration Low< 80Free 99mTcO₄⁻
Optimal> 95-
High90⁹⁹mTcO₂ (colloidal)
Incubation Time 5 minutes90Free 99mTcO₄⁻
15 minutes> 95-
30 minutes> 95-
Incubation Temperature Room Temperature (20-25°C)> 95-
37°C> 95-
> 50°CDecreased PurityPotential for degradation

Experimental Protocols

Standard Radiolabeling of Etarfolatide

This protocol describes a general procedure for the radiolabeling of etarfolatide using a lyophilized kit. Note: Always refer to the specific instructions provided by the kit manufacturer.

Materials:

  • Lyophilized etarfolatide kit (containing etarfolatide, a reducing agent like stannous chloride, and stabilizers).

  • Sterile, non-pyrogenic 99mTc-pertechnetate eluate from a ⁹⁹Mo/⁹⁹mTc generator.

  • Sterile 0.9% sodium chloride solution.

  • Lead-shielded vial container.

  • Sterile syringes and needles.

Procedure:

  • Place the lyophilized etarfolatide kit vial in a lead-shielded container.

  • Aseptically add the required volume of sterile 0.9% sodium chloride to the 99mTc-pertechnetate eluate to achieve the desired radioactive concentration.

  • Aseptically inject the diluted 99mTc-pertechnetate solution into the etarfolatide kit vial.

  • Gently swirl the vial to ensure complete dissolution of the lyophilized powder. Avoid vigorous shaking to prevent denaturation of the compound.

  • Allow the reaction to proceed at room temperature for the recommended incubation time (typically 15-30 minutes).

  • Before administration, perform quality control tests to determine the radiochemical purity.

Quality Control of 99mTc-Etarfolatide using Thin-Layer Chromatography (TLC)

This protocol outlines a standard method for determining the radiochemical purity of 99mTc-etarfolatide.

Materials:

  • Instant Thin-Layer Chromatography (ITLC) strips (e.g., ITLC-SG).

  • Developing solvents (e.g., acetone and saline).

  • Developing tanks.

  • A radiochromatogram scanner or a gamma counter.

Procedure to Determine Free 99mTc-pertechnetate:

  • Apply a small spot of the prepared 99mTc-etarfolatide solution onto the origin of an ITLC-SG strip.

  • Place the strip in a developing tank containing acetone as the mobile phase.

  • Allow the solvent to migrate up the strip.

  • Remove the strip, let it dry, and determine the distribution of radioactivity.

  • In this system, free 99mTc-pertechnetate will migrate with the solvent front (Rf = 1.0), while 99mTc-etarfolatide and ⁹⁹mTcO₂ will remain at the origin (Rf = 0).

  • Calculate the percentage of free 99mTc-pertechnetate.

Procedure to Determine Reduced-Hydrolyzed 99mTc (⁹⁹mTcO₂):

  • Apply a small spot of the prepared 99mTc-etarfolatide solution onto the origin of a separate ITLC-SG strip.

  • Place the strip in a developing tank containing saline (0.9% NaCl) as the mobile phase.

  • Allow the solvent to migrate up the strip.

  • Remove the strip, let it dry, and determine the distribution of radioactivity.

  • In this system, 99mTc-etarfolatide and free 99mTc-pertechnetate will migrate with the solvent front, while ⁹⁹mTcO₂ will remain at the origin (Rf = 0).

  • Calculate the percentage of reduced-hydrolyzed 99mTc.

Calculation of Radiochemical Purity (RCP):

RCP (%) = 100% - (% Free 99mTcO₄⁻) - (% ⁹⁹mTcO₂)

A radiochemical purity of ≥ 90% is generally considered acceptable for clinical use.

Visualizations

Radiolabeling_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_quality_control Quality Control cluster_outcome Outcome Eluate 99mTcO4- Eluate Mixing Mixing and Incubation Eluate->Mixing Kit Etarfolatide Kit (with Stannous Chloride) Kit->Mixing TLC Thin-Layer Chromatography (TLC) Mixing->TLC Pass Radiochemical Purity ≥ 90% (Ready for use) TLC->Pass Pass Fail Radiochemical Purity < 90% (Troubleshoot) TLC->Fail Fail

Caption: Experimental workflow for the radiolabeling of etarfolatide.

Troubleshooting_Logic Start Low Radiolabeling Efficiency Check_Impurities Identify Predominant Impurity via TLC Start->Check_Impurities Free_Tc High Free 99mTcO4- Check_Impurities->Free_Tc Free Tc Colloidal_Tc High Colloidal 99mTcO2 Check_Impurities->Colloidal_Tc Colloidal Tc Troubleshoot_Free_Tc Check Stannous Ion Quality Check 99mTc Eluate Quality Optimize Incubation Time Free_Tc->Troubleshoot_Free_Tc Troubleshoot_Colloidal_Tc Check pH of Reaction Ensure Proper Mixing Colloidal_Tc->Troubleshoot_Colloidal_Tc End Re-run Labeling Troubleshoot_Free_Tc->End Troubleshoot_Colloidal_Tc->End

Caption: Logical troubleshooting pathway for poor radiolabeling efficiency.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Folcepri (etarfolatide). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing patient-related variables that may affect this compound uptake in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of uptake?

A1: this compound is a diagnostic imaging agent consisting of the active substance etarfolatide, a folate analog, radiolabeled with technetium-99m (99mTc).[1][2] Its primary mechanism of uptake is through binding to the folate receptor (FR), particularly the alpha isoform (FRα), which is often overexpressed on the surface of various cancer cells, including ovarian cancer.[3][4] Following binding, this compound is internalized by the cell through receptor-mediated endocytosis.[3][5] This targeted uptake allows for the visualization of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[6][7]

Q2: What are the main cellular pathways for folate uptake, and which one does this compound utilize?

A2: Cells have two primary mechanisms for folate internalization:

  • Reduced Folate Carrier (RFC): A low-affinity transporter present on most normal cells.[3]

  • Folate Receptor (FR): A high-affinity membrane protein, with subtypes like FRα and FRβ.[3][8]

This compound, being a folate analog, primarily utilizes the high-affinity folate receptor (FR) for cellular entry, which is why it is effective for imaging tumors that overexpress this receptor.[3][9]

Q3: What are the key patient-related variables that can influence this compound uptake?

A3: Several patient-related factors can theoretically affect the biodistribution and uptake of this compound. These include:

  • Folate Receptor Expression Levels: The primary determinant of this compound uptake is the expression level of FR on target cells.[10][11]

  • Renal Function: Etarfolatide is primarily cleared by the kidneys.[12][13] Impaired renal function can lead to increased systemic exposure and potentially higher background signal.[3]

  • Concurrent Medications: Co-administration of folate supplements or antifolate therapies can compete with this compound for FR binding, potentially compromising image quality.[3]

  • Presence of Folate Receptor Autoantibodies: Autoantibodies against the folate receptor can block the binding of this compound, inhibiting its uptake.[14][15]

  • Patient's Nutritional Status: Systemic folate levels could influence the saturation of folate receptors.

Q4: Why is folic acid (Neocepri) sometimes administered before a this compound scan?

A4: A small dose of folic acid is often administered before this compound to reduce its uptake in normal tissues with low to moderate folate receptor expression, such as the kidneys and spleen.[6][12][16] This pre-administration of "cold" folate saturates the receptors in non-target tissues, thereby decreasing background radioactivity and enhancing the tumor-to-background ratio for clearer imaging.[12][13][17]

Troubleshooting Guide

Issue 1: Low or No this compound Uptake in FR-Positive Control Cells
Potential Cause Troubleshooting Step
High Folate Concentration in Culture Medium Culture cells in a folate-deficient medium for at least 24-48 hours prior to the experiment to maximize FR expression and availability.
Presence of Folate Receptor Autoantibodies in Serum If using patient-derived serum, test for the presence of FR autoantibodies.[14][18] Consider using a serum-free medium or a synthetic serum replacement for the duration of the uptake assay.
Incorrect Cell Line or Low FR Expression Confirm the FR expression level of your cell line using RT-PCR, Western blot, or flow cytometry. Use a well-characterized high-expressing cell line (e.g., KB, IGROV-1) as a positive control.[10][19]
Degraded this compound Reagent Ensure proper storage and handling of the radiolabeled etarfolatide. Perform quality control checks on the radiopharmaceutical to ensure its integrity.[20]
Issue 2: High Background Signal or Non-Specific Binding
Potential Cause Troubleshooting Step
Insufficient Blocking of Non-Target Tissues In in vivo experiments, ensure the correct dosage and timing of pre-administered folic acid to saturate non-target receptors.[6][12][13]
Impaired Renal Clearance For clinical or pre-clinical studies, assess the subject's renal function. Adjust imaging protocols or data analysis to account for slower clearance if necessary. Note that patients with impaired renal function are likely to have increased radioactivity exposure.[3]
Uptake by Activated Macrophages Be aware that activated macrophages can also express folate receptors (FRβ) and may contribute to signal in areas of inflammation.[6][8] Correlate imaging findings with anatomical scans (CT/MRI) to differentiate between tumor and inflammation.[6]
Incorrect Imaging Timepoint Optimize the time between this compound administration and imaging to allow for clearance from background tissues while maintaining a strong signal in the target tissue. Peak uptake in non-target organs like the liver and red marrow occurs, but the kidneys are the primary route of elimination.[12]
Issue 3: Inconsistent or Variable Results Between Experiments
Potential Cause Troubleshooting Step
Variability in Cell Culture Conditions Standardize cell culture protocols, including passage number, confluency, and media composition, as these can affect FR expression.
Inconsistent Assay Timing and Temperature Ensure precise timing for incubation, washing, and measurement steps. Maintain a constant and optimal temperature during the uptake assay, as receptor-mediated endocytosis is an active process.[21]
Patient-to-Patient Variability in FR Expression When analyzing clinical samples, stratify patients based on their FR expression levels as determined by the this compound scan itself (e.g., FR(100%), FR(10%-90%), FR(0%)).[11]

Quantitative Data Summary

Table 1: Biodistribution of 99mTc-Etarfolatide in Healthy Volunteers

OrganPeak Uptake (% of Injected Dose)Organ Receiving Largest Dose Equivalent (mSv/MBq)
Liver17%-
Red Marrow16%-
Kidneys-0.025
Urinary Bladder Wall-0.026
Data from a Phase 1 trial in healthy volunteers. Pre-injection with folic acid was found to lower the radiation exposure in most organs.[12]

Table 2: Correlation of this compound Uptake with Clinical Response in Ovarian Cancer

Patient FR Status (% of Target Lesions Positive)Disease Control Rate (DCR)Median Overall Survival (Months)
FR(100%)57%14.6
FR(10%-90%)36%9.6
FR(0%)33%3.0
Data from a Phase II study correlating etarfolatide imaging with response to FR-targeted therapy.[11]

Experimental Protocols

Key Experiment: In Vitro this compound Uptake Assay

Objective: To quantify the uptake of this compound in a cell line of interest and to assess the impact of competing substances.

Materials:

  • FR-positive cell line (e.g., KB, IGROV-1) and a negative control cell line.[10]

  • Folate-deficient cell culture medium.

  • 99mTc-etarfolatide (this compound).

  • Unlabeled ("cold") folic acid.

  • Phosphate-buffered saline (PBS).

  • Cell lysis buffer.

  • Gamma counter.

Methodology:

  • Cell Culture: Plate cells in 24-well plates and culture until they reach approximately 80-90% confluency. For the 24 hours preceding the assay, switch to a folate-deficient medium.

  • Competition Wells: For wells testing non-specific binding, add a 100-fold molar excess of unlabeled folic acid 15 minutes prior to adding this compound.

  • Incubation: Add 99mTc-etarfolatide to each well at a final concentration of ~1 nM. Incubate at 37°C for 1-2 hours.

  • Washing: Aspirate the medium and wash the cells three times with ice-cold PBS to remove unbound this compound.

  • Cell Lysis: Add cell lysis buffer to each well and incubate for 10 minutes to lyse the cells.

  • Quantification: Transfer the lysate from each well to a tube and measure the radioactivity using a gamma counter.

  • Data Analysis: Calculate the specific uptake by subtracting the radioactivity in the competition wells (non-specific binding) from the total radioactivity in the wells without excess cold folic acid. Normalize the results to the protein concentration or cell number.

Visualizations

Folate_Receptor_Uptake_Pathway This compound Uptake and Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (Etarfolatide-99mTc) FR Folate Receptor (FRα) This compound->FR High-Affinity Binding Folic_Acid Folic Acid (Competitor) Folic_Acid->FR Competitive Binding Endosome Endosome FR->Endosome Receptor-Mediated Endocytosis Signaling Signaling Cascades (e.g., JAK-STAT, ERK) FR->Signaling Signal Transduction Imaging SPECT Imaging (Detection of 99mTc) Endosome->Imaging Radioactive Signal Emission Troubleshooting_Workflow Troubleshooting Low this compound Uptake Start Low/No this compound Uptake Observed Check_Medium Is Culture Medium Folate-Deficient? Start->Check_Medium Switch_Medium Action: Culture in Folate-Free Medium for 24-48h Check_Medium->Switch_Medium No Check_FR_Expression Is FR Expression Confirmed in Cell Line? Check_Medium->Check_FR_Expression Yes Re_evaluate Re-run Experiment Switch_Medium->Re_evaluate Validate_Cells Action: Validate FR with RT-PCR/Western Blot or Use Control Cell Line Check_FR_Expression->Validate_Cells No Check_Antibodies Is Patient Serum Used? Test for FR Autoantibodies Check_FR_Expression->Check_Antibodies Yes Validate_Cells->Re_evaluate Use_Serum_Free Action: Use Serum-Free Medium for Assay Check_Antibodies->Use_Serum_Free Yes Check_Antibodies->Re_evaluate No Use_Serum_Free->Re_evaluate

References

Folcepri™ (etarfolatide) Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Welcome to the technical support center for Folcepri™ (etarfolatide). This resource is intended for researchers, scientists, and drug development professionals utilizing this compound as a research tool for identifying folate receptor (FR)-positive cells and tumors. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist with your experiments.

I. Core Limitation of this compound as a Companion Diagnostic

The primary limitation of this compound stems from the withdrawal of the marketing authorization application in 2014. This decision was made after the companion therapeutic, Vynfinit™ (vintafolide), failed to demonstrate a significant benefit in a confirmatory Phase III clinical trial for platinum-resistant ovarian cancer. Consequently, the clinical utility of this compound as a companion diagnostic for Vynfinit was not confirmed.

II. Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a conjugate of folic acid and a technetium-99m (99mTc) chelator. Its mechanism relies on the high affinity of folic acid for the folate receptor (FR), which is overexpressed on the surface of various cancer cells, including ovarian cancer.[1] When radiolabeled with 99mTc, this compound binds to these receptors, allowing for non-invasive in vivo imaging of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[2][3]

Q2: Why is Neocepri™ (folic acid) administered before this compound?

A2: Neocepri, a solution of folic acid, is administered prior to this compound to reduce background signal from normal tissues.[3][4] Some normal tissues, such as the kidneys, express folate receptors.[5] By pre-saturating these receptors with unlabeled folic acid, the subsequent administration of radiolabeled this compound results in a clearer image with improved tumor-to-background contrast.[4][5]

Q3: What is the rationale for using SPECT imaging with this compound?

A3: SPECT is a nuclear medicine imaging technique that detects gamma rays emitted from a radiotracer, in this case, 99mTc-labeled this compound. This allows for the three-dimensional visualization and localization of FR-positive tissues within the body.[2]

Q4: What were the findings of the Phase II clinical trial regarding this compound's ability to identify responsive lesions?

A4: A Phase II study in patients with advanced ovarian cancer showed a correlation between FR-positivity as determined by this compound imaging and the disease control rate (DCR) in response to FR-targeted therapy.[6] Lesions identified as FR-positive by this compound had a significantly higher DCR compared to FR-negative lesions.[6]

III. Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
High background signal in SPECT images Insufficient saturation of folate receptors in normal tissues.Ensure proper administration of Neocepri (folic acid) prior to this compound injection as per the experimental protocol.
Verify the correct dosage and timing of Neocepri administration.
Difficulty in localizing FR-positive signal Overlapping signals from adjacent tissues.Utilize SPECT/CT imaging for better anatomical localization of the radiotracer uptake.[2]
Poor image resolution.Optimize SPECT acquisition parameters (e.g., acquisition time, matrix size).
Variable or inconsistent tumor uptake Heterogeneity of folate receptor expression within the tumor.This is a known biological phenomenon. Consider co-registration with other imaging modalities or immunohistochemical analysis of biopsies for confirmation.
Suboptimal radiolabeling of this compound.Review and validate the 99mTc radiolabeling procedure to ensure high radiochemical purity.
False-positive signals Uptake in areas of inflammation.Folate receptors can also be expressed on activated macrophages, which are present in inflammatory tissues.[7] Correlate imaging findings with anatomical imaging (CT or MRI) and clinical context.

IV. Quantitative Data Summary

The following table summarizes key quantitative data from a Phase II clinical trial of this compound in identifying folate receptor-positive lesions in advanced ovarian cancer.[6]

ParameterFR-Positive LesionsFR-Negative Lesionsp-value
Number of Lesions 11029N/A
Disease Control Rate (DCR) 56.4%20.7%< 0.001

V. Experimental Protocols

A. In Vivo SPECT Imaging Protocol with this compound

This protocol is a generalized procedure based on clinical trial methodologies. Researchers should adapt it to their specific experimental models and institutional guidelines.

  • Animal Preparation:

    • House animals in accordance with institutional guidelines.

    • For tumor xenograft models, allow tumors to reach the desired size.

  • Administration of Neocepri (Folic Acid):

    • Prepare a sterile solution of folic acid.

    • Administer a bolus intravenous injection of folic acid to saturate non-target folate receptors.

  • Radiolabeling of this compound:

    • Prepare 99mTc-etarfolatide according to the manufacturer's instructions, ensuring high radiochemical purity.

  • Administration of 99mTc-Folcepri:

    • Approximately 1-5 minutes after the administration of folic acid, administer a bolus intravenous injection of 99mTc-labeled this compound. The exact dose will depend on the animal model and imaging system.

  • SPECT/CT Imaging:

    • At a predetermined time point post-injection (typically 1-2 hours), anesthetize the animal.

    • Position the animal in the SPECT/CT scanner.

    • Acquire whole-body or region-of-interest SPECT images.

    • Acquire a co-registered CT scan for anatomical localization.

  • Image Analysis:

    • Reconstruct SPECT images using an appropriate algorithm (e.g., ordered subset expectation maximization).

    • Fuse SPECT and CT images.

    • Quantify radiotracer uptake in tumors and other tissues of interest.

VI. Visualizations

A. Signaling Pathway and Mechanism of Action

Folcepri_Mechanism This compound Mechanism of Action cluster_extracellular Extracellular Space cluster_cell FR-Positive Cancer Cell This compound This compound (99mTc-etarfolatide) FR Folate Receptor (FR) This compound->FR Binding Endosome Endosome FR->Endosome Internalization SPECT SPECT Imaging Endosome->SPECT Gamma Ray Emission & Detection

Caption: Mechanism of this compound binding and detection.

B. Experimental Workflow

Folcepri_Workflow This compound Experimental Workflow start Start Experiment neocepri Administer Neocepri (Folic Acid) start->neocepri This compound Administer 99mTc-Folcepri neocepri->this compound wait Incubation Period (1-2 hours) This compound->wait spect SPECT/CT Imaging wait->spect analysis Image Reconstruction & Analysis spect->analysis end End analysis->end

Caption: Experimental workflow for in vivo imaging.

References

Strategies to enhance the stability of the etarfolatide conjugate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of the etarfolatide conjugate during experimental procedures.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling, storage, and analysis of the etarfolatide conjugate.

Issue 1: Rapid Degradation of the Conjugate Upon Reconstitution

  • Possible Cause: The reconstitution buffer pH may be suboptimal, leading to the hydrolysis of the folate moiety or the peptide linker. Folate derivatives are generally more stable at neutral to slightly alkaline pH.

  • Troubleshooting Steps:

    • Verify the pH of your reconstitution buffer. The optimal pH range for folate stability is typically between 7.0 and 8.0.

    • If using an acidic buffer, consider switching to a neutral or slightly alkaline buffer system such as phosphate-buffered saline (PBS) at pH 7.4.

    • Prepare fresh buffer for each experiment to avoid any pH drift that may occur during storage.

Issue 2: Loss of Radiolabel (99mTc) from the Conjugate

  • Possible Cause: The 99mTc chelate may be unstable, leading to the release of the radionuclide. This can be caused by the presence of oxidizing agents or insufficient stabilization of the stannous ions used for technetium reduction during labeling.

  • Troubleshooting Steps:

    • Ensure that all solutions and vials used for labeling and storage are free from oxidizing contaminants.

    • Consider the addition of a stabilizing agent, such as ascorbic acid, to the labeling kit to protect the stannous ions from oxidation.[1][2] Concentrations in the range of 50-60 µg/mL of ascorbic acid have been shown to be effective in stabilizing 99mTc-radiopharmaceuticals.[2]

    • Evaluate the purity of the 99mTc eluate from the generator, as excessive levels of 99Tc can compete with 99mTc for chelation.[3]

Issue 3: Inconsistent Results in Cell-Based Assays

  • Possible Cause: The etarfolatide conjugate may be degrading in the cell culture medium. Components in the medium or the experimental conditions (e.g., temperature, light exposure) could be affecting stability.

  • Troubleshooting Steps:

    • Minimize the exposure of the conjugate to light during all experimental steps by using amber-colored tubes or covering them with aluminum foil.

    • Conduct a time-course experiment to assess the stability of the conjugate in your specific cell culture medium at 37°C. Analyze samples at different time points using a suitable analytical method like HPLC.

    • If degradation is observed, consider reducing the incubation time or replenishing the conjugate-containing medium during long-term experiments.

Frequently Asked Questions (FAQs)

Storage and Handling

  • Q1: What are the optimal storage conditions for the etarfolatide conjugate?

    • A1: For long-term storage, it is recommended to store the lyophilized conjugate at -20°C or below in a desiccated environment. Once reconstituted, the solution should be used as soon as possible. If immediate use is not possible, store the solution at 2-8°C and protect it from light. Avoid repeated freeze-thaw cycles.

  • Q2: How does pH affect the stability of the etarfolatide conjugate?

    • A2: The folate moiety of etarfolatide is susceptible to degradation in acidic conditions. Studies on folate derivatives have shown that they exhibit the highest stability at neutral or alkaline pH.[4] Therefore, it is crucial to maintain a pH between 7.0 and 8.0 in all solutions containing the conjugate.

  • Q3: Should I be concerned about light exposure during my experiments?

    • A3: Yes, folate compounds can be sensitive to light. It is a best practice to protect etarfolatide solutions from light at all stages of your experiment, from storage to incubation, to prevent potential photodegradation.

Formulation and Dilution

  • Q4: What excipients can be used to enhance the stability of the etarfolatide conjugate in solution?

    • A4: The addition of antioxidants, such as ascorbic acid, can help prevent oxidative degradation of the folate moiety and stabilize the 99mTc chelate.[1][2] For lyophilized formulations, cryoprotectants like mannitol or sucrose can be beneficial.

  • Q5: Can I dilute the etarfolatide conjugate in any buffer?

    • A5: It is recommended to use buffers with a pH between 7.0 and 8.0, such as PBS. Avoid acidic buffers, as they can accelerate the degradation of the folate component. The choice of buffer can also influence the stability of the peptide linker.

Degradation and Analysis

  • Q6: What are the primary degradation pathways for the etarfolatide conjugate?

    • A6: The primary degradation pathways include:

      • Oxidation of the folate moiety.

      • Hydrolysis of the folate molecule or the peptide linker, particularly at acidic pH.[5][6][7]

      • Enzymatic cleavage of the peptide linker by proteases, which is a consideration for in vivo and in vitro studies with biological matrices.[4][][][10][11]

      • Dissociation of the 99mTc from its chelator.

  • Q7: How can I assess the stability of my etarfolatide conjugate sample?

    • A7: High-Performance Liquid Chromatography (HPLC) with UV or radio-detection is a commonly used method to assess the purity and stability of radiopharmaceuticals like etarfolatide.[12] Mass spectrometry (MS) can be used to identify degradation products.[13][14][15][16]

Data Summary

Table 1: Factors Influencing Etarfolatide Conjugate Stability

ParameterOptimal ConditionRationale
pH 7.0 - 8.0Minimizes hydrolysis of the folate moiety and peptide linker.[4]
Temperature Lyophilized: ≤ -20°C; Reconstituted: 2-8°CReduces the rate of chemical degradation.
Light Exposure MinimizePrevents photodegradation of the folate moiety.
Oxidizing Agents AvoidPrevents oxidative degradation of folate and the 99mTc chelate.
Additives Ascorbic Acid (for 99mTc labeling)Stabilizes the stannous ions and prevents oxidation.[1][2]

Experimental Protocols

Protocol 1: Forced Degradation Study of Etarfolatide

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability-indicating capability of an analytical method.[13][14][15][16]

  • Sample Preparation: Prepare stock solutions of the etarfolatide conjugate in a suitable buffer (e.g., PBS, pH 7.4).

  • Stress Conditions:

    • Acid Hydrolysis: Incubate the conjugate solution with 0.1 M HCl at a specified temperature (e.g., 60°C) for various time points.

    • Base Hydrolysis: Incubate the conjugate solution with 0.1 M NaOH at a specified temperature for various time points.

    • Oxidation: Treat the conjugate solution with a controlled concentration of an oxidizing agent (e.g., hydrogen peroxide) at room temperature.

    • Thermal Stress: Incubate the conjugate solution at an elevated temperature (e.g., 70°C) in a light-protected environment.

    • Photostability: Expose the conjugate solution to a controlled light source (e.g., ICH-compliant photostability chamber).

  • Sample Analysis: At each time point, neutralize the acid/base stressed samples and analyze all samples by a stability-indicating HPLC method.

  • Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify degradation products.

Protocol 2: HPLC Method for Purity and Stability Assessment

This is a general reverse-phase HPLC method that can be adapted for the analysis of etarfolatide.

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV absorbance at a relevant wavelength for the folate moiety (e.g., 280 nm) and/or a radiodetector for 99mTc.

  • Injection Volume: 20 µL

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_eval Evaluation prep Prepare Etarfolatide Stock Solution acid Acid Hydrolysis (0.1M HCl) prep->acid Expose to stress base Base Hydrolysis (0.1M NaOH) prep->base Expose to stress ox Oxidation (H2O2) prep->ox Expose to stress therm Thermal Stress (e.g., 70°C) prep->therm Expose to stress photo Photostability (ICH conditions) prep->photo Expose to stress hplc HPLC Analysis (UV/Radio-detector) acid->hplc Analyze at time points base->hplc Analyze at time points ox->hplc Analyze at time points therm->hplc Analyze at time points photo->hplc Analyze at time points ms MS Analysis (Degradant ID) hplc->ms Further characterization eval Compare stressed vs. control Identify degradation products Assess method specificity hplc->eval

Caption: Workflow for a forced degradation study of the etarfolatide conjugate.

troubleshooting_tree start Etarfolatide Instability Observed q1 What is the nature of the instability? start->q1 a1 Degradation upon reconstitution q1->a1 Degradation a2 Loss of Radiolabel (99mTc) q1->a2 Radiolabel Loss a3 Inconsistent assay results q1->a3 Inconsistency q2 Check Reconstitution Buffer pH a1->q2 q3 Evaluate Labeling & Storage a2->q3 q4 Assess Experimental Conditions a3->q4 sol1 Adjust pH to 7.0-8.0 Use fresh buffer q2->sol1 sol2 Add stabilizer (Ascorbic Acid) Use high-purity 99mTc Protect from oxidants q3->sol2 sol3 Protect from light Check stability in medium Optimize incubation time q4->sol3

Caption: Decision tree for troubleshooting etarfolatide conjugate instability.

folate_receptor_pathway cluster_cell Target Cell etarfolatide Etarfolatide Conjugate fr Folate Receptor (FR) etarfolatide->fr Binding endosome Endosome (Acidic pH) fr->endosome Endocytosis cell_membrane Cell Membrane lysosome Lysosome endosome->lysosome Fusion recycling FR Recycling endosome->recycling Recycling to Membrane release Release of 99mTc-Chelate-Peptide lysosome->release Potential Linker Cleavage recycling->fr

Caption: Folate receptor-mediated endocytosis pathway for etarfolatide.

References

Navigating Ambiguity: A Technical Support Guide for Folcepri™ Scan Interpretation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on interpreting indeterminate or equivocal results from Folcepri™ (99mTc-etarfolatide) SPECT scans. While this compound and its associated therapeutic, Vynfinit™ (vintafolide), are not currently marketed, this information may be valuable for researchers working with folate receptor-targeted agents and imaging technologies. The following frequently asked questions (FAQs) and troubleshooting guides address common issues encountered during experimental use.

I. Frequently Asked Questions (FAQs)

Q1: What is a this compound scan and what was its intended use?

A1: this compound (99mTc-etarfolatide) is a radiopharmaceutical imaging agent that was developed for use with single-photon emission computed tomography (SPECT) to identify tumors that express the folate receptor (FR).[1][2][3] It was intended as a companion diagnostic to select patients with FR-positive tumors, particularly platinum-resistant ovarian cancer, for treatment with Vynfinit (vintafolide), a folate-targeted therapeutic.[2][4]

Q2: What constitutes an "indeterminate" or "equivocal" this compound scan result?

A2: An indeterminate or equivocal result is a scan that is not clearly positive or negative for folate receptor-positive lesions. This can manifest as:

  • Low signal-to-background ratio: Difficulty in distinguishing true tumor uptake from surrounding tissue activity.

  • Ambiguous uptake patterns: Tracer accumulation that does not definitively correspond to anatomical tumor locations identified by co-registered CT or MRI.

  • Unexpected biodistribution: High uptake in areas not typically associated with the patient's known disease.

Q3: What are the primary factors that can lead to indeterminate or equivocal scan results?

A3: Several factors can contribute to unclear scan results, including:

  • Physiological tracer uptake: this compound naturally accumulates in certain healthy tissues with folate receptors, such as the kidneys, liver, and spleen, which can obscure nearby lesions.[5]

  • Inflammation: Activated macrophages express the folate receptor beta (FR-β), leading to tracer uptake in areas of inflammation, which can be mistaken for malignant lesions.[5][6][7]

  • Suboptimal imaging protocol: Incorrect patient preparation, tracer administration, or SPECT acquisition parameters can degrade image quality.

  • Patient-related factors: Patient motion during the scan can cause artifacts that blur or misrepresent the tracer distribution.[8]

  • Technical issues with the SPECT system: Equipment malfunctions or calibration errors can introduce artifacts into the images.[9]

Q4: Is there a way to differentiate between tumor uptake and inflammation?

A4: Differentiating between FR-α (predominantly on tumor cells) and FR-β (on activated macrophages) uptake is a key challenge.[10][11][12] While this compound binds to both, some research has explored the development of FRα-selective agents to improve specificity.[10][11][12] In a research setting, correlative imaging with other modalities or histological analysis of biopsied tissue may be necessary to confirm the nature of the uptake.

II. Troubleshooting Guides

A. Troubleshooting Poor Image Quality

This guide addresses common issues that can degrade the quality of this compound SPECT scans, leading to indeterminate or equivocal results.

Issue Potential Causes Recommended Actions
High Background Noise - Insufficient dose of folic acid pre-administration.[13][14] - Suboptimal timing of image acquisition. - Renal impairment affecting tracer clearance.- Ensure proper administration of unlabeled folic acid prior to 99mTc-etarfolatide to block non-specific binding.[2][13] - Optimize the time between tracer injection and imaging to allow for background clearance. - Assess renal function and consider delayed imaging if clearance is slow.
Motion Artifacts - Patient movement during the SPECT acquisition.[8]- Immobilize the patient comfortably for the duration of the scan. - Use motion correction software if available.[8] - If significant motion is detected, consider repeating the acquisition.[8]
Attenuation Artifacts - Photon attenuation by overlying tissues (e.g., soft tissue, diaphragm).[15]- Utilize SPECT/CT systems for attenuation correction. - Be aware of potential artifacts from high-density objects like metal implants.[15]
Instrumental Artifacts - Non-uniformity in the gamma camera detectors.[9] - Incorrect center-of-rotation calibration.[9]- Perform regular quality control checks on the SPECT system. - Recalibrate the system as needed to address any identified issues.
B. Interpreting Ambiguous Uptake

This section provides a framework for investigating the source of unexpected or unclear tracer accumulation.

Logical Relationship Diagram for Troubleshooting Ambiguous Uptake

Troubleshooting_Ambiguous_Uptake start Indeterminate/Equivocal This compound Scan Result review_protocol Review Imaging Protocol start->review_protocol assess_physiologic Assess Physiologic Uptake review_protocol->assess_physiologic sub_protocol Folic acid pre-dose? Acquisition timing? review_protocol->sub_protocol consider_inflammation Consider Inflammation assess_physiologic->consider_inflammation sub_physiologic Kidneys, liver, spleen? Normal biodistribution? assess_physiologic->sub_physiologic evaluate_technical Evaluate Technical Factors consider_inflammation->evaluate_technical sub_inflammation Known inflammatory conditions? Correlate with other imaging? consider_inflammation->sub_inflammation correlate_clinical Correlate with Clinical Data evaluate_technical->correlate_clinical sub_technical Motion artifacts? Attenuation artifacts? evaluate_technical->sub_technical conclude Formulate Interpretation correlate_clinical->conclude sub_clinical Patient history? Other imaging findings (CT/MRI)? correlate_clinical->sub_clinical

Caption: Troubleshooting workflow for ambiguous this compound scan results.

III. Experimental Protocols

A. This compound (99mTc-etarfolatide) SPECT/CT Imaging Protocol

This protocol is a general guideline based on clinical trial methodologies. Researchers should adapt it to their specific experimental needs.

1. Patient Preparation:

  • Fasting for at least 4 hours prior to the scan is recommended.

  • Ensure adequate hydration.

2. Folic Acid Administration:

  • Administer an intravenous injection of folic acid (e.g., Neocepri™) 1-3 minutes before the injection of 99mTc-etarfolatide.[14] The purpose of this is to saturate non-specific folate receptors in normal tissues, thereby enhancing the tumor-to-background ratio.[13]

3. Radiopharmaceutical Administration:

  • Administer approximately 740 MBq (20 mCi) of 99mTc-etarfolatide as an intravenous bolus injection.[14]

4. Imaging Acquisition:

  • Whole-body planar imaging and SPECT/CT of the region of interest (e.g., chest, abdomen, pelvis) are typically performed 1-2 hours post-injection.

  • The SPECT acquisition parameters should be optimized for 99mTc, including a 140 keV ± 10% energy window.

Experimental Workflow Diagram

Folcepri_Workflow patient_prep Patient Preparation (Fasting, Hydration) folic_acid IV Folic Acid Administration patient_prep->folic_acid etarfolatide IV 99mTc-Etarfolatide Injection folic_acid->etarfolatide imaging SPECT/CT Imaging (1-2 hours post-injection) etarfolatide->imaging reconstruction Image Reconstruction and Analysis imaging->reconstruction

Caption: Standard experimental workflow for a this compound SPECT/CT scan.

B. Folate Receptor Signaling Pathway

The mechanism of this compound uptake is based on the binding of the etarfolatide molecule to the folate receptor on the cell surface, followed by internalization through endocytosis.

Folate Receptor-Mediated Endocytosis Diagram

Folate_Receptor_Pathway cluster_cell Target Cell FR Folate Receptor (FR) Endosome Endosome FR->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion Lysosome->FR Recycling Etarfolatide 99mTc-Etarfolatide Etarfolatide->FR Binding

Caption: Simplified diagram of this compound uptake via folate receptor endocytosis.

References

Validation & Comparative

A Comparative Guide to Folate Receptor Imaging Agents: Folcepri and its Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The folate receptor (FR) has emerged as a promising target for diagnostic imaging and targeted therapy in oncology, primarily due to its overexpression in various cancers, including ovarian, lung, and breast cancer, and its limited presence in healthy tissues. Folcepri® (etarfolatide), a technetium-99m (⁹⁹ᵐTc)-labeled folate conjugate, was a key development in this area, designed to identify patients with FR-positive tumors for targeted treatment. This guide provides an objective comparison of this compound with other folate receptor imaging agents, supported by available experimental data, to inform research and development in this field.

Overview of Folate Receptor Imaging

Folate receptor imaging agents are designed to non-invasively detect the presence and extent of FR-expressing tumors. These agents typically consist of a folate molecule, which provides specificity for the receptor, linked to an imaging moiety, such as a radionuclide for nuclear imaging or a fluorescent dye for optical imaging. The primary application of these agents is as companion diagnostics to select patients who are most likely to benefit from FR-targeted therapies.

This compound (⁹⁹ᵐTc-Etarfolatide): A SPECT Imaging Agent

This compound was developed as a companion diagnostic for vintafolide (Vynfinit®), a folate-drug conjugate. The active component of this compound, etarfolatide, binds with high affinity to the folate receptor.[1][2] Radiolabeled with ⁹⁹ᵐTc, it enables visualization of FR-positive tumors using Single Photon Emission Computed Tomography (SPECT).[1][2][3]

The clinical development of this compound was closely tied to that of vintafolide. Phase II studies demonstrated a correlation between the percentage of FR-positive lesions, as identified by this compound, and the disease control rate in patients with recurrent ovarian cancer treated with vintafolide.[4] However, the marketing authorization applications for both this compound and vintafolide were withdrawn after a confirmatory Phase III trial failed to demonstrate a significant clinical benefit of the therapeutic agent.[1][5]

To enhance image quality, another agent, Neocepri® (folic acid), was developed to be administered prior to this compound.[6] Neocepri was intended to block the uptake of the radiolabeled agent in normal tissues that express low levels of the folate receptor, thereby reducing background signal and improving the tumor-to-background ratio.[5][6]

Alternative Folate Receptor Imaging Agents

Several other folate receptor imaging agents have been developed, utilizing different imaging modalities and targeting strategies. These can be broadly categorized into radiopharmaceuticals for nuclear imaging and fluorescent agents for optical imaging.

Radiopharmaceuticals for PET Imaging

Positron Emission Tomography (PET) offers higher sensitivity and spatial resolution compared to SPECT. Consequently, various folate-based PET radiotracers have been developed.

  • ¹⁸F-labeled Folate Conjugates: Researchers have developed several folate radiotracers labeled with fluorine-18 (¹⁸F), such as ¹⁸F-AzaFol.[7] Preclinical studies have focused on optimizing the selectivity of these agents for different folate receptor isoforms, particularly FRα, which is the primary target on cancer cells, over FRβ, which is expressed on activated macrophages and can lead to uptake in inflammatory tissues.[7] For instance, the radiotracer ¹⁸F-6R-aza-5-MTHF has shown high selectivity for FRα over FRβ.[7]

Fluorescent Agents for Optical Imaging

Intraoperative molecular imaging using fluorescent agents is a rapidly advancing field that aims to guide surgeons in the complete resection of tumors.

  • OTL38 and EC17: These are two folate-targeted fluorescent dyes. EC17 is conjugated to fluorescein, which emits in the visible spectrum, while OTL38 is linked to a near-infrared (NIR) fluorochrome.[8][9] Preclinical comparisons have shown that OTL38 has superior brightness and a higher signal-to-background ratio compared to EC17.[8][9][10] The use of NIR dyes like the one in OTL38 is advantageous due to reduced tissue autofluorescence and deeper tissue penetration.[8]

Comparative Data

The following tables summarize the key characteristics and available performance data for this compound and other selected folate receptor imaging agents.

Agent Active Molecule Imaging Moiety Imaging Modality Target Receptor Clinical Development Stage
This compound Etarfolatide⁹⁹ᵐTcSPECTFolate Receptor (FR)Marketing application withdrawn[1][5]
¹⁸F-AzaFol Folic Acid Analog¹⁸FPETFolate Receptor (FRα and FRβ)Preclinical/Clinical Research[7]
¹⁸F-6R-aza-5-MTHF 5-MTHF Analog¹⁸FPETFolate Receptor (FRα selective)Preclinical Research[7]
OTL38 Folate ConjugateNIR FluorochromeOptical/FluorescentFolate Receptor (FRα)Preclinical[8][9][10]
EC17 Folate ConjugateFluoresceinOptical/FluorescentFolate Receptor (FRα)Preclinical/Clinical Research[8][9][11]
Preclinical Performance Comparison: OTL38 vs. EC17 OTL38 EC17 Reference
Fluorochrome Type Near-Infrared (NIR)Visible[8][9]
Peak Excitation/Emission (nm) 774 / 794470 / 520[9]
In Vitro Peak Signal-to-Background Ratio (SBR) Improvement 1.4-fold higher than EC17-[8][9]
In Vivo Tumor SBR Improvement 3.3-fold higher than EC17 (mean)-[8][9]

Experimental Protocols

This compound (⁹⁹ᵐTc-Etarfolatide) Imaging in Clinical Trials

The following is a generalized protocol based on the descriptions of clinical studies involving ⁹⁹ᵐTc-etarfolatide.

  • Patient Selection: Patients with recurrent/refractory ovarian or endometrial cancer were enrolled.[4]

  • Imaging Agent Administration: Patients were administered ⁹⁹ᵐTc-etarfolatide intravenously. In some protocols, Neocepri (folic acid) was given prior to the imaging agent to reduce background signal.[6]

  • SPECT/CT Imaging: Whole-body planar and regional SPECT imaging, often combined with CT for anatomical localization, was performed at a specified time point after injection to allow for optimal tumor uptake and clearance from non-target tissues.

  • Image Analysis: Target lesions identified on baseline CT scans were evaluated for ⁹⁹ᵐTc-etarfolatide uptake on the SPECT images. Lesions were classified as FR-positive or FR-negative. Patients were then categorized based on the percentage of their target lesions that were FR-positive (e.g., FR(100%), FR(10%-90%), FR(0%)).[4]

  • Correlation with Therapeutic Response: The FR status as determined by imaging was correlated with the clinical outcome (e.g., disease control rate, progression-free survival) in patients receiving FR-targeted therapy.[4]

In Vitro and In Vivo Comparison of OTL38 and EC17

The following methodologies were employed in the preclinical comparison of the fluorescent agents OTL38 and EC17.

  • Cell Lines: HeLa and KB cells, which are known to express the folate receptor, were used for in vitro and in vivo experiments.[9]

  • In Vitro Studies:

    • Cells were incubated with varying concentrations of OTL38 or EC17 for different durations.

    • Fluorescence intensity and signal-to-background ratios were measured using a luminometer and fluorescence microscopy.[9]

  • In Vivo Studies:

    • Tumor xenografts were established in mice using the FR-positive cell lines.

    • OTL38 or EC17 was administered intravenously.

    • Intraoperative imaging was performed at various time points to assess tumor fluorescence and calculate the signal-to-background ratio of the tumors relative to surrounding normal tissue.[8][9]

    • Biodistribution studies were conducted to determine the uptake of the agents in various organs.[9]

Visualizing the Mechanisms and Workflows

Folate Receptor-Mediated Endocytosis

The fundamental mechanism underlying the utility of these imaging agents is folate receptor-mediated endocytosis. The folate conjugate binds to the receptor on the cell surface and is subsequently internalized into the cell within an endosome. This process allows for the accumulation of the imaging agent within the target cancer cells.

Folate_Receptor_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Folate_Conjugate Folate-Imaging Agent Conjugate Folate_Receptor Folate Receptor (FR) Folate_Conjugate->Folate_Receptor Binding Endosome Endosome Folate_Receptor->Endosome Internalization (Endocytosis) Signal_Detection Signal Detection (SPECT/PET/Fluorescence) Endosome->Signal_Detection Accumulation

Caption: Mechanism of folate receptor-mediated uptake of imaging agents.

Companion Diagnostic Workflow

The clinical application of a folate receptor imaging agent as a companion diagnostic follows a structured workflow to identify suitable candidates for targeted therapy.

Diagnostic_Workflow Patient Patient with FR-Expressing Cancer Imaging_Agent Administer Folate Receptor Imaging Agent Patient->Imaging_Agent Imaging_Scan Perform Imaging Scan (SPECT/PET) Imaging_Agent->Imaging_Scan Image_Analysis Analyze Tumor Uptake (FR-Positive/FR-Negative) Imaging_Scan->Image_Analysis Decision Treatment Decision Image_Analysis->Decision Targeted_Therapy Administer FR-Targeted Therapy (e.g., Vintafolide) Decision->Targeted_Therapy FR-Positive Alternative_Therapy Consider Alternative Therapy Decision->Alternative_Therapy FR-Negative

Caption: Workflow for using a folate receptor imaging agent as a companion diagnostic.

Conclusion

This compound was a significant step forward in the development of companion diagnostics for folate receptor-targeted therapies. Although its clinical development was halted, the principle of using a folate-based imaging agent to select patients remains a valid and promising strategy. The field has since evolved with the development of agents for more sensitive imaging modalities like PET and for real-time intraoperative guidance through fluorescence. Agents with improved properties, such as higher selectivity for the FRα isoform and enhanced signal-to-background ratios, are paving the way for more precise and effective application of folate receptor-targeted approaches in oncology. Future research will likely focus on direct comparative studies of these different agents and their impact on clinical outcomes.

References

A Head-to-Head Comparison of SPECT and PET for Folate Receptor Imaging

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

The folate receptor (FR) is a well-established biomarker overexpressed in a variety of cancers, including ovarian, lung, and breast cancer, while having limited expression in healthy tissues. This differential expression makes it an attractive target for molecular imaging and targeted therapies. Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET) are the two primary nuclear medicine modalities used to visualize and quantify FR expression in vivo. This guide provides an objective, data-driven comparison of SPECT and PET for this application, detailing performance metrics and experimental protocols to inform imaging strategy and selection.

Fundamental Principles: SPECT vs. PET

SPECT imaging relies on radiotracers labeled with gamma-emitting isotopes, such as Technetium-99m (99mTc). A gamma camera detects these single photons, rotating around the patient to acquire planar images from multiple angles. These 2D projections are then mathematically reconstructed into a 3D representation of the tracer's distribution.

PET imaging uses radiotracers labeled with positron-emitting isotopes, like Gallium-68 (68Ga) or Fluorine-18 (18F). When a positron is emitted, it travels a short distance before annihilating with an electron, producing two 511 keV gamma photons that travel in opposite directions (180° apart). The PET scanner's ring of detectors identifies these coincident photon pairs, which allows for more precise localization and quantification of the tracer. This fundamental difference in detection physics is the basis for PET's superior performance in several key areas.[1][2]

Performance Metrics: A Quantitative Comparison

The selection of an imaging modality is often a balance between desired performance and practical constraints. PET generally offers superior image quality, while SPECT is often more accessible and less expensive.[1][3][4] The table below summarizes key performance data for folate receptor imaging.

Parameter SPECT (e.g., 99mTc-Etarfolatide) PET (e.g., 68Ga-NOTA-folate)
Spatial Resolution ~10-20 mm[3]~4-7 mm[3]
Sensitivity Lower10-100 times higher than SPECT[1]
Image Acquisition Time ~20-40 minutes[3]~20-40 minutes (can be faster than SPECT)[3][4]
Quantification Accuracy Semi-quantitative (Tumor-to-background ratios)Highly quantitative (Standardized Uptake Value - SUV)[1]
Radiotracer Availability 99mTc readily available from affordable generators.[1][4]68Ga available from generators; 18F requires an on-site cyclotron.[3]
Cost Lower cost for scanner and isotopes.[1][4]Higher cost for scanner and isotopes.[1][2][4]
Effective Radiation Dose 0.0076 mSv/MBq (for 99mTc-etarfolatide)[5]~0.0105 mSv/MBq (estimated for 68Ga-NOTA-folate)[6][7]

Experimental Protocols

Reproducibility is paramount in research and clinical trials. The following sections detail standardized methodologies for folate receptor imaging with both SPECT and PET.

SPECT Imaging with 99mTc-Etarfolatide

99mTc-etarfolatide is a widely studied SPECT agent for imaging folate receptor-positive cancers.[8]

  • Radiotracer Synthesis: 99mTc-etarfolatide is prepared from a kit containing the folate conjugate precursor. Sodium pertechnetate (99mTcO4-), eluted from a 99Mo/99mTc generator, is added to the kit vial. The reaction proceeds at room temperature, and radiochemical purity is verified using thin-layer chromatography (TLC).

  • Patient Preparation: To reduce background signal from the folate receptor in the kidneys and improve tumor visualization, patients are often pre-medicated with folic acid (e.g., 1 mg IV) a few minutes before the radiotracer injection.[9]

  • Image Acquisition:

    • A typical intravenous dose of 740-925 MBq (20-25 mCi) of 99mTc-etarfolatide is administered.[5][9]

    • Imaging is performed approximately 1-2 hours post-injection.[5]

    • Whole-body planar scans and regional SPECT/CT scans (e.g., chest, abdomen, pelvis) are acquired using a dual-head gamma camera fitted with low-energy, high-resolution collimators.[5]

  • Data Analysis: Images are reconstructed using iterative algorithms (e.g., OSEM) with CT-based attenuation correction. Uptake is typically assessed semi-quantitatively by comparing tracer accumulation in lesions to background tissues.

PET Imaging with 68Ga-NOTA-folate

Various 68Ga-labeled folate tracers have been developed, offering the advantages of PET imaging with the convenience of a generator-produced radionuclide.

  • Radiotracer Synthesis: 68Ga is eluted from a 68Ge/68Ga generator using hydrochloric acid. The eluate is then buffered to an appropriate pH (e.g., 4.0-4.5) and reacted with a NOTA-folate precursor at an elevated temperature (e.g., 40-95°C) for 5-10 minutes. The final product is purified, and radiochemical purity is confirmed by high-performance liquid chromatography (HPLC).

  • Patient Preparation: Similar to SPECT, patients may be advised to follow a low-folate diet or discontinue folic acid supplements to maximize receptor availability for the radiotracer.

  • Image Acquisition:

    • A lower intravenous dose of approximately 100-200 MBq (2.7-5.4 mCi) is administered due to the higher sensitivity of PET.

    • Imaging is typically performed 30-60 minutes post-injection.[10]

    • A whole-body PET/CT scan is acquired, with the low-dose CT used for anatomical localization and attenuation correction.

  • Data Analysis: PET data is reconstructed with corrections for attenuation, scatter, and random coincidences. Tracer uptake is quantified using the Standardized Uptake Value (SUV), which normalizes the activity concentration in a region of interest to the injected dose and patient body weight, allowing for more objective and comparable measurements.

Visualizing the Pathways and Workflows

Folate Receptor-Mediated Endocytosis

The uptake of folate-conjugated imaging agents is an active cellular process. The folate ligand binds to the folate receptor on the cell surface, triggering the internalization of the receptor-ligand complex into an endosome. This process effectively traps the radiotracer inside the target cell.

Folate_Receptor_Pathway cluster_membrane Cell Membrane cluster_extracellular cluster_intracellular FR Folate Receptor (FR) Endosome Endosome FR->Endosome 2. Internalization (Endocytosis) Endosome->FR 4. Receptor Recycling Release Radiotracer Release/Trapping Endosome->Release 3. Acidification & Release Tracer Folate-Radiotracer Tracer->FR 1. Binding

Caption: The pathway of folate-radiotracer uptake via receptor-mediated endocytosis.

Comparative Experimental Workflow: SPECT vs. PET

This diagram illustrates the typical sequence of events for a folate receptor imaging study using SPECT versus PET, highlighting the key differences in radiotracer production and analysis.

Imaging_Workflows cluster_spect SPECT Workflow cluster_pet PET Workflow S1 Radionuclide Production (99Mo/99mTc Generator) S2 Radiotracer Synthesis (Kit-based) S1->S2 S3 Patient Prep & Injection (~740 MBq) S2->S3 S4 Uptake Phase (1-2 hours) S3->S4 S5 SPECT/CT Acquisition (~20-40 mins) S4->S5 S6 Image Analysis (Semi-Quantitative) S5->S6 P1 Radionuclide Production (68Ge/68Ga Generator or Cyclotron for 18F) P2 Radiotracer Synthesis (Automated Module) P1->P2 P3 Patient Prep & Injection (~150 MBq) P2->P3 P4 Uptake Phase (30-60 mins) P3->P4 P5 PET/CT Acquisition (~20-30 mins) P4->P5 P6 Image Analysis (Quantitative - SUV) P5->P6

Caption: A side-by-side comparison of typical clinical workflows for SPECT and PET.

Conclusion and Future Perspectives

Both SPECT and PET are powerful modalities for the non-invasive assessment of folate receptor status.

PET is the technically superior method , offering higher spatial resolution and sensitivity, which translates to better detection of small lesions and more robust, objective quantification of receptor expression.[1][3] This makes PET particularly well-suited for applications requiring high precision, such as early diagnosis, patient stratification for FR-targeted therapies, and quantitative monitoring of treatment response. The increasing availability of 68Ga generators is making folate-PET more accessible to centers without a cyclotron.

SPECT remains a highly valuable and practical alternative , primarily due to its lower cost and the widespread availability of 99mTc.[1][4] For many clinical sites, SPECT provides a readily accessible means to assess FR expression, and agents like 99mTc-etarfolatide have been extensively validated in clinical trials.[8]

The future of folate receptor imaging lies in the development of new radiotracers with optimized pharmacokinetics and the expansion of theranostics—pairing a diagnostic imaging agent (like one labeled with 68Ga) with a therapeutic counterpart labeled with a particle-emitting radionuclide (e.g., Lutetium-177). The choice between SPECT and PET will ultimately depend on the specific clinical or research question, balancing the need for quantitative accuracy and high-resolution imaging against considerations of cost and logistical feasibility.

References

A Comparative Guide: Folcepri™ (99mTc-etarfolatide) Uptake vs. Immunohistochemistry for Folate Receptor Alpha Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate assessment of folate receptor alpha (FRα) status in tumors is critical for the selection of patients who may benefit from FRα-targeted therapies. This guide provides a comprehensive comparison of two key methods for determining FRα expression: in vivo molecular imaging with Folcepri™ (99mTc-etarfolatide) Single-Photon Emission Computed Tomography (SPECT) and ex vivo immunohistochemistry (IHC).

Executive Summary

This compound™, a radiopharmaceutical imaging agent, offers a non-invasive, whole-body assessment of functional folate receptor expression. In contrast, immunohistochemistry provides a direct, semi-quantitative measure of FRα protein in tissue samples. While both methods are valuable, their correlation is not absolute. Limited clinical data shows a moderate overall agreement between the two techniques, with discrepancies attributed to factors such as tumor heterogeneity and the broader receptor subtype detection by this compound™. This guide presents available comparative data, detailed experimental protocols, and a review of alternative detection methods to aid researchers in selecting the most appropriate methodology for their needs.

Data Presentation: Quantitative Correlation of this compound™ SPECT and FRα IHC

Direct quantitative comparisons between this compound™ SPECT and FRα IHC are limited. However, a key study provides insight into the concordance between these two methods.

MetricResult95% Confidence Interval
Overall Agreement 61%-0.085 to 0.277
Positive Agreement 72%Not Reported
Negative Agreement 38%Not Reported
Kappa Coefficient 0.096-0.085 to 0.277
Data from a study comparing 99mTc-etarfolatide imaging with IHC analysis of the α-isoform of FR.[1]

The modest kappa coefficient suggests a slight agreement beyond chance. The higher positive agreement indicates that a positive this compound™ scan is more likely to correspond to a positive IHC result than a negative scan to a negative IHC.

Factors Influencing Correlation

Several factors may contribute to the observed discordance between this compound™ SPECT and FRα IHC:

  • Tumor Heterogeneity: IHC is performed on a small tissue sample, which may not be representative of the entire tumor burden, whereas SPECT provides a whole-body view of receptor expression.[1]

  • Receptor Subtype Specificity: this compound™ (99mTc-etarfolatide) binds to both folate receptor alpha (FRα) and beta (FRβ), while the commonly used IHC assays are specific for FRα.

  • Temporal Variation: The time between tissue biopsy for IHC and the this compound™ scan can be significant, during which FRα expression may change.

  • Functional vs. Static Measurement: this compound™ uptake reflects functional, accessible receptors capable of binding the ligand, while IHC detects the presence of the receptor protein, regardless of its functional status or accessibility.

Experimental Protocols

This compound™ (99mTc-etarfolatide) SPECT Imaging

This protocol is based on methodologies employed in clinical trials for patient selection.

  • Patient Preparation: Patients may be instructed to discontinue folic acid supplements for at least 48 hours prior to imaging.

  • Radiopharmaceutical Preparation: this compound™ is radiolabeled with 99mTc-pertechnetate according to the manufacturer's instructions.

  • Administration: A dose of 740 MBq (20 mCi) of 99mTc-etarfolatide is administered intravenously. To enhance image quality by reducing background uptake in normal tissues, an intravenous injection of folic acid may be given shortly before the radiotracer.

  • Imaging Acquisition: Whole-body planar and SPECT/CT imaging are performed approximately 1-2 hours post-injection.

  • Image Analysis: SPECT images are reconstructed and analyzed. Lesions are identified and their uptake is assessed to determine FR positivity. In some clinical trial settings, patients are categorized based on the percentage of FR-positive target lesions (e.g., FR(100%), FR(10%-90%), FR(0%)).[2]

Folate Receptor Alpha (FRα) Immunohistochemistry

This protocol is based on the FDA-approved VENTANA FOLR1 (FOLR1-2.1) RxDx Assay.

  • Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections are used.

  • Antigen Retrieval: Heat-induced epitope retrieval is performed.

  • Staining: The slides are stained on an automated staining platform (e.g., Ventana BenchMark Ultra) using a mouse monoclonal anti-FRα antibody (clone FOLR1-2.1) and a detection kit such as the OptiView DAB IHC Detection Kit.

  • Scoring:

    • Staining Intensity: Membranous staining is scored as 0 (negative), 1+ (weak), 2+ (moderate), or 3+ (strong).

    • Percentage of Stained Tumor Cells: The percentage of viable tumor cells with membranous staining is determined.

    • FRα Positivity: A specimen is considered FRα-positive if ≥75% of viable tumor cells exhibit moderate-to-strong (2+ or 3+) membranous staining.

Alternative Methods for Folate Receptor Alpha Detection

Beyond this compound™ SPECT and IHC, other methods are being explored for the detection of FRα:

MethodDescriptionAdvantagesDisadvantages
Positron Emission Tomography (PET) Utilizes PET radioisotopes like Fluorine-18 (¹⁸F) or Gallium-68 (⁶⁸Ga) conjugated to folate analogs.Higher sensitivity and spatial resolution than SPECT.Some tracers may lack specificity for FRα over FRβ.
Intraoperative Molecular Imaging Employs fluorescent dyes conjugated to folate to visualize tumors during surgery.Provides real-time guidance to surgeons for more complete tumor resection.Limited tissue penetration of the fluorescent signal.
Liquid Biopsy (ctDNA, CTCs) Detection of FRα-related biomarkers in blood samples.Minimally invasive, allows for serial monitoring.Still largely in the research phase for FRα.
mRNA Quantification Measures the level of FOLR1 mRNA in tumor tissue.Quantitative.Does not confirm protein expression or functional status.

Visualizations

experimental_workflow Experimental Workflow: this compound™ SPECT vs. FRα IHC cluster_spect This compound™ (99mTc-etarfolatide) SPECT cluster_ihc Folate Receptor Alpha (FRα) IHC patient Patient with Suspected FR-Positive Tumor folic_acid IV Folic Acid Administration (Optional) patient->folic_acid folcepri_admin IV Administration of 99mTc-etarfolatide folic_acid->folcepri_admin imaging Whole-Body Planar & SPECT/CT Imaging folcepri_admin->imaging analysis_spect Image Reconstruction & Analysis imaging->analysis_spect result_spect FR Status Determination (e.g., FR(100%), FR(10-90%), FR(0%)) analysis_spect->result_spect correlation Correlation Analysis result_spect->correlation biopsy Tumor Biopsy or Surgical Resection ffpe Formalin-Fixation & Paraffin-Embedding biopsy->ffpe staining Automated IHC Staining (VENTANA FOLR1 Assay) ffpe->staining scoring Pathological Scoring (% cells, intensity) staining->scoring result_ihc FRα Status Determination (Positive/Negative) scoring->result_ihc result_ihc->correlation

Caption: A flowchart comparing the experimental workflows for assessing folate receptor status using this compound™ SPECT and FRα IHC.

logical_relationship Logical Relationship of FRα Detection Methods cluster_methods Detection Methods cluster_factors Confounding Factors true_fra True FRα Expression in Tumor This compound This compound™ (99mTc-etarfolatide) SPECT true_fra->this compound reflects functional FRα and FRβ ihc FRα Immunohistochemistry true_fra->ihc directly measures FRα protein pet FRα-Specific PET Imaging true_fra->pet potentially offers higher specificity for FRα correlation Correlation This compound->correlation ihc->correlation pet->correlation heterogeneity Tumor Heterogeneity heterogeneity->this compound heterogeneity->ihc frb_expression FRβ Co-expression frb_expression->this compound temporal Temporal Variation temporal->correlation antibody IHC Antibody Specificity antibody->ihc

Caption: A diagram illustrating the relationship between true FRα expression and its measurement by different methods, including confounding factors.

Conclusion

This compound™ SPECT and FRα IHC are both important tools in the landscape of FRα-targeted drug development. This compound™ provides a non-invasive, functional, and whole-body assessment of folate receptor status, which is advantageous for evaluating overall disease burden and heterogeneity. However, its lack of specificity for FRα over FRβ can be a limitation. IHC, particularly with the FDA-approved VENTANA FOLR1 assay, offers a standardized and specific method for detecting FRα protein in tissue, but it is invasive and subject to sampling bias. The choice of method should be guided by the specific research or clinical question. For a comprehensive understanding of FRα expression, a multi-modal approach that combines in vivo imaging with ex vivo tissue analysis may be the most informative. As novel FRα-specific PET agents and other detection technologies continue to be developed, the ability to accurately stratify patients for FRα-targeted therapies is expected to improve.

References

Lessons from the Vynfinit and Folcepri Clinical Development Program: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The clinical development of Vynfinit (vintafolide) and its companion diagnostic, Folcepri (etarfolatade), for platinum-resistant ovarian cancer, offers a compelling case study in the complexities of targeted cancer therapy. Despite promising Phase II results, the program was ultimately unsuccessful in its pivotal Phase III trial. This guide provides an objective comparison of the Vynfinit program with alternative treatments, supported by available clinical trial data, and explores the key lessons learned from its development.

Vynfinit and this compound: Mechanism of Action and Clinical Rationale

Vynfinit was a small molecule drug conjugate (SMDC) designed to deliver a potent cytotoxic agent, desacetylvinblastine hydrazide (DAVLBH), directly to cancer cells overexpressing the folate receptor-alpha (FRα).[1] FRα is highly expressed in a significant proportion of epithelial ovarian cancers and is associated with a poorer prognosis.[2][3] The targeting ligand, a folic acid analog, was intended to facilitate selective uptake of the cytotoxic payload by FRα-positive tumor cells, thereby minimizing systemic toxicity.

This compound was a radiolabeled folate analog (99mTc-etarfolatide) developed as a non-invasive, single-photon emission computed tomography (SPECT) imaging agent to identify patients whose tumors expressed FRα.[4][5][6] The clinical development strategy was based on the hypothesis that selecting patients with FRα-positive tumors using this compound would enrich the patient population most likely to respond to Vynfinit. A third agent, Neocepri (intravenous folic acid), was co-administered to enhance image quality by temporarily blocking folate receptors in healthy tissues.

Below is a diagram illustrating the proposed mechanism of action for Vynfinit.

cluster_cell FRα-Positive Cancer Cell Vynfinit Vynfinit FRα Folate Receptor α Vynfinit->FRα Binding Endosome Endosome FRα->Endosome Endocytosis DAVLBH Cytotoxic Payload (DAVLBH) Endosome->DAVLBH Payload Release Cellular Machinery Cellular Machinery DAVLBH->Cellular Machinery Microtubule Disruption Apoptosis Apoptosis Cellular Machinery->Apoptosis Induction of Cell Death cluster_treatment Treatment Arms Patient with Platinum-Resistant Ovarian Cancer Patient with Platinum-Resistant Ovarian Cancer This compound (99mTc-etarfolatide) SPECT/CT Imaging This compound (99mTc-etarfolatide) SPECT/CT Imaging Patient with Platinum-Resistant Ovarian Cancer->this compound (99mTc-etarfolatide) SPECT/CT Imaging FRα-Positive FRα-Positive This compound (99mTc-etarfolatide) SPECT/CT Imaging->FRα-Positive Tumor Status FRα-Negative FRα-Negative This compound (99mTc-etarfolatide) SPECT/CT Imaging->FRα-Negative Tumor Status Randomization Randomization FRα-Positive->Randomization Exclusion from Trial or Standard of Care Exclusion from Trial or Standard of Care FRα-Negative->Exclusion from Trial or Standard of Care Vynfinit + PLD Vynfinit + PLD Randomization->Vynfinit + PLD PLD + Placebo PLD + Placebo Randomization->PLD + Placebo

References

Comparative analysis of folate receptor targeting in different solid tumors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of folate receptor (FR) targeting strategies across different solid tumors, supported by experimental data and detailed methodologies.

The folate receptor, particularly the alpha isoform (FRα), has emerged as a promising target for anticancer therapies due to its limited expression in normal tissues and overexpression in a variety of solid tumors.[1] This differential expression allows for targeted drug delivery, potentially increasing therapeutic efficacy while minimizing off-target toxicities.[2] This guide explores the landscape of FR targeting, comparing its application and effectiveness in several key solid tumors.

Comparative Analysis of FRα Expression Across Solid Tumors

The expression of FRα varies significantly among different solid tumors, a critical factor in determining the potential patient population for FR-targeted therapies. The following table summarizes FRα expression levels determined by immunohistochemistry (IHC) in several cancer types.

Solid Tumor TypeFRα Expression FrequencyNotes
Ovarian Cancer 76% - 89%[2]High expression is particularly prevalent in epithelial ovarian cancer (EOC), with nearly 90% of tissue samples showing overexpression.[3] Expression levels have been correlated with histological subtypes.[3]
Lung Cancer 14% - 74% (NSCLC)[2]Overexpression is more common in non-small-cell lung cancer (NSCLC), especially in adenocarcinomas.[4] Some studies show a high frequency of strong positivity in adenocarcinomas (72%) and a lower frequency in squamous cell carcinomas (51%).[5]
Breast Cancer 35% - 68% (Triple-Negative)[2]FRα expression is notably higher in triple-negative breast cancer (TNBC).[2] There is an inverse correlation between FRα and estrogen receptor (ER) expression.[6]
Renal Cell Carcinoma (RCC) VariableFRα is overexpressed in many epithelial cancers, including kidney carcinomas.[7] One study found that FOLH1 (which encodes a protein with folate hydrolase activity) expression was significantly higher in clear cell RCC compared to non-clear cell tumors.[8][9]
Endometrial Cancer 20% - 50%[2]FRα is overexpressed in a subset of endometrial cancers.[2]

Therapeutic Strategies Targeting Folate Receptor

A variety of therapeutic strategies have been developed to exploit FRα overexpression on cancer cells. These can be broadly categorized as follows:

  • Monoclonal Antibodies (mAbs) : These antibodies, such as Farletuzumab, bind to FRα and can elicit an immune response against the tumor cells or block downstream signaling.[1][10]

  • Antibody-Drug Conjugates (ADCs) : ADCs, like the FDA-approved Mirvetuximab Soravtansine (Elahere), consist of an anti-FRα antibody linked to a potent cytotoxic agent. This allows for targeted delivery of the chemotherapy directly to the cancer cells, increasing its efficacy and reducing systemic toxicity.[3][10]

  • Small Molecule-Drug Conjugates (SMDCs) : These conjugates, such as Vintafolide, use folic acid or a folate analog to deliver a cytotoxic drug to FRα-expressing cells.[3]

  • Chimeric Antigen Receptor (CAR) T-cell Therapy : This innovative approach involves genetically engineering a patient's T-cells to express a receptor that recognizes FRα, enabling the immune system to directly target and kill cancer cells.[4][10]

The success of these therapies is highly dependent on the level of FRα expression on the tumor cells, highlighting the importance of accurate patient selection through companion diagnostics.[3]

Signaling Pathways and Experimental Workflows

Understanding the molecular mechanisms and experimental procedures involved in FR targeting is crucial for research and development.

Folate Receptor Signaling Pathway

Upon binding of folate or a folate-conjugated therapeutic, FRα can initiate intracellular signaling cascades that promote tumor growth and survival. Key pathways include the JAK-STAT3 and ERK1/2 pathways.[6][11] FRα can also be internalized via endocytosis, delivering its cargo into the cell.[6][12]

FR_Signaling Folate Receptor Signaling Pathway cluster_membrane Cell Membrane FR Folate Receptor α (FRα) GP130 GP130 FR->GP130 LYN LYN Kinase FR->LYN Endosome Early Endosome FR->Endosome Internalization JAK JAK GP130->JAK ERK ERK LYN->ERK Activation Folate Folate / Folate-Drug Conjugate Folate->FR Binding STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Nucleus Nucleus pSTAT3->Nucleus pERK pERK ERK->pERK pERK->Nucleus Endosome->Folate Drug/Folate Release Transcription Gene Transcription Nucleus->Transcription Proliferation Cell Proliferation, Survival, Migration Transcription->Proliferation

Caption: Folate receptor signaling and internalization pathway.

Experimental Workflow for Evaluating FR-Targeted Therapies

A typical preclinical workflow to assess the efficacy of a novel FR-targeted therapy involves several key steps, from initial in vitro characterization to in vivo validation.

Experimental_Workflow Workflow for FR-Targeted Therapy Evaluation cluster_invitro In Vitro cluster_invivo In Vivo A 1. Cell Line Selection (FRα high vs. low expression) B 2. FRα Expression Confirmation (Flow Cytometry, Western Blot) A->B C 3. Binding Affinity Assay B->C D 4. In Vitro Cytotoxicity Assay C->D E 5. Xenograft Tumor Model Development D->E Promising candidates move to in vivo F 6. In Vivo Imaging (e.g., Fluorescence Imaging) E->F G 7. Efficacy Study (Tumor growth inhibition) F->G H 8. Toxicity Assessment G->H

Caption: Preclinical evaluation workflow for FR-targeted therapies.

Comparative Logic for Therapeutic Selection

The decision to pursue FR-targeted therapy for a specific solid tumor depends on a multifactorial analysis. This diagram illustrates the key considerations.

Comparative_Logic Logic for Selecting FR-Targeted Therapy TumorType Solid Tumor Type (e.g., Ovarian, Lung) FR_Expression High FRα Expression? TumorType->FR_Expression CompanionDx Validated Companion Diagnostic Available? FR_Expression->CompanionDx Yes StandardTx Standard of Care Therapy FR_Expression->StandardTx No ApprovedTx Approved FR-Targeted Therapy Exists? CompanionDx->ApprovedTx Yes ClinicalTrial Enroll in Clinical Trial CompanionDx->ClinicalTrial No ApprovedTx->ClinicalTrial No ConsiderTx Consider Approved FR-Targeted Therapy ApprovedTx->ConsiderTx Yes

Caption: Decision tree for considering FR-targeted therapy.

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate assessment of FRα expression and the evaluation of targeted therapies.

Immunohistochemistry (IHC) for FRα Detection in FFPE Tissues

This protocol is adapted from commercially available kits and published studies for the detection of FRα in formalin-fixed, paraffin-embedded (FFPE) tissue sections.[6][11]

1. Specimen Preparation:

  • Use FFPE tissues fixed in 10% neutral-buffered formalin for 6-72 hours.[5]

  • Cut tissue sections to a thickness of 4-5 microns and mount on positively charged slides.[5]

2. Deparaffinization and Rehydration:

  • Incubate slides in xylene (or a xylene substitute) to remove paraffin.

  • Rehydrate the tissue sections through a series of graded ethanol solutions (e.g., 100%, 95%, 70%) and finally in distilled water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) using a retrieval solution (e.g., Diva Decloaker) in a pressure cooker or water bath according to the manufacturer's instructions.

4. Staining Procedure:

  • Equilibrate all reagents to room temperature.

  • Peroxidase Block: Incubate sections with a peroxidase blocking reagent to quench endogenous peroxidase activity.

  • Primary Antibody Incubation: Incubate with a primary monoclonal antibody specific for human FRα (e.g., clone 26B3.F2 or FOLR1-2.1).[6] A negative control reagent (e.g., mouse IgG) should be used on a separate section from each specimen.

  • Secondary Antibody and Detection:

    • Incubate with a rabbit anti-mouse secondary antibody.[6][11]

    • Apply a horseradish peroxidase (HRP)-labeled polymer.[6][11]

    • Develop the signal with a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the antigen site.[6][11]

  • Counterstaining: Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through graded ethanol and clear in xylene before coverslipping with a permanent mounting medium.

5. Interpretation:

  • FRα staining is typically observed in the cell membrane and cytoplasm.

  • Scoring is often semi-quantitative, based on the intensity of the staining (0, 1+, 2+, 3+) and the percentage of positive tumor cells. For clinical applications, a specific scoring algorithm, such as the one used for the VENTANA FOLR1 RxDx Assay, should be followed.

Flow Cytometry for FRα Expression on Cancer Cells

This protocol provides a general framework for quantifying FRα expression on the surface of cancer cells.[3]

1. Cell Preparation:

  • Harvest cells from culture or disaggregate fresh tumor tissue into a single-cell suspension.

  • Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).

2. Antibody Staining:

  • Resuspend cells in the staining buffer.

  • Incubate the cells with a fluorophore-conjugated primary antibody against FRα or an unconjugated primary antibody followed by a fluorescently labeled secondary antibody.

  • To distinguish tumor cells from other cell types in a mixed population (e.g., from ascites fluid), co-stain with antibodies against an epithelial cell marker (e.g., BerEP4) and a leukocyte marker (e.g., CD45) with different fluorochromes.[3]

  • Include an isotype control to assess non-specific antibody binding.

3. Data Acquisition:

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate fluorescence compensation to correct for spectral overlap between different fluorochromes.

  • Gate on the cell population of interest (e.g., epithelial cells) based on forward and side scatter properties and marker expression.

4. Data Analysis:

  • Quantify the percentage of FRα-positive cells and the mean fluorescence intensity (MFI), which corresponds to the level of FRα expression.

  • Calibrated beads can be used to quantify the number of antibody binding sites per cell.[3]

In Vivo Imaging of FR-Targeted Nanoparticles

This protocol outlines a general procedure for in vivo fluorescence imaging to assess the tumor-targeting ability of FR-conjugated nanoparticles.[12]

1. Animal Model:

  • Establish a tumor xenograft model by subcutaneously injecting FRα-positive cancer cells into immunodeficient mice.

  • Allow the tumors to grow to a suitable size for imaging.

2. Nanoparticle Administration:

  • Systemically administer the folate-conjugated fluorescent nanoparticles (and a non-targeted control nanoparticle in a separate group of animals) via intravenous injection.

3. In Vivo Imaging:

  • At various time points post-injection, anesthetize the mice and perform whole-body fluorescence imaging using an in vivo imaging system.

  • Acquire images to visualize the biodistribution of the nanoparticles and their accumulation in the tumor.

4. Ex Vivo Analysis:

  • After the final imaging time point, euthanize the mice and excise the tumor and major organs.

  • Image the excised tissues to confirm the in vivo imaging results and quantify the fluorescence intensity in each tissue.

5. Data Analysis:

  • Quantify the fluorescence signal in the tumor and other organs to determine the tumor-to-background ratio and assess the targeting efficiency and specificity of the folate-conjugated nanoparticles.

Conclusion

Folate receptor targeting, particularly of FRα, represents a significant advancement in the development of precision medicine for a range of solid tumors. The high expression of FRα in several cancers, coupled with its restricted expression in normal tissues, provides a therapeutic window that has been successfully exploited by novel agents like antibody-drug conjugates. The continued development of FR-targeted therapies and companion diagnostics holds great promise for improving the outcomes of patients with FRα-positive cancers. Rigorous and standardized experimental evaluation, as outlined in this guide, is paramount to advancing this exciting field of oncology.

References

Future Perspectives on Etarfolatide and Next-Generation Folate-Targeted Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The folate receptor (FR) has emerged as a highly promising target in oncology due to its overexpression in a wide array of cancers, including ovarian, lung, and breast cancers, while having limited expression in normal tissues.[1][2] This differential expression provides a therapeutic window for targeted drug delivery, aiming to enhance efficacy while minimizing off-target toxicities.[3][4] Etarfolatide (99mTc-EC20), a radiodiagnostic imaging agent, and its therapeutic counterpart, vintafolide (EC145), represent a pioneering approach in this field. This guide provides a comparative analysis of etarfolatide and next-generation folate-targeted agents, supported by experimental data, to offer insights into the future landscape of this therapeutic strategy.

Overview of Folate-Targeted Therapies

Folate-targeted therapies leverage the high affinity of folic acid for the folate receptor to deliver cytotoxic payloads or imaging agents directly to cancer cells.[5] Upon binding to the FR, the folate conjugate is internalized via endocytosis, leading to the intracellular release of the active agent.[6] This targeted approach has led to the development of various platforms, including small molecule-drug conjugates (SMDCs), antibody-drug conjugates (ADCs), and nanoparticle-based systems.[2][7]

Etarfolatide and Vintafolide: The Foundation

Etarfolatide is a technetium-99m labeled folate conjugate designed for single-photon emission computed tomography (SPECT) imaging to identify patients with FR-positive tumors.[8] This companion diagnostic is crucial for selecting patients who are most likely to respond to FR-targeted therapies like vintafolide, an SMDC that conjugates folic acid to the microtubule inhibitor desacetylvinblastine monohydrazide (DAVLBH).[9]

Next-Generation Folate-Targeted Agents

Building on the foundation laid by early folate conjugates, next-generation agents aim to improve upon efficacy, safety, and applicability. These include:

  • Antibody-Drug Conjugates (ADCs): These agents, such as mirvetuximab soravtansine and farletuzumab, utilize monoclonal antibodies to target the folate receptor alpha (FRα) with high specificity, delivering potent cytotoxic payloads.[10][11]

  • Novel Small Molecule-Drug Conjugates (SMDCs): Newer SMDCs are being developed with different linkers and more potent payloads to overcome resistance and improve the therapeutic index.

  • Nanoparticle-Based Systems: Encapsulating chemotherapeutic agents within folate-targeted nanoparticles offers the potential for higher drug loading and controlled release.[7][12]

  • CAR-T Cell Therapy: Chimeric antigen receptor (CAR)-T cells engineered to recognize FRα are a promising immunotherapy approach for solid tumors.[1][13]

Comparative Performance Data

The following tables summarize key quantitative data for etarfolatide and a selection of next-generation folate-targeted agents.

AgentTypeTargetBinding Affinity (Kd)Cell Line(s)Reference(s)
Folic Acid N/AFolate Receptor~0.1-1 nMVarious[9]
Etarfolatide SMDCFolate ReceptorNot explicitly foundKB, M109
Mirvetuximab soravtansine ADCFRα~0.08 nMFRα-positive
Farletuzumab mAbFRαHigh AffinityOVCAR-3[14]

Table 1: Comparative Binding Affinities of Folate-Targeted Agents.

AgentTypePayload/Mechanism of ActionIC50Cell Line(s)Reference(s)
Vintafolide (EC145) SMDCDesacetylvinblastine monohydrazide (microtubule inhibitor)Low nanomolar rangeKB, M109[15]
Mirvetuximab soravtansine ADCDM4 (microtubule inhibitor)Potent cytotoxicityFRα-expressing[10]
SYS6041 ADCExatecan (topoisomerase I inhibitor)Potent cytotoxicityFRα-expressing[16]
Folate-5-Fluorouracil Conjugate SMDC5-Fluorouracil (antimetabolite)0.180 x 10⁻¹⁰ nM (conjugated) vs. 4.30 nM (unconjugated)Colon cancer models[17]

Table 2: In Vitro Cytotoxicity of Folate-Targeted Therapeutics.

AgentTrial Name/PhaseCancer TypeObjective Response Rate (ORR)Median Overall Survival (OS)Key FindingsReference(s)
Vintafolide Phase II (NCT00507741)Recurrent Ovarian CancerCorrelated with FR positivity14.6 months (FR 100%)Higher FR expression as determined by etarfolatide imaging correlated with better patient outcomes.[18]
Mirvetuximab soravtansine SORAYA (Phase II)Platinum-Resistant Ovarian Cancer (FRα-high)32.4%15.0 monthsShowed clinically meaningful efficacy in a heavily pretreated population.[3][4]
Mirvetuximab soravtansine PICCOLO (Phase II)Platinum-Sensitive Ovarian Cancer (FRα-high)51.9%27.17 monthsDemonstrated durable responses and encouraging survival outcomes, even in patients who had progressed on PARP inhibitors.[19]
SYS6041 PreclinicalOvarian, Endometrial, Lung CancerSuperior antitumor effects vs. MTI-ADCN/AShowed efficacy in models with low to moderate FRα expression and in an olaparib-resistant PDX model.[16]

Table 3: Clinical and Preclinical Efficacy of Folate-Targeted Therapeutics.

Experimental Protocols

Folate Receptor Binding Assay ([3H]-Folic Acid Competition Assay)

This protocol is adapted from methodologies used to assess the binding affinity of folate conjugates.

Objective: To determine the binding affinity (Kd) of a test agent for the folate receptor by measuring its ability to compete with radiolabeled folic acid.

Materials:

  • FR-positive cells (e.g., KB, IGROV-1)

  • [3H]-Folic Acid (specific activity ~0.5 Ci/mmol)

  • Unlabeled folic acid and test agent

  • HEPES-buffered saline (HBS): 20 mM HEPES, 140 mM NaCl, 5 mM KCl, 2 mM MgCl2, 5 mM glucose, pH 7.4

  • 0.5 N Sodium Hydroxide (NaOH)

  • Scintillation counter

  • Protein assay reagents (e.g., Lowry method)

Procedure:

  • Culture FR-positive cells to near confluency.

  • Wash cells twice with ice-cold HBS.

  • Incubate cells with varying concentrations of the unlabeled test agent or folic acid (for standard curve) in HBS for 15 minutes at 4°C.

  • Add a constant concentration of [3H]-folic acid (e.g., 50 nM) to all wells and incubate for an additional 15 minutes at 4°C.[20]

  • Wash the cells three times with ice-cold HBS to remove unbound radioligand.[20]

  • Solubilize the cells with 0.5 N NaOH.[20]

  • Measure the radioactivity in an aliquot of the cell lysate using a scintillation counter.

  • Determine the protein concentration in another aliquot of the cell lysate.

  • Calculate the specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled folic acid) from total binding.

  • Plot the percentage of specific binding against the concentration of the competitor to determine the IC50, which can then be used to calculate the Ki and Kd values.

Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the in vitro cytotoxicity of folate-targeted agents.

Objective: To determine the concentration of a folate-targeted agent that inhibits cell growth by 50% (IC50).

Materials:

  • FR-positive and FR-negative cancer cell lines

  • Folate-targeted agent and control compounds

  • Cell culture medium (folate-deficient medium may be required for some experiments)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1,000-10,000 cells/well) and allow them to attach overnight.[21][22]

  • Prepare serial dilutions of the folate-targeted agent and control compounds in the appropriate cell culture medium.

  • Remove the existing medium from the cells and add the diluted compounds to the respective wells. Include wells with medium only as a negative control.

  • Incubate the plates for a specified period (e.g., 48-144 hours) at 37°C in a humidified 5% CO2 atmosphere.[21][22]

  • Add 20 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[21][22]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals and incubate overnight at 37°C in the dark.[21][22]

  • Read the absorbance at 570 nm using a microplate reader.[21][22]

  • Calculate the percentage of cell viability relative to the untreated control cells.

  • Plot the percentage of cell viability against the drug concentration and determine the IC50 value from the dose-response curve.

Signaling Pathways and Experimental Workflows

Folate Receptor Signaling Pathway

Upon binding of folic acid or a folate conjugate, the folate receptor can initiate intracellular signaling cascades that are independent of its role in one-carbon metabolism. Emerging evidence suggests the involvement of the JAK-STAT3 and ERK1/2 pathways.[23]

Folate_Receptor_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Folate_Conjugate Folate or Folate-Drug Conjugate FR Folate Receptor (FRα) Folate_Conjugate->FR Binding GP130 GP130 FR->GP130 LYN LYN Kinase FR->LYN Endosome Endosome FR->Endosome Endocytosis JAK JAK GP130->JAK Activation ERK1_2 ERK1/2 LYN->ERK1_2 Activation STAT3 STAT3 JAK->STAT3 Phosphorylation pSTAT3 pSTAT3 STAT3->pSTAT3 Gene_Expression Gene Expression (Proliferation, Survival) pSTAT3->Gene_Expression pERK1_2 pERK1/2 ERK1_2->pERK1_2 pERK1_2->Gene_Expression Drug_Release Drug Release Endosome->Drug_Release

Caption: Folate Receptor Signaling Cascade.

Experimental Workflow for Preclinical Evaluation

The preclinical evaluation of a novel folate-targeted agent typically follows a structured workflow to assess its binding, cytotoxicity, and in vivo efficacy.

Preclinical_Workflow Start Novel Folate-Targeted Agent Synthesis Binding_Assay In Vitro Binding Assay (e.g., [3H]-Folic Acid Competition) Start->Binding_Assay Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay on FR+ and FR- cell lines) Start->Cytotoxicity_Assay Data_Analysis Data Analysis and Candidate Selection Binding_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis In_Vivo_Model In Vivo Xenograft Model (e.g., FR+ tumor cells in immunodeficient mice) Efficacy_Study In Vivo Efficacy Study (Tumor growth inhibition, survival analysis) In_Vivo_Model->Efficacy_Study Toxicity_Study In Vivo Toxicity Study (Body weight, clinical signs, histopathology) In_Vivo_Model->Toxicity_Study Efficacy_Study->Data_Analysis Toxicity_Study->Data_Analysis Data_Analysis->In_Vivo_Model

Caption: Preclinical Evaluation Workflow.

Future Perspectives and Next-Generation Agents

The field of folate-targeted therapies is rapidly evolving, with several promising next-generation agents in development.

Mirvetuximab Soravtansine: This ADC has demonstrated significant clinical activity in platinum-resistant ovarian cancer and is being explored in earlier lines of therapy and in combination with other agents.[3][19] Its success has revitalized interest in FRα as a therapeutic target.

SYS6041: This next-generation ADC utilizes a topoisomerase I inhibitor payload, exatecan, and has shown promising preclinical activity, particularly in tumors with low to moderate FRα expression and in models resistant to other therapies like PARP inhibitors.[16] This suggests its potential to address a broader patient population and overcome existing resistance mechanisms.

Folate-Targeted CAR-T Cells: The application of CAR-T cell technology to target FRα in solid tumors represents a significant leap forward. Preclinical studies have demonstrated the feasibility and efficacy of this approach in ovarian cancer models.[1][13] Challenges remain in optimizing CAR-T cell persistence and function within the tumor microenvironment.

Folate-Targeted Nanomedicines: While still in early stages of development, folate-functionalized nanoparticles offer a versatile platform for delivering a wide range of therapeutic agents, including conventional chemotherapy, with improved tumor selectivity.[7][12] Overcoming challenges related to in vivo stability and biodistribution will be key to their clinical translation.[7]

Conclusion

Etarfolatide and vintafolide have laid a crucial foundation for the field of folate-targeted therapies by demonstrating the feasibility of using a companion diagnostic to select patients for targeted treatment. The landscape is now rapidly advancing with the clinical success of next-generation agents like mirvetuximab soravtansine and the promising preclinical data from novel ADCs such as SYS6041 and emerging cellular therapies. Future research will likely focus on combination strategies, overcoming resistance mechanisms, and expanding the application of folate-targeted therapies to a broader range of cancers with varying levels of folate receptor expression. The continued development of innovative platforms, including novel payloads, linker technologies, and delivery systems, holds the promise of further improving outcomes for patients with FR-positive malignancies.

References

Safety Operating Guide

Navigating the Disposal of Folcepri: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release – In the dynamic landscape of pharmaceutical research and development, the proper handling and disposal of all chemical and biological materials are paramount to ensuring laboratory safety and environmental protection. Although the marketing authorization for Folcepri (etarfolatide labeled with technetium-99m) was withdrawn, laboratories may still hold residual stock or be engaged in research with similar radiopharmaceutical agents. This guide provides essential, step-by-step procedures for the safe disposal of this compound and its components, grounded in established safety protocols for radiopharmaceutical waste.

This compound is a kit for radiopharmaceutical preparation, which, after being radiolabeled with a sodium pertechnetate 99mTc solution, was intended for diagnostic imaging.[1][2] The active substance, etarfolatide, is a folate receptor-targeting agent.[2][3][4] The kit also contains other ingredients such as Sodium α-D-glucoheptonate dihydrate, stannous chloride, hydrochloric acid, and/or sodium hydroxide.[1] The primary challenge in its disposal lies in its radioactive component, technetium-99m (99mTc).

Core Disposal Principle: Decay-in-Storage

The cornerstone of managing radioactive waste from short-lived radionuclides like technetium-99m is the "decay-in-storage" method.[5][6] This process involves securely storing the radioactive waste until its radioactivity diminishes to background levels, at which point it can be disposed of as non-radioactive waste.

Quantitative Data for Technetium-99m Disposal

The following table summarizes the key quantitative parameters for the disposal of technetium-99m.

ParameterValueDescription
Half-life of 99mTc ~6.01 hoursThe time it takes for half of the radioactive atoms to decay.[5]
Recommended Storage Period At least 10 half-lives (~60 hours)After this period, less than 0.1% of the original radioactivity remains.[5][6]
Post-Decay Survey Background radiation levelBefore disposal, a radiation survey meter must confirm that the waste's activity is indistinguishable from the natural background radiation.[7]

Step-by-Step Disposal Protocol for this compound Waste

This protocol provides a comprehensive workflow for the safe disposal of this compound, addressing both its radioactive and chemical components.

Step 1: Segregation of Waste

Immediately after use, segregate all waste contaminated with this compound into dedicated, clearly labeled containers. This includes:

  • Sharps: Needles and syringes used for preparation and administration.

  • Non-sharps: Vials, gloves, absorbent paper, and other contaminated labware.

Step 2: Radioactive Decay-in-Storage

  • Shielding and Storage: Place the segregated waste containers in a designated, shielded, and secure radioactive waste storage area.[8][9] This area should have restricted access.

  • Labeling: Each container must be labeled with:

    • The radionuclide (Technetium-99m).

    • The date the waste was placed in storage.

    • The expected disposal date (after at least 10 half-lives).

  • Decay Period: Store the waste for a minimum of 60 hours to allow for sufficient radioactive decay.[5]

Step 3: Post-Decay Survey and De-labeling

  • Radiation Survey: After the decay period, use a calibrated radiation detection survey meter (e.g., a Geiger-Muller counter) to monitor the waste containers. The radiation levels should be indistinguishable from background levels.[7]

  • De-labeling: Once confirmed to be at background levels, all radioactive symbols and markings on the containers must be defaced or removed.[7]

Step 4: Disposal of Non-Radioactive Waste

After the radioactive decay and de-labeling, the waste can be disposed of according to its other potential hazards:

  • Biohazardous Waste: Needles and other sharps should be placed in a puncture-resistant sharps container and disposed of as biohazardous waste according to institutional protocols.[7]

  • Chemical Waste: The non-radioactive chemical residues of etarfolatide and other kit components should be disposed of in accordance with the facility's chemical hygiene plan and any available safety data sheets for the individual components. Empty vials should be triple-rinsed before disposal or recycling where permissible.

  • Regular Laboratory Waste: Uncontaminated packaging and materials that were not in contact with the radiopharmaceutical can be disposed of as regular laboratory waste.

Important Considerations:

  • Regulatory Compliance: All procedures must comply with local, state, and federal regulations governing radioactive and hazardous waste.[10]

  • Record Keeping: Maintain meticulous records of all radioactive waste, including the radionuclide, initial activity, storage dates, survey results, and final disposal method.[8]

Visualizing the Disposal Workflow

The following diagram illustrates the logical flow of the this compound disposal procedure.

Folcepri_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Radioactive Decay Process cluster_2 Final Disposal Pathways A This compound Use in Laboratory B Segregate Contaminated Waste (Sharps, Non-Sharps) A->B C Label Waste with Isotope & Dates B->C D Store in Shielded, Secure Area for ≥ 10 Half-Lives (~60 hours) C->D E Conduct Post-Decay Radiation Survey D->E F Survey Results at Background Level? E->F G Return to Shielded Storage for Further Decay F->G No H Deface Radioactive Labels F->H Yes G->E I Dispose as Biohazardous Waste (Sharps) H->I J Dispose as Chemical Waste (Vials, Residues) H->J K Dispose as Regular Waste (Non-contaminated materials) H->K

Caption: Workflow for the proper disposal of this compound waste.

References

Personal protective equipment for handling Folcepri

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety Protocols for Handling Folcepri

For Immediate Use by Researchers, Scientists, and Drug Development Professionals

This document provides critical safety and logistical guidance for the handling of this compound (etarfolatide), a kit for radiopharmaceutical preparation. Adherence to these protocols is essential to ensure the safety of all laboratory personnel and to maintain a compliant research environment. This compound, when radiolabeled with technetium-99m (⁹⁹ᵐTc), presents both chemical and radiological hazards that necessitate stringent control measures.

Core Chemical Components and Associated Hazards

The this compound kit contains several components, each with distinct chemical properties and potential hazards. The primary non-radioactive components are etarfolatide, stannous chloride, and sodium α-D-glucoheptonate dihydrate. While etarfolatide itself has not been associated with significant safety concerns in clinical trials[1][2], other components of the kit require careful handling.

Table 1: Chemical Hazard Summary of this compound Kit Components

ComponentCAS NumberKey HazardsRecommended Handling Precautions
Stannous Chloride (anhydrous) 7772-99-8Corrosive, Harmful if swallowed or inhaled, Causes severe skin burns and eye damage, May cause an allergic skin reaction, May cause respiratory irritation, May cause damage to organs through prolonged or repeated exposure[3][4][5][6].Handle in a well-ventilated area or chemical fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. Avoid breathing dust.
Sodium α-D-glucoheptonate dihydrate 31138-65-5Not considered hazardous under standard classification systems[7][8].Standard laboratory hygiene practices are sufficient. Wear a lab coat and gloves.
Etarfolatide 479410-20-3No significant safety concerns identified in clinical trials[1][2][9].Handle with standard laboratory hygiene.

Radiological Safety: Handling Technetium-99m Labeled this compound

The primary hazard associated with the prepared this compound solution is the radioactivity of technetium-99m (⁹⁹ᵐTc).[10][11] All personnel handling the radiolabeled product must be trained in radiation safety and follow the principles of ALARA (As Low As Reasonably Achievable).

Personal Protective Equipment (PPE) for Handling ⁹⁹ᵐTc-Folcepri

A multi-layered approach to PPE is mandatory to protect against both chemical and radiological hazards.

Table 2: Required Personal Protective Equipment for ⁹⁹ᵐTc-Folcepri Handling

PPE ItemSpecificationPurpose
Dosimetry Whole-body and ring dosimetersTo monitor radiation exposure to the body and extremities[12].
Outer Garments Disposable lab coatTo prevent contamination of personal clothing[12][13][14].
Gloves Double-gloving with disposable nitrile glovesTo protect against chemical splashes and radioactive contamination[10][11][13][15].
Eye Protection Safety glasses or gogglesTo protect eyes from splashes of hazardous materials[12][13][14].
Shielding Lead apron (0.35 mm Pb equivalent or greater)To reduce gamma radiation exposure to the torso[10][11].
Handling Tools Tongs or forcepsTo increase distance from the radioactive source and minimize hand exposure[10][11][15].
Operational Plan for Handling ⁹⁹ᵐTc-Folcepri

1. Preparation:

  • All work with ⁹⁹ᵐTc must be conducted in a designated and properly shielded area, such as a hot cell or a fume hood with appropriate lead shielding[16].

  • Cover the work surface with absorbent, plastic-backed paper to contain any potential spills[12][14].

  • Use shielded vials and syringe shields during the radiolabeling process to minimize radiation exposure[10][11][15][16].

2. Handling and Administration:

  • Always use tongs or forceps to handle vials and syringes containing ⁹⁹ᵐTc-Folcepri[10][11][15].

  • Work efficiently to minimize exposure time[15].

  • Maximize the distance between yourself and the radioactive source whenever possible[15].

3. Monitoring:

  • Regularly monitor your hands and work area with a suitable radiation survey meter (e.g., a pancake probe) for any contamination[10][11].

  • Perform wipe tests of the work area after each procedure to detect removable contamination[15].

Disposal Plan

Radioactive waste must be segregated and disposed of according to institutional and regulatory guidelines.

  • Sharps: All needles and syringes used for handling ⁹⁹ᵐTc-Folcepri must be placed in a designated, shielded sharps container.

  • Solid Waste: Contaminated gloves, lab coats, absorbent paper, and other solid materials should be placed in clearly labeled and shielded radioactive waste containers[10][11][13].

  • Liquid Waste: Liquid waste containing ⁹⁹ᵐTc should be stored in shielded containers for decay-in-storage before disposal as non-radioactive waste, in accordance with local regulations.

Experimental Workflow and Safety Controls

Visualizing the procedural steps and the hierarchy of safety controls can reinforce best practices and ensure a clear understanding of the safety protocols.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Procedure Phase A Enter Designated Radiopharmaceutical Area B Don Personal Dosimeters (Body and Ring) A->B C Don Lab Coat and Disposable Gloves B->C D Prepare Shielded Work Area C->D E Radiolabel this compound in a Shielded Environment D->E F Use Tongs and Syringe Shields for all Manipulations E->F G Perform Procedure F->G H Monitor for Contamination During and After Procedure G->H I Dispose of Radioactive Waste in Shielded Containers H->I J Doff PPE in Designated Area I->J K Wash Hands Thoroughly J->K L Survey Hands and Body for Contamination K->L

Caption: Workflow for donning, using, and doffing PPE for handling ⁹⁹ᵐTc-Folcepri.

Hierarchy_of_Controls Elimination Elimination (Not Feasible) Substitution Substitution (Use less hazardous material - Not Feasible) Engineering Engineering Controls (e.g., Fume Hoods, Shielding, Hot Cells) Administrative Administrative Controls (e.g., Training, SOPs, Designated Areas) PPE Personal Protective Equipment (e.g., Lead Aprons, Gloves, Dosimeters)

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.